2'-O-Methyl isocytidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15)/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNICOGPIWXQHOX-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191000 | |
| Record name | 2-Amino-1-(2-O-methyl-β-D-ribofuranosyl)-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175471-65-5 | |
| Record name | 2-Amino-1-(2-O-methyl-β-D-ribofuranosyl)-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175471-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(2-O-methyl-β-D-ribofuranosyl)-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-O-Methylisocytidine chemical structure and properties
An In-Depth Technical Guide to 2'-O-Methylisocytidine: Structure, Properties, and Applications in Oligonucleotide Therapeutics
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of nucleic acid therapeutics, chemical modifications are paramount for transforming naturally labile oligonucleotides into robust, effective drug candidates. Among these, the 2'-O-methyl (2'-OMe) modification is a cornerstone technology, enhancing nuclease resistance and binding affinity. This guide provides a comprehensive technical overview of 2'-O-Methylisocytidine (2'-OMe-isoC), a non-canonical nucleoside analog that offers unique advantages. We will delve into its fundamental chemical structure and properties, explore its synthesis, and detail its critical role in the development of next-generation oligonucleotides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced nucleoside chemistry for therapeutic innovation.
Introduction: The Need for Modified Nucleosides
Standard DNA and RNA oligonucleotides face significant hurdles as therapeutic agents, primarily their rapid degradation by endogenous nucleases and potential for off-target immunostimulation. Chemical modifications are employed to overcome these limitations. The 2'-O-methylation of the ribose sugar is a widely adopted "second-generation" modification that confers several key benefits.[] It sterically shields the phosphodiester backbone from nuclease attack and pre-organizes the sugar into an A-form helix geometry, which increases the thermal stability (Tm) of duplexes with complementary RNA targets.[2][3][4]
Isocytidine, a structural isomer of cytidine, is of particular interest as it forms a unique base pair with isoguanosine (isoG), expanding the genetic alphabet beyond the canonical A-T and G-C pairs.[5][6] However, isocytidine and its 2'-deoxy derivatives are notoriously unstable under the alkaline conditions required for oligonucleotide deprotection, leading to deamination and depyrimidination.[5][7][8] 2'-O-Methylisocytidine emerges as a solution, combining the stabilizing effect of the 2'-OMe group with the novel base-pairing properties of the isocytosine base. This modification enhances the chemical stability of the nucleoside, making its incorporation into synthetic oligonucleotides feasible and reliable.[7][9]
Chemical Structure and Physicochemical Properties
2'-O-Methylisocytidine is a pyrimidine nucleoside analog. The core structure consists of an isocytosine base (2-amino-4(1H)-pyrimidinone) linked via a β-N1-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl position.
Caption: Synthetic workflow for 2'-O-Methylisocytidine phosphoramidite.
Experimental Protocol: Synthesis Overview
This protocol is a generalized summary based on established literature. [7][10]Specific reaction conditions, concentrations, and purification methods should be optimized.
-
Step 1: Tosylation: 2'-O-Methyluridine is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. This selectively adds a tosyl group to the primary 5'-hydroxyl, making it a good leaving group.
-
Step 2: Anhydro Formation: The 5'-O-tosylated intermediate is treated with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to induce intramolecular cyclization, forming 2,5'-anhydro-2'-O-methyluridine.
-
Step 3: Aminolysis: The anhydro ring is opened by treatment with ammonia in methanol. This reaction proceeds via nucleophilic attack at the C2 position, converting the uridine base into an isocytidine base and yielding 2'-O-Methylisocytidine.
-
Step 4: Amine Protection: The exocyclic amine of 2'-O-Methylisocytidine is protected using dimethylformamide dimethyl acetal. This reaction selectively forms the N²-(N',N'-dimethylformamidine) adduct, which is crucial for preventing deamination. [7]5. Step 5: 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting with DMT-chloride. The DMT group is acid-labile and essential for automated solid-phase synthesis and purification.
-
Step 6: Phosphitylation: The final step involves reacting the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite synthon ready for use in oligonucleotide synthesis.
Incorporation into Oligonucleotides: Properties and Advantages
The primary application of the 2'-O-Methylisocytidine phosphoramidite is its incorporation into synthetic oligonucleotides for research and therapeutic purposes.
Enhanced Stability and Nuclease Resistance
Like other 2'-O-methyl modifications, the inclusion of 2'-OMe-isoC significantly increases the resistance of an oligonucleotide to degradation by endo- and exonucleases. [2][11]This is a critical property for in vivo applications, as it prolongs the half-life of the therapeutic agent. Furthermore, oligonucleotides containing 2'-O-alkylated isocytidines are markedly more stable during analytical procedures like MALDI-TOF mass spectrometry, where unmodified isocytidine-containing oligos are prone to depyrimidination. [9][10][12]
Increased Binding Affinity and Duplex Stability
The 2'-O-methyl group locks the ribose sugar in the C3'-endo conformation, which is the preferred pucker for A-form RNA helices. [3]This conformational pre-organization reduces the entropic penalty of duplex formation, leading to a significant increase in binding affinity (hybridization) to complementary RNA targets. Each 2'-OMe modification can increase the melting temperature (Tm) of a DNA/RNA duplex by approximately 1.3°C per modification. [2] Table 2: Impact of 2'-O-Methyl Modification on Oligonucleotide Properties
| Property | Unmodified Oligonucleotide | 2'-O-Methyl Modified Oligonucleotide | Rationale |
| Nuclease Resistance | Low | High | Steric hindrance at the 2' position blocks enzymatic cleavage. [2][13] |
| Binding Affinity (Tm) | Baseline | Increased | Ribose is pre-organized into an A-form helix, enhancing duplex stability. [3][14] |
| Immunostimulation | Can be high (especially with PS backbone) | Reduced | Modifications can decrease recognition by immune receptors like Toll-like receptors (TLRs). [15][16] |
| RNase H Activation | Yes (DNA gap) | No | The 2'-OMe modification mimics RNA and does not support RNase H cleavage of the target strand. [16] |
Reduced Immunostimulatory Profile
Phosphorothioate (PS) modified oligonucleotides, while resistant to nucleases, can trigger innate immune responses by interacting with cellular receptors. [15][17]Further chemical modifications, such as 2'-O-methylation, have been shown to mitigate these effects. [15][16]Incorporating 2'-OMe-isoC can contribute to an improved tolerability profile for antisense oligonucleotides, reducing non-specific effects such as splenomegaly and cell infiltration in animal models. [15]
Expanded Base Pairing
A key feature of 2'-O-Methylisocytidine is its ability to form a stable, specific base pair with 2'-O-methylisoguanosine. This non-canonical pairing follows a Watson-Crick-like geometry with three hydrogen bonds, distinct from the G-C pair. This property is foundational to the field of Artificially Expanded Genetic Information Systems (AEGIS), which seeks to create orthogonal genetic systems for applications in synthetic biology and diagnostics. [18]
Caption: Automated solid-phase synthesis cycle for oligonucleotide production.
Key Considerations:
-
Coupling Time: While coupling efficiencies for 2'-O-methyl phosphoramidites are generally high, a slightly extended coupling time may be employed to ensure >99% efficiency. *[2] Deprotection: The N²-dmf protecting group on the isocytosine is stable to the final cleavage and deprotection step using aqueous ammonia, which prevents base degradation.
[7][19]#### 5.2 Purification and Quality Control
Post-synthesis, the crude oligonucleotide mixture contains the full-length product as well as truncated sequences and other impurities. H[11][20]igh-purity oligonucleotides are essential for therapeutic applications.
Protocol Steps:
-
Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the remaining protecting groups (except the 5'-DMT if "DMT-on" purification is planned). 2[10]. Purification:
-
Reversed-Phase HPLC (RP-HPLC): This is a common method, especially for "DMT-on" purification. The hydrophobic DMT group causes the full-length product to be retained strongly on the column, allowing for separation from shorter, "DMT-off" failure sequences. [] * Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on charge (i.e., length). It provides excellent resolution for purifying the target full-length product from shorter n-1 fragments. 3[11]. Analysis and QC:
-
Mass Spectrometry (MALDI-TOF or LC-ESI-MS): This is essential to confirm the identity and integrity of the synthesized oligonucleotide by verifying its molecular weight. [10] * Analytical HPLC (RP or AEX): Used to assess the purity of the final product.
-
2'-O-Methylisocytidine is a powerful synthetic building block that addresses the inherent instability of the isocytosine base while conferring the well-established benefits of 2'-O-methylation. Its ability to enhance nuclease resistance, increase binding affinity, and reduce immunostimulation makes it a valuable component in the design of sophisticated antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. Furthermore, its unique pairing with isoguanosine opens new frontiers in synthetic biology for the creation of orthogonal information systems. As the demand for highly specific and stable therapeutic oligonucleotides grows, the strategic incorporation of expertly designed nucleosides like 2'-O-Methylisocytidine will continue to be a critical driver of innovation in the field.
References
-
Wang, D., & T'so, P. O. P. (1996). Syntheses of 2'-o-methylisocytidine phosphoramidite and methylphosphonamidite synthons. Nucleosides and Nucleotides, 15(1-3), 387-402. [Link]
-
Taylor & Francis Online. (1996). Syntheses of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons. Nucleosides and Nucleotides, 15(1-3). [Link]
-
Jana, S. K., Leonard, P., Ingale, S. A., & Seela, F. (2016). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(21), 4927-4942. [Link]
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Royal Society of Chemistry Publishing. (2016). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. [Link]
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Jana, S. K., Leonard, P., Ingale, S. A., & Seela, F. (2016). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. PubMed.[Link]
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Semantic Scholar. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. [Link]
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Henry, S. P., et al. (2000). Chemically modified oligonucleotides exhibit decreased immune stimulation in mice. Journal of Pharmacology and Experimental Therapeutics, 292(2), 468-479. [Link]
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Wu, H., et al. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(12), 3639-3647. [Link]
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Wikipedia. Artificially Expanded Genetic Information System. [Link]
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National Center for Biotechnology Information. 2'-O-Methylcytidine. PubChem Compound Summary for CID 150971.[Link]
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Geary, R. S., et al. (2015). Pharmacological properties of 2'-o-methoxyethyl-modified oligonucleotides. Antisense Drug Technology: Principles, Strategies, and Applications, Second Edition, 165-184. [Link]
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Rodgers, M. T., Seidu, Y. S., & Israel, E. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry, 34(7), 1400-1416. [Link]
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YMC America. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
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Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489-10496. [Link]
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Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. [Link]
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Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymic recognition of the base pair between isocytidine and isoguanosine. Sci-Hub.[Link]
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Dai, Q., et al. (2023). 2'-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Signal Transduction and Targeted Therapy, 8(1), 374. [Link]
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Ayub, M., et al. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. WIREs RNA, e1817.[Link]
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Glen Research. (2010). Simple Oligonucleotide Modification Using Click Chemistry. Glen Reports, 22(1). [Link]
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Dai, Q., et al. (2021). 2'-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(11-12), 785-798. [Link]
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Ayub, M., et al. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. PubMed Central.[Link]
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Karunatilaka, K. S., & Rueda, D. (2017). 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 45(11), 6826-6835. [Link]
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Semantic Scholar. Effects of 2'-O-Modifications on RNA Duplex Stability. [Link]
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Kim, H. J., et al. (2023). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Organic Letters, 25(47), 8472-8476. [Link]
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Creative Biolabs. DNA/2'-O-Methyl RNA Chimera Modification Service. [Link]
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ResearchGate. (2023). (PDF) 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. [Link]
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Semantic Scholar. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. [Link]
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Carell, T. (2021). Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. edoc.ub.uni-muenchen.de.[Link]
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ResearchGate. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. [Link]
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An In-depth Technical Guide to the Synthesis and Discovery of 2'-O-Methylisocytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 2'-O-Methylisocytidine, a modified nucleoside of significant interest in the fields of molecular biology and therapeutic development. The document delves into the historical context of its discovery, detailed chemical synthesis protocols, and the scientific rationale underpinning these methodologies. Furthermore, it explores the critical role of 2'-O-Methylisocytidine in enhancing the stability and therapeutic potential of oligonucleotides, alongside a discussion of its broader applications and future prospects.
Introduction: The Significance of 2'-O-Methylisocytidine
2'-O-Methylisocytidine is a synthetic derivative of the naturally occurring nucleoside, cytidine. The key modification lies in the methylation of the hydroxyl group at the 2' position of the ribose sugar. This seemingly subtle alteration imparts profound changes to the molecule's chemical properties, most notably its resistance to nuclease degradation. This enhanced stability has positioned 2'-O-Methylisocytidine as a valuable building block in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.
The isocytidine base, an isomer of cytidine, offers unique base-pairing possibilities, further expanding the utility of this modified nucleoside in the design of novel nucleic acid structures and functionalities. This guide will provide researchers and drug development professionals with a thorough understanding of 2'-O-Methylisocytidine, from its foundational chemistry to its cutting-edge applications.
Discovery and Scientific Context
While the precise first synthesis of 2'-O-Methylisocytidine is not prominently documented in a singular landmark paper, its development is intrinsically linked to the broader exploration of 2'-O-methylated ribonucleosides, which began in the mid-20th century. Seminal work by various research groups in the 1980s established efficient methods for the 2'-O-methylation of common ribonucleosides. These early investigations laid the groundwork for the synthesis of more complex and modified nucleosides like 2'-O-Methylisocytidine.
A significant contribution to the practical synthesis and application of 2'-O-Methylisocytidine, particularly for its incorporation into oligonucleotides, was made by Daguang Wang and Paul O. P. Ts'o in their 1996 publication.[1][2] Their work detailed the synthesis of 2'-O-Methylisocytidine phosphoramidite and methylphosphonamidite synthons, which are the essential building blocks for automated solid-phase oligonucleotide synthesis.[1][2] This development was a critical step in making this modified nucleoside readily accessible for research and therapeutic development.
Chemical Synthesis of 2'-O-Methylisocytidine
The chemical synthesis of 2'-O-Methylisocytidine is a multi-step process that requires careful control of protecting groups to ensure regioselectivity and high yields. The most established and widely cited route commences with 2'-O-methyluridine as the starting material.
Rationale for the Synthetic Strategy
The choice of 2'-O-methyluridine as a precursor is strategic. The 2'-hydroxyl group is already methylated, obviating the need for a selective methylation step on the ribose sugar, which can often lead to a mixture of 2'- and 3'-O-methylated isomers. The core of the synthesis then involves the conversion of the uracil base into an isocytosine base. This is achieved through the formation of an anhydro intermediate, followed by aminolysis.
A critical aspect of this synthesis is the protection of the exocyclic amine of the newly formed isocytidine. The dimethylformamidine group is the protecting group of choice for this purpose. Its key advantage lies in its ability to effectively shield the amine from unwanted side reactions during subsequent phosphitylation and oligonucleotide synthesis, while also being readily removable under mild basic conditions that do not lead to deamination of the isocytosine base.[1] This protection is crucial for maintaining the integrity of the nucleoside during the harsh chemical cycles of automated DNA/RNA synthesis.
Synthetic Workflow Diagram
Caption: Chemical synthesis workflow for 2'-O-Methylisocytidine Phosphoramidite.
Detailed Experimental Protocol
The following protocol is a consolidated representation based on established methodologies.[1]
Step 1: Synthesis of 2'-O-Methyl-5'-O-p-tolylsulfonyluridine
-
Dissolve 2'-O-methyluridine in anhydrous pyridine.
-
Add p-toluenesulfonyl chloride to the solution at room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in chloroform and wash sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer with sodium sulfate, filter, and evaporate to dryness to yield the product.
Step 2: Synthesis of 2'-O-Methyl-2,5'-anhydrouridine
-
Dissolve the 2'-O-Methyl-5'-O-p-tolylsulfonyluridine in anhydrous acetonitrile.
-
Add 1,8-diazabicyclo[2][3]undec-7-ene (DBU) and reflux the mixture.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent in vacuo to obtain the crude anhydro compound.
Step 3: Synthesis of 2'-O-Methylisocytidine
-
Dissolve the crude 2'-O-Methyl-2,5'-anhydrouridine in methanolic ammonia.
-
Heat the solution in a sealed pressure vessel.
-
After cooling, evaporate the solvent to dryness. The crude 2'-O-Methylisocytidine is used in the next step without further purification.
Step 4: Protection of the Exocyclic Amine
-
Dissolve the crude 2'-O-Methylisocytidine in anhydrous dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to yield N²-(N',N'-dimethylformamidine)-2'-O-Methylisocytidine.
Step 5 & 6: Preparation of the Phosphoramidite Synthon
-
The N²-protected 2'-O-Methylisocytidine is then reacted with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in pyridine to protect the 5'-hydroxyl group.
-
The resulting 5'-O-DMTr protected nucleoside is subsequently phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base like diisopropylethylamine (DIPEA) to yield the final 2'-O-Methylisocytidine phosphoramidite synthon.
Physicochemical Properties and Characterization
A thorough characterization of 2'-O-Methylisocytidine and its intermediates is essential for ensuring purity and structural integrity.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| 2'-O-Methylisocytidine | C₁₀H₁₅N₃O₅ | 257.24 | 506.0 ± 60.0 | 1.68 ± 0.1 |
Data sourced from chemical databases. Actual values may vary.
Spectroscopic Data
While a publicly available, high-resolution spectrum specifically for 2'-O-Methylisocytidine is not readily found, the structural confirmation of this and related compounds is typically achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.[1] The ¹H NMR spectrum would be expected to show a characteristic singlet for the 2'-O-methyl group at approximately 3.4-3.6 ppm. The protons on the ribose sugar and the pyrimidine base would exhibit distinct chemical shifts and coupling patterns that can be used for structural elucidation.
Applications in Research and Drug Development
The unique properties of 2'-O-Methylisocytidine make it a valuable tool in various research and therapeutic applications.
Antisense Oligonucleotides and RNAi Therapeutics
The primary application of 2'-O-Methylisocytidine is its incorporation into synthetic oligonucleotides. The 2'-O-methyl modification provides several key advantages:
-
Nuclease Resistance: The methyl group sterically hinders the approach of nucleases, significantly increasing the in vivo half-life of the oligonucleotide.
-
Enhanced Binding Affinity: 2'-O-methylated oligonucleotides often exhibit higher binding affinity to complementary RNA targets, leading to more potent biological activity.
-
Reduced Immunogenicity: The modification can help in evading the innate immune response that can be triggered by unmodified synthetic RNA.
Structural Biology and Nucleic Acid Chemistry
The isocytidine base allows for the formation of non-canonical base pairs, such as with isoguanosine. This property is exploited in structural biology to study the intricacies of nucleic acid folding and recognition. Oligonucleotides containing 2'-O-Methylisocytidine can be used as probes to investigate RNA structure and function.
Antiviral Research
The 2'-O-methylation of viral RNA is a known mechanism by which viruses evade the host's innate immune system. The presence of a 2'-O-methyl group on the 5'-cap of viral mRNA can prevent its recognition by host pattern recognition receptors. Studying the effects of incorporating 2'-O-methylated nucleosides, such as 2'-O-Methylisocytidine, into viral RNA sequences can provide valuable insights into viral pathogenesis and inform the design of novel antiviral therapeutics.
Enzymatic Synthesis and Incorporation
Beyond chemical synthesis of the monomer, the enzymatic incorporation of 2'-O-Methylisocytidine triphosphate into RNA is a critical area of research. While wild-type RNA polymerases are generally inefficient at incorporating 2'-modified nucleotides, engineered polymerases have been developed that can accept these substrates. This opens up the possibility of producing longer, site-specifically modified RNA molecules for various applications, including the development of RNA aptamers and ribozymes with enhanced stability and functionality.
Enzymatic Incorporation Workflow
Caption: General workflow for the enzymatic incorporation of 2'-O-Methylisocytidine.
Conclusion and Future Perspectives
2'-O-Methylisocytidine stands as a testament to the power of chemical modification in expanding the functional repertoire of nucleic acids. Its enhanced stability and unique base-pairing capabilities have solidified its importance in the development of next-generation oligonucleotide therapeutics. As our understanding of RNA biology deepens and the tools for chemical and enzymatic synthesis of modified nucleic acids continue to advance, the applications of 2'-O-Methylisocytidine are poised to grow. Future research will likely focus on the development of more efficient and scalable synthesis methods, the exploration of its utility in novel therapeutic modalities, and a deeper investigation into its role in the intricate interplay between host and pathogen. This versatile molecule will undoubtedly remain a key player in the ongoing quest to harness the therapeutic potential of nucleic acids.
References
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Wang, D., & Ts'o, P. O. P. (1996). Syntheses of 2'-O-methylisocytidine phosphoramidite and methylphosphonamidite synthons. Nucleosides and Nucleotides, 15(1-3), 387-397. [Link]
- Shibuya, S., Kuninaka, A., & Yoshino, H. (1974). Direct Synthesis of 2, 5'-Anhydro Pyrimidine Nucleosides. Chemical and Pharmaceutical Bulletin, 22(3), 719-721.
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Wang, D., & Ts'o, P. O. P. (1996). Syntheses of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons. Nucleosides and Nucleotides, 15(1-3), 387-397. [Link]
- ResearchGate. (n.d.). Protecting groups for the exocyclic amine on the base. From top to bottom: dimethylformamidine (dmf), isobutyryl (iBu) and t-butyl phenoxyacetyl (tac). In this figure, the base is guanine. [Image].
- Conrad, F., Hanne, A., Gaur, R. K., & Krupp, G. (1995). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 23(11), 1845–1853.
- Hocek, M., et al. (2024). A general method for the synthesis of RNA modified only at selected sites or even RNA containing various modifications at all nucleotide building blocks.
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A Technical Guide to the Spectroscopic Analysis of 2'-O-Methylisocytidine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation and characterization of 2'-O-Methylisocytidine, a modified nucleoside of significant interest in the fields of medicinal chemistry and nucleic acid research.[] We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights into experimental design, data interpretation, and the synergistic power of these analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to confirm the identity, purity, and structure of this important molecule.
Introduction: The Significance of 2'-O-Methylisocytidine
Modified nucleosides are the cornerstones of therapeutic oligonucleotide development and RNA biology research. Among these, 2'-O-Methylisocytidine stands out for its unique properties. The methylation at the 2'-hydroxyl group of the ribose sugar not only imparts increased metabolic stability against nucleases but also influences the conformational dynamics of RNA structures.[2] Isocytidine, an isomer of cytidine, offers alternative base-pairing possibilities, making it a valuable tool for expanding the genetic alphabet and developing novel therapeutic agents.[3]
Accurate and unambiguous structural confirmation is a non-negotiable prerequisite for any downstream application. This guide will demonstrate how a multi-pronged analytical approach, leveraging both high-resolution NMR and Mass Spectrometry, provides a self-validating system for the comprehensive characterization of 2'-O-Methylisocytidine.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. Below is a diagram of 2'-O-Methylisocytidine, highlighting the numbering conventions for both the isocytosine base and the ribose sugar moiety.
Caption: Chemical structure of 2'-O-Methylisocytidine with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2'-O-Methylisocytidine, a combination of ¹H and ¹³C NMR, along with 2D correlation experiments, is essential for unambiguous assignment.
Experimental Protocol: NMR Sample Preparation
-
Objective: To prepare a high-quality sample for NMR analysis that ensures sharp, well-resolved signals.
-
Methodology:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its ability to form hydrogen bonds allows for the observation of exchangeable protons (from the amine and hydroxyl groups), which would be lost in D₂O.
-
Sample Concentration: Weigh approximately 5-10 mg of 2'-O-Methylisocytidine and dissolve it in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Acquisition: Acquire spectra on a high-field NMR spectrometer (≥500 MHz is recommended for optimal resolution).
-
¹H NMR Spectral Analysis: A Proton-by-Proton Confirmation
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H6 | ~7.5 - 7.7 | Doublet | ~7.5 | Vinyl proton on the isocytosine ring, coupled to H5. Deshielded by adjacent nitrogen and carbonyl group. |
| H5 | ~5.8 - 6.0 | Doublet | ~7.5 | Vinyl proton coupled to H6. Shielded relative to H6. |
| NH₂ | ~6.5 - 7.0 | Broad Singlet | - | Exchangeable protons of the primary amine. Position and broadness are concentration and temperature-dependent. |
| H1' | ~5.8 - 5.9 | Doublet | ~4-5 | Anomeric proton, deshielded by the glycosidic bond to N1 and the ring oxygen O4'. The small J-value is characteristic of a C3'-endo ribose pucker. |
| 3'-OH | ~5.2 - 5.4 | Doublet | ~4-5 | Exchangeable proton of the 3'-hydroxyl group, coupled to H3'. |
| 5'-OH | ~4.9 - 5.1 | Triplet | ~5-6 | Exchangeable proton of the 5'-hydroxyl group, coupled to the two H5' protons. |
| H3' | ~4.1 - 4.2 | Multiplet | - | Coupled to H2', H4', and 3'-OH. |
| H2' | ~3.9 - 4.0 | Triplet | ~5 | Coupled to H1' and H3'. Its chemical shift is influenced by the adjacent O-methyl group. |
| H4' | ~3.8 - 3.9 | Multiplet | - | Coupled to H3' and the two H5' protons. |
| H5', H5'' | ~3.5 - 3.7 | Multiplet | - | Diastereotopic protons of the exocyclic CH₂ group. |
| 2'-OCH₃ | ~3.3 | Singlet | - | Characteristic singlet for the methyl protons of the 2'-O-methyl group. |
Note: These are predicted values based on known data for similar nucleosides. Actual values may vary slightly.[4][5][6]
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature (e.g., sp², sp³, carbonyl).[7][8]
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C4 | ~165-167 | Carbonyl carbon, highly deshielded. |
| C2 | ~155-157 | sp² carbon bonded to two nitrogen atoms. |
| C6 | ~140-142 | sp² carbon in the heterocyclic ring. |
| C5 | ~98-100 | sp² carbon adjacent to C6 and C4. |
| C1' | ~88-90 | Anomeric carbon, deshielded by N1 and O4'. |
| C2' | ~82-84 | Deshielded due to the attached methoxy group. |
| C3' | ~70-72 | Standard chemical shift for a hydroxyl-bearing carbon in a ribose ring. |
| C4' | ~84-86 | Often has a similar or slightly downfield shift compared to C2'. |
| C5' | ~61-63 | Primary alcohol carbon. |
| 2'-OCH₃ | ~58-60 | Methyl carbon of the ether linkage. |
The relationship between ribose conformation and ¹³C chemical shifts is well-established.[9][10][11] The observed shifts for C1', C4', and C5' can provide valuable insights into the preferred sugar pucker of the molecule.[9][10]
Workflow for Complete NMR Structural Verification
A single spectrum is rarely sufficient. A logical workflow employing 2D NMR techniques provides an irrefutable confirmation of the structure.
Caption: Proposed ESI-MS/MS fragmentation pathway for 2'-O-Methylisocytidine.
-
The Glycosidic Bond Cleavage: The most characteristic fragmentation is the cleavage of the N-glycosidic bond. This results in two key fragment ions:
-
The Protonated Base: The isocytosine base with an added proton, [Base+H]⁺, would appear at an m/z of approximately 112.0. This is a highly diagnostic peak.
-
The Sugar Fragment: The remaining 2'-O-methylated ribose sugar fragment, [S]⁺, would appear at an m/z of approximately 147.1.
-
-
Sugar Ring Fragmentation: Further fragmentation can occur within the sugar moiety, often involving the loss of water (H₂O) or formaldehyde (CH₂O), leading to a series of smaller ions. For example, a fragment corresponding to the loss of both the base and a molecule of water ([S-H₂O]⁺) would be expected around m/z 129.1.
The presence of the intact molecular ion and these specific fragment ions provides a robust "fingerprint" that confirms both the molecular weight and the fundamental nucleoside structure.
Conclusion: A Synergistic Approach for Self-Validating Data
-
Mass Spectrometry provides the elemental composition via accurate mass measurement and confirms the gross structure (base + sugar) through fragmentation.
-
NMR Spectroscopy provides the fine details, mapping out the complete atomic connectivity, stereochemistry, and conformational preferences of the molecule.
Together, these techniques deliver the comprehensive and trustworthy data package required by researchers, drug developers, and regulatory agencies to confidently advance their work with 2'-O-Methylisocytidine.
References
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Crane, C. M., Hirsch, A. K. H., Alphey, M. S., Sgraja, T., Lauw, S., Illarionova, V., Rohdich, F., Eisenreich, W., Hunter, W. N., Bacher, A., & Diederich, F. (2008). Synthesis and characterization of cytidine derivatives that inhibit the kinase IspE of the non-mevalonate pathway for isoprenoid biosynthesis. ChemMedChem, 3(1), 91-101. [Link]
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Ebrahimi, M., Rossi, P., & Harbison, G. S. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Journal of magnetic resonance (San Diego, Calif. : 1997), 150(1), 1-8. [Link]
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Seela, F., & Ingale, S. A. (2012). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoC(d)-dG and the isoC(d)-isoG(d) base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & biomolecular chemistry, 10(11), 2266–2277. [Link]
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Ebrahimi, M., Rossi, P., & Harbison, G. S. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. [Link]
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Fahmi, A. M., El-Sayed, M. A., Abdel-Aziz, M., & El-Nassan, H. B. (2021). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC medicinal chemistry, 12(11), 1919–1934. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 150971, 2'-O-Methylcytidine. [Link]
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Seela, F., & Ingale, S. A. (2012). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Semantic Scholar. [Link]
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Crane, C. M., et al. (2007). Supporting Information for Synthesis and Characterization of Cytidine Derivatives that Inhibit the Kinase IspE of the Non-Mevalonate Pathway for Isoprenoid Biosynthesis. Wiley-VCH. [Link]
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Ebrahimi, M., Rossi, P., & Harbison, G. S. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Semantic Scholar. [Link]
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University of Sheffield. 13 Carbon NMR. chem-net.blogspot.com. [Link]
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Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496. [Link]
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Reich, H. J. NMR Spectroscopy: ¹H NMR Chemical Shifts. University of Wisconsin. [Link]
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Liu, F., et al. (2020). 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic acids research, 48(13), 7475–7487. [Link]
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Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000982). [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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Oregon State University. ¹H NMR Chemical Shifts. [Link]
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LibreTexts Chemistry. Characteristics of ¹³C NMR Spectroscopy. [Link]
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LibreTexts Chemistry. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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ResearchGate. N-methylene signals of the ¹H NMR spectrum of compound 2a (DMSO-d₆). [Link]
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LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
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Reusch, W. Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
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A Technical Guide to the Thermodynamic Stability of 2'-O-Methylisocytidine in RNA Duplexes
Abstract
The rational design of synthetic nucleic acids with tailored biophysical properties is a cornerstone of modern molecular biology and drug development. Unnatural base pairs (UBPs) and backbone modifications are powerful tools for expanding the chemical and functional space of RNA. This technical guide provides an in-depth examination of the thermodynamic contributions of a specific, doubly-modified system: the 2'-O-Methylisocytidine (2'-OMe-isoC) nucleoside when incorporated into an RNA duplex opposite its cognate partner, isoguanosine (isoG). We will explore the chemical basis for its stability, provide detailed protocols for its synthesis and characterization, and present a quantitative analysis of its impact on RNA duplex thermodynamics. This document is intended for researchers and drug development professionals seeking to leverage advanced nucleic acid chemistry to enhance the stability, specificity, and nuclease resistance of RNA-based tools and therapeutics.
Introduction: Expanding the RNA Alphabet and Toolkit
The canonical A-U and G-C base pairs that constitute the genetic alphabet are fundamental to biology, but their inherent chemical properties can be limiting for therapeutic and diagnostic applications. RNA molecules are particularly susceptible to degradation by ubiquitous nucleases, and the stability of short RNA duplexes, such as those used in RNA interference (RNAi), can be insufficient for robust biological activity.
To overcome these limitations, chemists have developed a vast arsenal of modifications. Among the most successful are the creation of unnatural base pairs (UBPs) and alterations to the ribose sugar. The isocytidine (isoC) and isoguanosine (isoG) pair is a well-studied UBP that forms a Watson-Crick-like geometry with three hydrogen bonds, running orthogonal to the natural pairs.[1][2] Concurrently, methylation of the 2'-hydroxyl group of the ribose (2'-O-methylation) is a widespread natural modification that imparts significant nuclease resistance and enhances the thermodynamic stability of RNA duplexes.[3][]
This guide focuses on the convergence of these two strategies: the incorporation of 2'-O-Methylisocytidine into RNA oligonucleotides. We will dissect how the combination of an expanded genetic alphabet and a stabilizing sugar modification provides a potent method for engineering RNA duplexes with superior thermodynamic properties.
The Molecular Architecture: A Synergistic Combination
The enhanced stability conferred by 2'-O-Methylisocytidine is not the result of a single factor, but rather the synergistic interplay between the nucleobase and the sugar modification.
The Isocytidine-Isoguanosine (isoC:isoG) Unnatural Base Pair
Isoguanosine (isoG) and isocytidine (isoC) are isomers of the natural bases guanosine and cytidine, respectively, where the C2 carbonyl and C6 amino groups are transposed on the purine ring.[5][6] This rearrangement allows for the formation of three hydrogen bonds between isoC and isoG, creating a stable base pair that is geometrically similar to the natural G-C pair.[1] A critical feature of the isoC:isoG pair is its "orthogonality"—it does not form stable pairs with any of the four canonical bases, thereby ensuring specific recognition only between the synthetic partners. This specificity is invaluable for applications requiring high-fidelity hybridization.
The 2'-O-Methyl (2'-OMe) Modification
The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is a simple yet profound modification. Its stabilizing effect is primarily attributed to two mechanisms:
-
Conformational Pre-organization: The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar. This is the precise conformation required for an A-form helix, which is the standard geometry of an RNA duplex.[7] By "locking" the ribose into a favorable pucker, the 2'-OMe modification reduces the entropic penalty of duplex formation, thereby increasing the melting temperature (Tm).
-
Nuclease Resistance: The 2'-hydroxyl group is critical for RNA hydrolysis, both chemically and enzymatically. By replacing it with a 2'-O-methyl group, the RNA backbone becomes significantly more resistant to cleavage by endo- and exonucleases, prolonging its half-life in biological systems.[3][]
The combination of the specific, three-hydrogen-bond isoC:isoG pair with the conformationally rigidifying 2'-OMe group results in a nucleoside that significantly enhances the thermodynamic stability of RNA duplexes.
Caption: Logical relationship between chemical modifications and duplex stability.
Synthesis and Incorporation of 2'-O-Methylisocytidine
The practical application of any modified nucleotide requires robust protocols for its chemical synthesis and subsequent incorporation into an oligonucleotide.
Synthesis of 2'-O-Methylisocytidine Phosphoramidite
The synthesis of the 2'-O-Methylisocytidine phosphoramidite building block is a multi-step process typically starting from a commercially available nucleoside like cytidine or uridine. While detailed synthetic schemes are beyond the scope of this guide, the general strategy involves:
-
Protection of Functional Groups: The 5'-hydroxyl, 3'-hydroxyl, and exocyclic amine groups are protected with orthogonal protecting groups (e.g., DMT for 5'-OH, TBDMS for 3'-OH, and Ac or Pac for the amine) to prevent side reactions.
-
2'-O-Methylation: The key step involves the specific methylation of the 2'-hydroxyl group. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
-
Deprotection and Reprotection: Selective deprotection of the 3'-hydroxyl group is performed.
-
Phosphitylation: The final step is the reaction of the free 3'-hydroxyl with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite monomer, ready for use in automated synthesis.[8][9]
Commercial vendors now offer a variety of 2'-O-Methyl RNA phosphoramidites, and custom synthesis services can provide the desired 2'-O-Methylisocytidine monomer.[10]
Automated Solid-Phase Oligonucleotide Synthesis
Incorporation of the 2'-O-Methylisocytidine phosphoramidite into an RNA sequence is achieved using a standard automated DNA/RNA synthesizer. The process follows the same phosphoramidite chemistry cycle as for natural bases.
Protocol: Oligonucleotide Synthesis
-
Synthesizer Setup: Install the 2'-O-Methylisocytidine phosphoramidite vial on a designated port of the synthesizer. Ensure all other standard RNA phosphoramidites (A, U, G, C) and synthesis reagents are fresh and correctly installed.
-
Sequence Programming: Enter the desired RNA sequence into the synthesizer's control software, using the designated base position for the modified nucleotide.
-
Synthesis Cycle: The synthesis proceeds on a solid support (e.g., CPG) through repeated cycles of:
-
De-blocking: Removal of the 5'-DMT protecting group from the growing chain.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl of the chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all base and phosphate protecting groups are removed by incubation in a solution of aqueous ammonia and/or methylamine at elevated temperature.
-
Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the full-length product.
-
Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260).
Thermodynamic Analysis by UV-Melting
The most direct way to quantify the stability of an RNA duplex is through thermal denaturation analysis, also known as UV-melting. This technique measures the change in UV absorbance of a nucleic acid solution as a function of temperature.
Principles of UV-Melting
Single-stranded RNA absorbs more UV light at 260 nm than double-stranded RNA due to the unstacking of the nucleobases. This phenomenon is called the hyperchromic effect . By monitoring the A260 as a duplex is heated, one can observe a cooperative transition from the double-stranded (low absorbance) to the single-stranded (high absorbance) state. The midpoint of this transition is the melting temperature (Tm) , a key indicator of duplex stability. From the shape of this melting curve, fundamental thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—can be calculated.[11]
Caption: Experimental workflow for thermodynamic analysis of RNA duplexes.
Experimental Protocol: UV Thermal Denaturation
Causality: The choice of buffer is critical. A moderate salt concentration (e.g., 1 M NaCl) is used to shield the electrostatic repulsion between the phosphate backbones, ensuring that the measured stability is dominated by base pairing and stacking interactions.[12] The inclusion of a chelator like EDTA prevents divalent cation-catalyzed RNA degradation at high temperatures. A buffer like sodium phosphate maintains a stable pH.
-
RNA Sample Preparation:
-
Dissolve purified, complementary RNA strands in RNase-free water.
-
Determine the concentration of each strand accurately using their respective extinction coefficients at 260 nm.
-
Mix equimolar amounts of the complementary strands in a melting buffer (e.g., 1 M NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0). Prepare a series of dilutions at different total RNA concentrations (e.g., 2, 5, 10, 20 µM) for van't Hoff analysis.
-
-
Duplex Annealing:
-
Heat the RNA solutions to 95°C for 2-3 minutes to ensure complete denaturation of any secondary structures.[13]
-
Allow the solutions to cool slowly to room temperature over a period of at least 30-45 minutes. This slow cooling is essential to ensure proper formation of the lowest energy duplex state.[13]
-
Store annealed samples on ice or at 4°C before measurement.
-
-
UV-Melting Measurement:
-
Use a spectrophotometer equipped with a Peltier temperature controller.
-
Transfer the annealed samples to quartz cuvettes and place them in the multicell holder.
-
Set the instrument to monitor absorbance at 260 nm.
-
Equilibrate the samples at a low starting temperature (e.g., 15°C).
-
Increase the temperature at a controlled rate (e.g., 0.5 or 1.0 °C/min) to a high final temperature (e.g., 95°C).[14][15] Record absorbance readings at regular intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance (A260) versus temperature (°C) for each concentration.
-
The melting temperature (Tm) for each curve is determined as the maximum of the first derivative of the melting curve (dA/dT vs. T).
-
To determine the thermodynamic parameters, construct a van't Hoff plot . Plot 1/Tm (in Kelvin) versus ln(Ct), where Ct is the total molar concentration of the strands.
-
The slope of the van't Hoff plot is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°.[16]
-
The Gibbs free energy of duplex formation at 37°C (310.15 K) can then be calculated using the equation: ΔG°₃₇ = ΔH° - TΔS° .
-
Quantitative Data and Interpretation
To illustrate the stabilizing effect, consider a hypothetical 12-mer RNA duplex. The table below summarizes representative thermodynamic data for an unmodified duplex, a duplex containing a single isoC:isoG pair, and a duplex containing a single 2'-OMe-isoC:isoG pair.
| Duplex Sequence (5' to 3') | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| CGA-CGC-GAA-GCG | None (Control) | 55.2 | -85.5 | -240.1 | -14.1 |
| CGA-CiC C-GAA-GCG | isoC:isoG | 58.1 | -88.2 | -246.5 | -15.0 |
| CGA-Cm(iC) C-GAA-GCG | 2'-OMe-isoC:isoG | 61.5 | -90.1 | -249.8 | -16.2 |
Note: Data are illustrative and based on typical values reported for such modifications. Actual values are sequence-dependent.[6][17]
Interpretation of Results
-
isoC:isoG vs. Control: The replacement of a C-G pair with an isoC-isoG pair leads to an increase in Tm and a more favorable (more negative) ΔG°₃₇. This stabilization is primarily enthalpic (more negative ΔH°), consistent with the formation of strong hydrogen bonds and favorable stacking interactions within the duplex.[6][17]
-
2'-OMe-isoC:isoG vs. isoC:isoG: The addition of the 2'-O-methyl group provides a further, significant boost in stability. The Tm increases by several degrees, and the ΔG°₃₇ becomes even more favorable. This additional stability comes from the pre-organization of the ribose sugar into the A-form C3'-endo pucker, which is an enthalpically favorable process.[7][18] This reduces the entropic cost of ordering the backbone upon duplex formation.
The data clearly demonstrate that the combination of the UBP and the sugar modification provides a greater thermodynamic benefit than either modification alone, showcasing a powerful synergistic effect.
Applications and Future Directions
The ability to significantly enhance RNA duplex stability and nuclease resistance using 2'-O-Methylisocytidine has profound implications for various fields:
-
RNA Therapeutics: For siRNAs and antisense oligonucleotides (ASOs), enhanced stability translates to a longer biological half-life and a higher binding affinity for the target mRNA. This can lead to increased potency and a lower required dose, reducing the potential for off-target effects.[]
-
Nucleic Acid Diagnostics: In hybridization-based assays, the high binding affinity and specificity of probes containing 2'-OMe-isoC can enable the detection of low-abundance targets under stringent conditions, improving the signal-to-noise ratio.[2]
-
Synthetic Biology and Nanotechnology: The orthogonal nature of the isoC:isoG pair allows for the creation of independent, non-interfering nucleic acid circuits and structures, expanding the toolbox for building complex RNA-based machines and scaffolds.
Future research will likely focus on exploring the enzymatic processing of RNA containing this modification, its structural impact in more complex RNA folds, and its combination with other modifications to create next-generation nucleic acids with even more finely-tuned properties.
Conclusion
2'-O-Methylisocytidine is a potent, dual-action modification that leverages the strengths of both unnatural base pairing and sugar modification to engineer highly stable RNA duplexes. By providing specific, strong hydrogen bonding through the isoC:isoG pair and conformational rigidity via the 2'-O-methyl group, it offers a predictable and significant enhancement to duplex thermodynamics and nuclease resistance. The robust chemical synthesis and straightforward analytical techniques described in this guide empower researchers to harness this advanced modification for the development of superior RNA-based technologies.
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A Technical Guide to the Enzymatic Recognition and Processing of 2'-O-Methylisocytidine
Executive Summary
The landscape of nucleic acid therapeutics and synthetic biology is increasingly reliant on chemically modified nucleotides to enhance stability, functionality, and specificity. Among these, 2'-O-Methylisocytidine (2'-O-Me-isoC) stands out as a critical component, offering a unique combination of nuclease resistance and altered base-pairing capabilities. This guide provides an in-depth technical analysis of the enzymatic interactions with this modified nucleoside. We explore the steric and electronic consequences of the 2'-O-methyl group on the ribose sugar and the isomeric rearrangement of the nucleobase, dissecting how these features govern recognition and processing by various classes of nucleic acid enzymes, including polymerases and nucleases. This document serves as a crucial resource for researchers and drug development professionals, offering mechanistic insights and field-proven experimental protocols to effectively harness the potential of 2'-O-Methylisocytidine in novel therapeutic and diagnostic applications.
Introduction: The Rationale for 2'-O-Methylisocytidine
Canonical nucleic acids, while central to biology, possess inherent limitations for therapeutic use, primarily their susceptibility to degradation by cellular nucleases. Chemical modifications are employed to overcome these limitations. The 2'-O-methyl (2'-O-Me) modification is a widely adopted strategy that imparts significant nuclease resistance and enhances duplex stability.[1][][3] This modification involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar, a modification that is also found in naturally occurring RNAs such as tRNA and rRNA.[3][4]
Isocytidine (isoC), an isomer of cytidine, alters the standard Watson-Crick hydrogen bonding pattern. This feature is exploited in the development of "expanded genetic alphabets," where isoC can form a specific base pair with a partner like isoguanosine (isoG). This orthogonality prevents interference with endogenous base pairs and allows for the creation of novel functionalities.
The combination of these two features in 2'-O-Methylisocytidine provides a powerful tool for nucleic acid technologies. It offers the enhanced stability and binding affinity of the 2'-O-Me group while providing the unique base-pairing properties of isocytidine.[5][6] These attributes are particularly valuable in the design of aptamers and antisense oligonucleotides, where longevity and specific target recognition are paramount.[][7][8]
Structural and Thermodynamic Implications
The introduction of the 2'-O-methyl group has profound structural consequences. It locks the ribose sugar into a C3'-endo pucker, which is characteristic of A-form helices (typical for RNA). This pre-organization enhances the binding affinity (Tm) of oligonucleotides to RNA targets.[1][9] The increased duplex stability is a key advantage for antisense applications.[10]
From a thermodynamic standpoint, the methyl group adds steric bulk and hydrophobicity to the minor groove of the nucleic acid duplex. This steric hindrance is a primary contributor to the observed nuclease resistance, as it physically impedes the approach and catalytic action of degradative enzymes.[9][11]
Enzymatic Processing: A Tale of Steric Hindrance and Altered Recognition
The central challenge and opportunity with 2'-O-Me-isoC lies in how it is handled by the cellular machinery responsible for nucleic acid synthesis and repair.
DNA and RNA Polymerases
The ability of a polymerase to accept a modified nucleotide is fundamentally a question of steric compatibility within the enzyme's active site.
-
Template Recognition: When 2'-O-Me-isoC is present in a template strand, many polymerases struggle to read past it. The bulky 2'-O-methyl group can clash with amino acid residues in the polymerase active site that are responsible for discriminating between ribonucleotides and deoxyribonucleotides.[12] This often leads to polymerase stalling or dissociation. For instance, studies on HIV reverse transcriptase have shown that 2'-O-methylation on an RNA template impedes its activity, particularly at the low dNTP concentrations found in quiescent cells.[13][14] This effect is so pronounced that reverse transcriptase pausing can be used as a method to map 2'-O-methylation sites.[15]
-
Substrate Incorporation: When the triphosphate form (2'-O-Me-isoCTP) is provided as a building block, most natural polymerases exhibit poor incorporation efficiency. The active site is tightly constrained to accommodate the 2'-hydroxyl of rNTPs or the 2'-hydrogen of dNTPs. The methyl group is often too large to be accepted. However, engineered polymerases have been developed to overcome this hurdle. By mutating key residues to create a less sterically hindered active site, researchers have successfully evolved variants of T7 RNA polymerase and other DNA polymerases that can efficiently synthesize fully 2'-O-methyl-modified RNA.[12][16]
The isocytidine base itself presents a separate recognition challenge. For successful incorporation opposite its intended partner (e.g., isoguanosine), the polymerase must accommodate the non-canonical hydrogen bonding pattern without inducing a conformational change that would stall the enzyme. Studies have shown that enzymes like T7 RNA polymerase and the Klenow fragment of DNA polymerase I can catalyze the formation of the isoC-isoG pair, whereas others like T4 DNA polymerase cannot.[5][6]
Nuclease Resistance
The 2'-O-methyl modification is a cornerstone of therapeutic oligonucleotide design precisely because it confers robust resistance to nuclease degradation.[1][][3]
-
Endonucleases: These enzymes cleave internal phosphodiester bonds. The 2'-O-Me group provides a steric shield that hinders access to the backbone.
-
Exonucleases: These enzymes digest nucleic acids from the ends. While the 2'-O-Me modification provides some protection, it is often used in conjunction with other modifications like phosphorothioate bonds, especially at the 3' and 5' ends, to achieve maximum stability in biological fluids like serum.[3][10]
The enhanced stability is critical for applications like antisense oligonucleotides and siRNAs, allowing them to persist long enough in the cellular environment to exert their therapeutic effect.[][10]
Cellular Repair Mechanisms
An important consideration for any therapeutic oligonucleotide is how it is perceived by the cell's DNA repair machinery. If a modified base is recognized as damage, it could be excised, negating its function. While extensive research exists for canonical DNA damage, the processing of 2'-O-Me-isoC by repair pathways is less characterized. However, the stability of the 2'-O-methyl modification suggests it is not readily recognized or processed by common repair pathways like base excision repair (BER) or nucleotide excision repair (NER). Its presence in natural human RNA further suggests it is treated as a "self" modification rather than a lesion.[12][17]
Key Experimental Workflows
Characterizing the enzymatic processing of 2'-O-Me-isoC requires specific biochemical assays. Here, we detail two fundamental protocols.
Protocol 1: Primer Extension Assay to Assess Polymerase Bypass
This assay determines whether a polymerase can successfully replicate past a modified base in a template. It is a critical tool for evaluating the potential for a modified oligonucleotide to block replication.[18][19]
Objective: To measure the efficiency and fidelity of DNA or RNA synthesis by a polymerase on a template containing a site-specific 2'-O-Me-isoC modification.
Methodology:
-
Template-Primer Design: Synthesize a DNA or RNA template oligonucleotide containing a single 2'-O-Me-isoC at a defined position. Design a shorter primer (DNA or RNA) that is complementary to the 3' end of the template, with its 5' end radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.[20]
-
Annealing: Anneal the labeled primer to the template by heating the mixture to 95°C and then slowly cooling to room temperature to form the template-primer duplex.[20]
-
Extension Reaction: Initiate the reaction by adding the polymerase of interest, dNTPs or NTPs, and the appropriate reaction buffer. For kinetic studies, reactions are carried out for various time points.
-
Quenching: Stop the reactions at specific time points by adding a quench buffer containing a strong chelator (EDTA) and a denaturant (formamide).[20]
-
Analysis: Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the labeled DNA products using autoradiography or fluorescence imaging. The appearance of full-length product indicates the polymerase successfully bypassed the modification. A strong band at the position of the modification indicates a stall site.[18]
Diagram: Primer Extension Assay Workflow
Caption: Workflow for the primer extension assay.
Protocol 2: Single-Nucleotide Incorporation Assay
This assay provides quantitative kinetic data on the efficiency and fidelity of a polymerase incorporating a modified nucleotide triphosphate opposite a specific template base.[21][22]
Objective: To determine the steady-state kinetic parameters (Vmax, Km) for the incorporation of 2'-O-Me-isoCTP by a polymerase.
Methodology:
-
Substrate Preparation: Design a primer-template duplex where the template base immediately 5' to the primer is the target for incorporation (e.g., isoG). The primer should be 5'-radiolabeled.
-
Reaction Setup: Prepare reactions containing the primer-template duplex, the polymerase, and varying concentrations of the nucleotide to be tested (2'-O-Me-isoCTP).
-
Initiation and Quenching: Start the reaction by adding MgCl₂.[23] Because incorporation is rapid, use a rapid quench-flow instrument for accurate time courses in the pre-steady-state phase, or perform manual quenching at various time points for steady-state analysis.[21] Stop reactions with a quench buffer (EDTA).
-
Analysis: Separate the unextended primer from the one-nucleotide extended product (primer+1) using denaturing PAGE.
-
Quantification and Kinetics: Quantify the amount of product formed at each substrate concentration. Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. The incorporation efficiency can be calculated as Vmax/Km.
Diagram: Single-Nucleotide Incorporation Kinetics
Caption: Workflow for single-nucleotide incorporation kinetics.
Data Presentation: Comparative Enzymatic Efficiency
Quantitative data is essential for comparing the processing of modified versus unmodified nucleotides. The following table presents hypothetical, yet representative, kinetic data for the incorporation of a nucleotide by a model DNA polymerase.
| Nucleotide Substrate | Template Base | Vmax (relative units) | Km (µM) | Efficiency (Vmax/Km) |
| dCTP (control) | dG | 100 | 10 | 10.0 |
| iso-dCTP | iso-dG | 60 | 50 | 1.2 |
| 2'-O-Me-isoCTP | iso-dG | 5 | 500 | 0.01 |
| dCTP | dA (mismatch) | 0.1 | 1000 | 0.0001 |
This table illustrates that while isocytidine triphosphate is incorporated less efficiently than its canonical counterpart, the addition of the 2'-O-methyl group dramatically reduces incorporation efficiency by a standard polymerase.
Conclusion and Future Directions
2'-O-Methylisocytidine represents a sophisticated tool in nucleic acid chemistry, offering a powerful combination of nuclease resistance and expanded base-pairing possibilities. Understanding its interaction with cellular enzymes is paramount to its successful application. While natural polymerases are generally inefficient at processing this modified nucleotide, the field of enzyme engineering is rapidly providing solutions, creating polymerases capable of synthesizing long, fully modified nucleic acids.[12] This opens the door for the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) generation of highly stable aptamers composed entirely of 2'-O-methylated bases.[7][16]
For drug development professionals, the key takeaway is that the stability benefits of 2'-O-Me-isoC are clear, but its impact on enzymatic synthesis must be carefully considered and managed, either by using engineered polymerases for in vitro synthesis or by strategically placing the modification within an oligonucleotide to avoid blocking critical biological processes in vivo. Future research will likely focus on a deeper exploration of its processing by DNA repair and immune surveillance pathways, further refining its use in next-generation therapeutic oligonucleotides.
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Early research on 2'-O-Methylisocytidine and its analogs
An In-depth Technical Guide to the Early Research of 2'-O-Methylisocytidine and Its Analogs
Introduction: The Dawn of Modified Nucleosides
In the landscape of nucleic acid chemistry and drug development, the modification of nucleoside building blocks has long been a cornerstone of innovation. Among these modifications, alterations at the 2'-position of the ribose sugar have proven particularly fruitful. The introduction of a 2'-O-methyl (2'-OMe) group imparts a unique combination of properties, most notably increased resistance to nuclease degradation and enhanced binding affinity to complementary RNA strands.[1][2] This modification stabilizes the ribose in an A-form helix geometry, which is characteristic of RNA duplexes, thereby strengthening the hybrid structure.[1]
Parallel to the exploration of sugar modifications, researchers have also investigated nucleobase isomers to expand the genetic alphabet and create novel therapeutic agents. Isocytidine, an isomer of cytidine, presents an altered hydrogen-bonding pattern, offering the potential for unique molecular recognition and therapeutic applications. The convergence of these two research avenues—2'-O-methylation and isomeric nucleobases—gave rise to the study of 2'-O-Methylisocytidine and its analogs. Early research into these compounds was driven by the hypothesis that their unique structural features could be harnessed for applications in antisense oligonucleotides, diagnostics, and as probes for studying nucleic acid structure and function.
This guide provides a technical overview of the foundational research on 2'-O-Methylisocytidine and its analogs, focusing on their synthesis, chemical properties, and initial biological evaluations.
Part 1: Synthesis and Chemical Strategy
The early synthesis of 2'-O-methylated nucleosides, including isocytidine analogs, was a significant chemical challenge. The primary difficulty lay in achieving regioselective alkylation of the 2'-hydroxyl group over other reactive sites on the nucleoside, such as the 3'- and 5'-hydroxyls and the nucleobase itself.
A Key Synthetic Pathway to 2'-O-Methyl-5-methylisocytidine
A notable early synthesis of 2'-O-methyl-5-methylisocytidine was accomplished starting from 2'-O-5-dimethyluridine.[3][4] This multi-step process was designed to precisely install the methyl group at the desired 2'-position and then convert the uridine base to isocytidine.
The causality behind this strategic choice is rooted in established ribonucleoside chemistry. Using a pre-existing uridine derivative allows for known, high-yield reactions to be employed for the base conversion, while the initial tosylation and subsequent anhydro nucleoside formation provide a robust method for controlling the regioselectivity of the 2'-modification.
Experimental Protocol: Synthesis of 2'-O-Methyl-5-methylisocytidine
The following protocol is a representation of the key steps described in early literature.[3][4]
Step 1: Tosylation of 2'-O-5-Dimethyluridine
-
Dissolve 2'-O-5-dimethyluridine in pyridine.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at low temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., chloroform).
-
Purify the resulting tosylated product by column chromatography.
Step 2: Anhydro Nucleoside Formation
-
Treat the purified tosylated nucleoside with a base (e.g., sodium hydroxide) in an aqueous solution.
-
Heat the mixture to facilitate the intramolecular cyclization, forming the anhydro nucleoside.
-
Monitor the reaction by TLC.
-
Neutralize the reaction and purify the anhydro intermediate.
Step 3: Ring Opening and Isocytidine Formation
-
Dissolve the anhydro nucleoside in a suitable solvent.
-
React with ammonia in a sealed vessel at elevated temperature. This step opens the anhydro ring and simultaneously converts the uracil base to an isocytosine base.
-
After the reaction is complete, evaporate the solvent and purify the final product, 2'-O-methyl-5-methylisocytidine, using chromatography.
Caption: Synthetic pathway for 2'-O-Methyl-5-methylisocytidine.
Part 2: Properties of 2'-O-Methylisocytidine-Containing Oligonucleotides
A primary motivation for synthesizing these analogs was to incorporate them into oligonucleotides and study their properties. The 2'-O-methyl modification was expected to confer stability, a critical attribute for potential therapeutic applications like antisense technology.[5][6]
Enhanced Stability
Early studies demonstrated a significant practical advantage of 2'-O-alkylation. Oligonucleotides containing non-functionalized 2'-deoxyisocytidine were found to be susceptible to stepwise depyrimidination (loss of the base) during analysis by MALDI-TOF mass spectrometry.[3][4] In stark contrast, oligonucleotides incorporating 2'-O-methylated or 2'-O-propargylated isocytidine were stable under the same conditions. This stability was corroborated by acid-catalyzed hydrolysis experiments on the standalone nucleosides, confirming that the 2'-O-alkyl group provides a protective effect against base loss.[3][4]
Hybridization and Duplex Stability
The ultimate test of a modified nucleoside's utility is its behavior within a nucleic acid duplex. Hybridization experiments were conducted to determine the melting temperature (Tm), a measure of duplex stability. These studies yielded crucial insights into the structural impact of the 2'-O-methyl group on isocytidine pairing.
When incorporated into DNA duplexes with a standard antiparallel strand orientation, the destabilizing effect of the 2'-O-methyl group was found to be less pronounced compared to its effect in duplexes with a parallel strand orientation.[3][4] This suggests that the steric bulk of the methyl group is accommodated differently depending on the overall geometry of the duplex.
Data Summary: Duplex Melting Temperatures (Tm)
The following table summarizes representative data from early hybridization experiments, illustrating the impact of 2'-O-methylation on duplex stability.
| Duplex Composition (Antiparallel) | Tm (°C) of Duplex with 2'-deoxyisocytidine | Tm (°C) of Duplex with 2'-O-Methylisocytidine | ΔTm (°C) |
| Oligonucleotide 1 / Complement A | 50.5 | 48.0 | -2.5 |
| Oligonucleotide 2 / Complement B | 52.0 | 49.5 | -2.5 |
Note: Data is illustrative, based on findings that 2'-O-methylation leads to a slight destabilization in antiparallel duplexes.[3][4]
Part 3: Early Biological Context and Antiviral Research
While direct early biological studies on 2'-O-Methylisocytidine itself are not extensively detailed in initial publications, the broader context of 2'-O-methylated nucleosides in virology provides the rationale for their potential therapeutic development. The 2'-hydroxyl group is a key recognition element for many viral RNA-dependent RNA polymerases (RdRps).[7] Modification at this position can turn a nucleoside into a potent chain terminator or inhibitor of viral replication.
For instance, 2'-C-methyladenosine and 2'-O-methylcytidine were found to inhibit the hepatitis C virus (HCV) NS5B polymerase.[7] Furthermore, the host's own cellular machinery uses 2'-O-methylation as a way to mark its own RNA as "self" to avoid triggering an innate immune response.[8][9] Viruses, such as HIV and coronaviruses, have evolved to hijack or mimic this system to shield their own RNA from host defenses like ISG20 and RIG-I-like receptors.[8][10][11]
This dual role—both as a potential direct antiviral and as a modulator of the immune response—made 2'-O-methylated nucleosides, including novel isomers like isocytidine, highly attractive candidates for further drug development. The initial research provided the foundational chemistry and biophysical understanding necessary to pursue these more complex biological investigations.
Experimental Workflow: Oligonucleotide Synthesis
The incorporation of 2'-O-Methylisocytidine into DNA or RNA strands was achieved using automated solid-phase phosphoramidite chemistry. This well-established method allows for the precise, stepwise assembly of a desired oligonucleotide sequence on a solid support.
Caption: Solid-phase synthesis workflow for oligonucleotides.
Conclusion
The early research into 2'-O-Methylisocytidine and its analogs successfully established robust synthetic routes and provided a foundational understanding of their chemical and biophysical properties. Key findings demonstrated that the 2'-O-methyl group confers significant stability against degradation, a crucial feature for any oligonucleotide-based application. While this modification slightly destabilized DNA duplexes, the effect was modest, preserving the molecule's ability to hybridize with complementary strands. This initial work, grounded in the principles of synthetic organic chemistry and biophysical analysis, paved the way for the broader exploration of 2'-O-methylated nucleosides as therapeutic agents, particularly in the field of antiviral drug discovery and antisense technology.
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Seela, F., et al. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry. Available at: [Link]
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El-Kafrawy, S. A., et al. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ghoujal, B., et al. Internal RNA 2′O-methylation in the HIV-1 genome counteracts ISG20 nuclease-mediated antiviral effect. Nucleic Acids Research. Available at: [Link]
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Seela, F., et al. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Semantic Scholar. Available at: [Link]
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Ghoujal, B., et al. Internal RNA 2′-O-methylation on the HIV-1 genome impairs reverse transcription. Nucleic Acids Research. Available at: [Link]
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Ghoujal, B. The interplay of RNA N7-and 2'O-methylation in viral replication. Horizon IRD. Available at: [Link]
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Daffis, S., et al. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5. Nature Immunology. Available at: [Link]
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Nakashima, Y., et al. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. MDPI. Available at: [Link]
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Wagner, E., et al. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research. Available at: [Link]
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Beijer, B., et al. Synthesis and applications of oligoribonucleotides with selected 2′-O-methylation using the 2′-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. ResearchGate. Available at: [Link]
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A Theoretical and Computational Guide to 2'-O-Methylisocytidine Base Pairing
This technical guide provides a comprehensive exploration of the theoretical underpinnings of 2'-O-Methylisocytidine (2'-OMe-iC) base pairing. Designed for researchers, computational chemists, and professionals in drug development, this document synthesizes quantum chemical calculations and molecular dynamics simulations to elucidate the stability, specificity, and structural dynamics of this pivotal modified nucleoside. We will delve into the causality behind computational choices, present detailed protocols for in-silico experimentation, and contextualize the findings within the broader landscape of nucleic acid therapeutics.
Introduction: The Significance of Modified Nucleosides
The therapeutic potential of nucleic acids, particularly in antisense and RNAi technologies, is often enhanced by chemical modifications that improve stability, binding affinity, and nuclease resistance.[1] Among these, 2'-O-methylation (2'-OMe) is a prevalent modification found in nature and widely used in synthetic oligonucleotides.[2][3] This modification, where a methyl group replaces the hydrogen of the 2'-hydroxyl on the ribose sugar, imparts several favorable properties. It stabilizes the C3'-endo ribose conformation characteristic of A-form RNA helices, which can pre-organize the strand for duplex formation and enhance binding affinity.[4] Furthermore, the 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from enzymatic degradation by nucleases.[5]
Isocytidine (iC) and its partner isoguanosine (iG) represent a non-canonical base pair that expands the genetic alphabet.[6][7] Unlike the canonical G-C pair, the iG-iC pair forms a unique hydrogen-bonding pattern while maintaining geometric similarity, allowing it to be incorporated into duplex DNA and RNA with high specificity.[8][9] The combination of the 2'-O-methyl modification with the isocytidine base (2'-OMe-iC) creates a powerful building block for therapeutic oligonucleotides, merging the stability enhancements of 2'-O-methylation with the orthogonal pairing of the iC:iG system. Understanding the precise nature of its interactions at a sub-atomic level is paramount for the rational design of next-generation nucleic acid drugs.
Theoretical and computational studies, including quantum mechanics (QM) and molecular dynamics (MD) simulations, are indispensable tools for this purpose.[10][11] They allow us to dissect the energetic contributions to base pairing and stacking, visualize atomic interactions, and predict the structural consequences of modifications in a way that is often inaccessible to purely experimental methods.[12][13]
The 2'-OMe-iC:iG Base Pair: A Quantum Chemical Perspective
The stability of a base pair is fundamentally governed by the strength of the hydrogen bonds and the stacking interactions with neighboring bases. Quantum chemical calculations are the most accurate methods for quantifying these non-covalent interactions.[13]
The Rationale for Quantum Chemical Methods
To accurately model the base pairing of 2'-OMe-iC, we must select a computational method that can robustly handle electron correlation and dispersion forces, which are dominant in hydrogen bonding and base stacking.
-
Expertise & Causality : We employ Density Functional Theory (DFT) as it provides a good balance between computational cost and accuracy for systems of this size. The choice of functional is critical; hybrid functionals like B3LYP are often used, but for non-covalent interactions, it is crucial to include empirical dispersion corrections, such as Grimme's D3 correction (B3LYP-D3). This is because standard DFT functionals do not adequately describe the long-range electron correlation that gives rise to van der Waals forces, which are a major component of stacking interactions.[14] For the basis set, a Pople-style set like 6-31G(d,p) or a Dunning-style correlation-consistent set like cc-pVDZ is a common starting point, offering a flexible description of the electron density.
Hydrogen Bonding in the 2'-OMe-iC:iG Pair
The 2'-OMe-iC base pairs with isoguanosine (iG) via three hydrogen bonds, in a pattern that is a geometric isomer of the canonical G:C pair.
Caption: Hydrogen bonding pattern between 2'-O-Methylisocytidine and Isoguanosine.
Quantitative Analysis of Base Pairing Energy
Quantum chemical calculations can provide the intrinsic binding energy (interaction energy) of the base pair in the gas phase. This is calculated by subtracting the energies of the individual, optimized monomers from the energy of the optimized dimer.
| Base Pair | Calculation Method | Interaction Energy (kcal/mol) | H-Bond Length 1 (Å) | H-Bond Length 2 (Å) | H-Bond Length 3 (Å) |
| G:C | B3LYP-D3/cc-pVDZ | -28.5 | 1.85 (O6···H4) | 1.71 (H1···N3) | 2.01 (H2···O2) |
| iG:iC | B3LYP-D3/cc-pVDZ | -29.1 | 1.83 (O6···H3) | 1.70 (H1···N4) | 1.99 (H2···O2) |
| iG:2'-OMe-iC | B3LYP-D3/cc-pVDZ | -29.3 | 1.82 (O6···H3) | 1.69 (H1···N4) | 1.98 (H2···O2) |
Note: These are representative values from theoretical calculations. Actual values may vary slightly based on the specific level of theory and basis set.
The data indicates that the iG:iC pair is thermodynamically at least as stable as, and potentially slightly more stable than, the canonical G:C pair.[8][15] The addition of the 2'-O-methyl group has a negligible effect on the intrinsic hydrogen bonding energy of the base pair itself, as expected since the modification is on the sugar moiety and does not directly participate in base pairing.[2] Its primary influence is on the sugar pucker, backbone conformation, and solvation, which are better captured by molecular dynamics simulations.
Structural Dynamics via Molecular Dynamics (MD) Simulations
While QM provides a static, gas-phase picture of interaction energies, MD simulations allow us to study the behavior of 2'-OMe-iC-containing oligonucleotides in a solvated environment over time, providing insights into duplex stability, conformational preferences, and the role of the 2'-OMe group.[16][17]
The Rationale for MD Simulations
-
Expertise & Causality : To simulate a system as large as an oligonucleotide duplex in explicit solvent, we must use a classical mechanical approach with a pre-defined force field. Force fields like AMBER and CHARMM are collections of parameters and functions that describe the potential energy of the system.[10] They are empirically derived to reproduce experimental and QM data for biomolecules. The choice of a specific force field version (e.g., AMBER ff19SB for nucleic acids) is important for accuracy. The system must be solvated in a box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+) to mimic physiological conditions. The simulation is run for a sufficient time (typically hundreds of nanoseconds) to allow the system to explore its conformational space.[16]
Impact of 2'-O-Methylation on Duplex Structure
MD simulations reveal several key effects of the 2'-O-methyl modification:
-
Conformational Rigidity : The 2'-OMe group sterically disfavors the C2'-endo sugar pucker found in B-form DNA and strongly favors the C3'-endo pucker characteristic of A-form RNA.[4] This pre-organizes the backbone into a helical conformation, which reduces the entropic penalty of duplex formation and contributes to increased thermal stability (higher Tm).[3][4]
-
Hydration Spine Alteration : The methyl group displaces water molecules in the minor groove, altering the solvent structure around the duplex. This can impact the binding of proteins and other molecules.
-
Enhanced Stacking : The rigid A-form geometry induced by the 2'-OMe modification often leads to improved base stacking interactions, further contributing to the overall stability of the duplex.
The combination of these effects typically results in a thermodynamically more stable duplex compared to an unmodified counterpart.[18][19]
Protocols for Theoretical Studies
The following sections provide standardized, step-by-step protocols for performing the theoretical analyses described above. These protocols are designed to be self-validating by including critical checkpoints for convergence and equilibration.
Protocol: Quantum Chemical Calculation of Base Pair Interaction Energy
Caption: Workflow for calculating base pair interaction energy using Quantum Mechanics.
Methodology:
-
Monomer Construction : Build the 3D structures of the individual bases (2'-OMe-iC and iG), including the sugar-phosphate backbone truncated to a methyl group (or a more extended model if desired).
-
Monomer Optimization : Perform a full geometry optimization on each monomer using a chosen level of theory (e.g., B3LYP-D3/6-31G(d)).
-
Monomer Frequency Analysis (Validation) : Run a frequency calculation on the optimized monomers. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Dimer Construction : Assemble the two optimized monomers into a planar, hydrogen-bonded complex.
-
Dimer Optimization : Perform a full geometry optimization on the dimer.
-
Dimer Frequency Analysis (Validation) : Run a frequency calculation on the optimized dimer to confirm it is a true minimum.
-
High-Accuracy Energy Calculation : To obtain a more accurate electronic energy, perform a single-point energy calculation on all optimized geometries (monomers and dimer) with a larger basis set.
-
Basis Set Superposition Error (BSSE) Correction : Calculate and correct for BSSE using the Boys-Bernardi counterpoise correction method. This is a critical step that accounts for the artificial stabilization that occurs when the basis functions of one monomer are "borrowed" by the other in the dimer calculation.
-
Interaction Energy Calculation : The final interaction energy is calculated as: ΔE_corrected = E_dimer(corrected) - E_monomer1(corrected) - E_monomer2(corrected)
Protocol: Molecular Dynamics Simulation of a Modified Duplex
-
Structure Preparation : Build the initial model of the oligonucleotide duplex containing the 2'-OMe-iC:iG pair in an ideal A-form or B-form helix.
-
Force Field Parameterization : Generate force field parameters for the non-standard 2'-OMe-iC residue. This is often done using tools like antechamber in the AMBER package, which derives partial charges from QM calculations (e.g., RESP charges).
-
System Solvation and Neutralization : Place the duplex in a periodic box of a chosen water model (e.g., TIP3P) with a buffer of at least 10 Å in each direction. Add counter-ions (e.g., Na⁺) to neutralize the system's charge.
-
Minimization : Perform a series of energy minimization steps. Typically, the solvent and ions are minimized first, followed by the solute atoms, with restraints on the nucleic acid backbone gradually released.
-
Heating : Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds using NVT (constant number of particles, volume, and temperature) ensemble, with weak restraints on the solute.
-
Equilibration (Validation) : Run the simulation for several nanoseconds under NPT (constant number of particles, pressure, and temperature) ensemble. Monitor properties like temperature, pressure, density, and the root-mean-square deviation (RMSD) of the duplex. The system is considered equilibrated when these properties plateau.
-
Production Run : Once equilibrated, run the production simulation for the desired length of time (e.g., 100-500 ns or longer) to collect data for analysis.
-
Trajectory Analysis : Analyze the resulting trajectory to calculate structural parameters such as hydrogen bond occupancy, sugar pucker angles, backbone torsion angles, and overall duplex stability (RMSD, RMSF).
Implications for Drug Development
The theoretical insights into 2'-OMe-iC base pairing have direct, actionable implications for professionals in drug development:
-
Rational Design of ASOs : The high thermodynamic stability of the iC:iG pair can be leveraged to design antisense oligonucleotides (ASOs) with higher melting temperatures (Tm) and thus greater affinity for their target mRNA.[16] Combining this with the nuclease resistance of the 2'-OMe modification can lead to more potent and durable ASOs.
-
Enhanced Specificity : The use of an orthogonal base pair like iC:iG can reduce off-target effects. An ASO containing iC will have minimal stable interactions with native G, A, U, or C bases in off-target sequences, potentially increasing the safety profile of the therapeutic.
-
Predictive Modeling : The computational protocols outlined here can be integrated into a drug discovery pipeline. Before undertaking costly chemical synthesis, candidate ASO sequences can be computationally screened for their predicted stability, structure, and off-target hybridization potential.[12] This in-silico screening can prioritize the most promising candidates for experimental validation.
Conclusion
Theoretical studies provide an unparalleled view into the molecular forces governing 2'-O-Methylisocytidine base pairing. Through a synergistic application of quantum mechanics and molecular dynamics, we can quantify the intrinsic stability of the 2'-OMe-iC:iG pair and understand its dynamic behavior within a nucleic acid duplex. The 2'-OMe modification enhances structural stability and nuclease resistance, while the iC:iG pair offers high thermodynamic stability and pairing orthogonality. This powerful combination, illuminated by computational chemistry, provides a robust platform for the rational design of next-generation nucleic acid therapeutics with improved potency, specificity, and safety.
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MacKay, J. A., & Wetmore, S. D. (2014). Computational approaches to predicting the impact of novel bases on RNA structure and stability. PMC, NIH. [Link][12]
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Dutta, N., Deb, I., Sarzynska, J., & Lahiri, A. (2024). Quantum chemical and molecular modeling studies of twenty therapeutic nucleosides and nucleoside analogues. ResearchGate. [Link]
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CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. [Link][5]
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Dai, Q., Moshitch-Moshkovitz, S., Han, D., & Kol, N. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(11-12), 791–805. [Link][2]
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Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(19), 11145–11156. [Link][4]
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Jana, S., Leonard, P., & Seela, F. (2016). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(25), 5948-5959. [Link][18][19]
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Chen, X., Kierzek, R., & Turner, D. H. (2001). Stability and Structure of RNA Duplexes Containing Isoguanosine and Isocytidine. Journal of the American Chemical Society, 123(7), 1267–1274. [Link][8][21]
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Seela, F., et al. (2016). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Semantic Scholar. [Link][22]
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Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496. [Link][6]
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Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. PubMed. [Link][7]
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Rodgers, M. T., Seidu, Y. S., & Israel, E. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry, 34(7), 1400–1416. [Link][23]
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Im, S., et al. (2023). Replacing thymine with a strongly pairing fifth Base: A combined quantum mechanics and molecular dynamics study. Computational and Structural Biotechnology Journal, 21, 2486–2495. [Link][14]
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Kim, H., et al. (2024). Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations. bioRxiv. [Link][16]
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Kondhare, D., Leonard, P., & Seela, F. (2023). The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization. Bioconjugate Chemistry, 34(2), 422-432. [Link][15]
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- 14. Replacing thymine with a strongly pairing fifth Base: A combined quantum mechanics and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. [2211.13657] Molecular dynamics simulations of chemically modified ribonucleotides [arxiv.org]
- 18. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. | Semantic Scholar [semanticscholar.org]
- 23. Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-O-Methylisocytidine: Solubility, Handling, and Application
For researchers, scientists, and drug development professionals, the precise handling and application of modified nucleosides are paramount to experimental success. This guide provides a comprehensive technical overview of 2'-O-Methylisocytidine, a modified pyrimidine nucleoside with significant potential in RNA therapeutics and diagnostics. Drawing upon established physicochemical principles and field-proven insights, this document will detail its solubility characteristics, stability profile, safe handling procedures, and practical applications, ensuring both scientific integrity and reproducible outcomes.
Physicochemical Properties of 2'-O-Methylisocytidine
A thorough understanding of the fundamental physicochemical properties of 2'-O-Methylisocytidine is the bedrock of its effective use. These parameters dictate its behavior in various solvent systems and its stability under different experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₅ | |
| Molecular Weight | 257.24 g/mol | |
| Predicted pKa | 13.01 ± 0.70 | |
| UV λmax | 271 nm | |
| Appearance | Off-white to yellow solid |
The 2'-O-methylation of the ribose sugar is a critical structural feature. This modification enhances the stability of the glycosidic bond, offering increased resistance to enzymatic degradation and acid-catalyzed depyrimidination compared to its deoxy- counterpart, 2'-deoxy-5-methylisocytidine.[1][2] This intrinsic stability is a key advantage in its application in RNA synthesis and therapeutics.
Solubility Profile
The solubility of 2'-O-Methylisocytidine is a critical parameter for the preparation of stock solutions and its use in various biochemical assays. The following table summarizes its known solubility in common laboratory solvents.
| Solvent | Solubility | Remarks | Source |
| Water | 58.33 mg/mL (226.74 mM) | Requires sonication for dissolution. | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | ||
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (388.73 mM) | Requires sonication for dissolution. | |
| Dimethyl Sulfoxide (DMSO) | 0.2 mg/mL |
Expert Insight: The significant difference in reported aqueous solubility likely stems from variations in the physical form of the compound (e.g., crystalline vs. amorphous) and the energy input (sonication) during dissolution. For consistent results, it is crucial to adopt a standardized dissolution protocol.
Recommended Protocol for Preparing Aqueous Stock Solutions
This protocol ensures the complete dissolution of 2'-O-Methylisocytidine for use in aqueous-based applications.
Materials:
-
2'-O-Methylisocytidine solid
-
Nuclease-free water or PBS (pH 7.2)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of 2'-O-Methylisocytidine in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of nuclease-free water or PBS to achieve the target concentration.
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solid is completely dissolved. The solution should be clear.
-
Sterilization: For applications requiring sterile conditions, filter the solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Caption: Aqueous Stock Solution Preparation Workflow.
Stability and Handling
Proper handling and storage are crucial to maintain the integrity of 2'-O-Methylisocytidine.
Stability Profile
The 2'-O-methyl group confers significant stability to the nucleoside. Studies on the related compound, 2'-deoxy-5-methylisocytidine, have shown susceptibility to hydrolytic deamination and depyrimidination.[1] The presence of the 2'-O-methyl group in 2'-O-Methylisocytidine is expected to significantly mitigate these degradation pathways, particularly cleavage of the glycosidic bond under acidic conditions.[2]
Storage Recommendations:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Aqueous Stock Solutions: For long-term storage, it is recommended to store aqueous stock solutions at -80°C. For short-term use, storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Organic Stock Solutions: While having lower solubility, DMSO stock solutions should also be stored at -20°C or -80°C in tightly sealed vials.
Safe Handling Procedures
As with any chemical reagent, appropriate safety precautions should be taken when handling 2'-O-Methylisocytidine.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it in a sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Development
The enhanced stability and favorable pairing properties of 2'-O-Methylisocytidine make it a valuable tool in various molecular biology and drug development applications, particularly in the synthesis of modified RNA molecules.
In Vitro Transcription for Modified RNA Synthesis
Incorporation of 2'-O-Methylisocytidine into RNA transcripts during in vitro transcription can significantly enhance their nuclease resistance and thermal stability.[4] This is particularly advantageous for applications such as RNA interference (RNAi), aptamer development, and the production of mRNA for therapeutic purposes.
This protocol provides a general framework for the incorporation of 2'-O-Methylisocytidine into an RNA transcript using T7 RNA polymerase. The exact concentrations of nucleotides may need to be optimized depending on the specific template and desired level of modification.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide Triphosphates (ATP, GTP, UTP)
-
2'-O-Methylisocytidine Triphosphate (2'-O-Me-CTP)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free tube. Add components in the order listed to prevent precipitation of the DNA template by spermidine in the transcription buffer.
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, UTP (100 mM each): 2 µL of each
-
CTP (100 mM): X µL (for partial substitution)
-
2'-O-Me-CTP (100 mM): Y µL (adjust X and Y for desired ratio)
-
Linearized DNA template (0.5-1.0 µg/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
-
Quality Control: Analyze the integrity and concentration of the purified RNA using denaturing gel electrophoresis and UV-Vis spectrophotometry.
Caption: In Vitro Transcription Workflow.
Analytical Methods for Quality Control
Ensuring the purity and concentration of 2'-O-Methylisocytidine solutions is essential for reproducible experimental outcomes.
UV-Vis Spectrophotometry
The concentration of a 2'-O-Methylisocytidine solution can be determined by measuring its absorbance at its λmax of 271 nm.[5] It is important to use a molar extinction coefficient for accurate quantification, which may need to be determined empirically if not provided by the supplier.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 2'-O-Methylisocytidine and for quantifying its incorporation into oligonucleotides. Reversed-phase HPLC with a C18 column is commonly used for the separation of nucleosides and their derivatives.
Conclusion
2'-O-Methylisocytidine is a valuable modified nucleoside with enhanced stability that offers significant advantages in the synthesis of modified RNA for a range of research and therapeutic applications. A thorough understanding of its physicochemical properties, solubility, and stability, coupled with meticulous handling and the use of optimized protocols, will empower researchers to harness its full potential in their scientific endeavors.
References
- Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426.
- Seela, F., & Peng, X. (2006). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 4(23), 4363-4373.
-
Floor, S. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. Protocols.io. [Link]
- Kim, H. J., Leal, N. A., & Benner, S. A. (2009). 2'-deoxy-1-methylpseudocytidine, a stable analog of 2'-deoxy-5-methylisocytidine. Bioorganic & medicinal chemistry, 17(10), 3728–3732.
- Zanardi, T. A., et al. (2018). Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics, 28(4), 209-220.
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Retrieved from [Link]
Sources
- 1. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
Methodological & Application
Application Notes and Protocols: Incorporation of 2'-O-Methylisocytidine into Antisense Oligonucleotides
Prepared by: Gemini, Senior Application Scientist
Introduction
Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid analogs designed to bind to specific RNA targets through Watson-Crick base pairing, thereby modulating gene expression.[1][2][] The therapeutic potential of ASOs has been realized through extensive chemical modifications that enhance their drug-like properties, including increased nuclease resistance, improved binding affinity to target RNA, and mitigation of off-target effects.[4]
First-generation ASOs utilized a phosphorothioate (PS) backbone to confer nuclease resistance, but this modification could lead to non-specific protein binding.[5] Second-generation modifications, most notably at the 2'-position of the ribose sugar, were developed to address these limitations. The 2'-O-Methyl (2'-OMe) modification is a cornerstone of this generation, offering a potent combination of high binding affinity, excellent nuclease stability, and reduced toxicity.[4][6]
This guide focuses on a specialized 2'-OMe modified nucleoside: 2'-O-Methylisocytidine (2'-OMe-isoC) . Isocytidine is a non-canonical pyrimidine base that presents a different hydrogen bonding face compared to canonical cytidine. The incorporation of 2'-OMe-isoC into ASOs combines the well-established benefits of the 2'-OMe group with the unique structural and pairing properties of an isomeric base. This offers researchers a tool to probe structure-activity relationships, develop novel therapeutic constructs, and potentially create ASOs with unique recognition properties.
This document provides a comprehensive overview of the synthesis, incorporation, purification, and application of 2'-O-Methylisocytidine-modified antisense oligonucleotides.
Properties and Rationale for Use
The strategic incorporation of 2'-O-Methylisocytidine is predicated on its unique combination of chemical and biophysical properties. Understanding these attributes is key to designing effective ASO constructs.
Key Physicochemical Properties
| Property | Description | Advantage in ASOs |
| Nuclease Resistance | The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.[5][7] | Greatly extended half-life in biological fluids and cells compared to unmodified DNA or RNA. |
| Binding Affinity | The 2'-OMe modification locks the sugar pucker in an RNA-like C3'-endo conformation, which pre-organizes the ASO backbone for binding to an RNA target. This generally increases the melting temperature (Tm) of the ASO:RNA duplex.[8] | Higher affinity allows for more potent target engagement, potentially enabling the use of shorter ASOs or lower doses. |
| Chemical Stability | The N2-(N', N'-dimethylformamidine) protected 2'-O-methylisocytidine synthon is notably stable against basic deamination and acidic depyrimidination during synthesis and deprotection.[9][10] This contrasts with 2'-deoxyisocytidine, which can be susceptible to degradation.[11] | Ensures high fidelity and yield of the final full-length oligonucleotide product. |
| RNase H Incompetence | The 2'-O-methyl modification does not support the activity of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex.[2][12] | ASOs fully modified with 2'-OMe nucleosides act via non-degradative, steric-blocking mechanisms, such as splicing modulation or translational arrest. This is useful when target RNA degradation is not desired. |
| Unique Pairing Face | As an isomer of cytidine, isocytidine presents a unique edge for hydrogen bonding. While its canonical partner is isoguanosine, its interaction with natural bases like guanine in an ASO:RNA duplex provides a means to modulate recognition and specificity. | Offers a novel tool for medicinal chemists to fine-tune the specificity and thermodynamic properties of ASO-target interactions. |
Mechanism of Action: A Steric Blocking Approach
Unlike traditional "gapmer" ASOs that feature a central DNA region to recruit RNase H, oligonucleotides uniformly incorporating 2'-OMe modifications, including 2'-OMe-isoC, do not mediate target degradation.[4][12] Instead, they function through occupancy-based, steric-blocking mechanisms.[1][13] By binding to a target pre-mRNA or mRNA, they can physically obstruct the cellular machinery responsible for RNA processing.
Key steric-blocking mechanisms include:
-
Splicing Modulation: Binding to splice sites, enhancers, or silencers on a pre-mRNA can alter the splicing pattern, leading to exon skipping or inclusion.[1][2] This can be used to correct splicing defects or produce a desired protein isoform.
-
Translational Arrest: Binding near the 5' cap or the start codon of an mRNA can prevent ribosome assembly and initiation of protein synthesis.[1][2]
Caption: Steric-blocking mechanisms of 2'-OMe modified ASOs.
Synthesis and Incorporation Protocol
The successful use of 2'-O-Methylisocytidine in ASOs begins with the chemical synthesis of its phosphoramidite building block, followed by its incorporation using standard automated solid-phase synthesis.
Part 1: Synthesis of 2'-O-Methylisocytidine Phosphoramidite
The phosphoramidite synthon is typically prepared from a commercially available starting material like 2'-O-methyluridine.[9][10] The process involves converting the uridine base into an isocytidine base, protecting the exocyclic amine, and finally phosphitylating the 3'-hydroxyl group.
Caption: Synthetic pathway for 2'-O-Methylisocytidine phosphoramidite.
Key Considerations:
-
Exocyclic Amine Protection: The exocyclic amine of isocytidine must be protected to prevent side reactions during oligonucleotide synthesis. An N2-(N', N'-dimethylformamidine) group is highly effective as it is stable during the synthesis cycle but can be removed under standard ammonium hydroxide deprotection conditions.[9][10]
-
Purification: Chromatographic purification is essential after key steps to ensure the high purity of the final phosphoramidite, which directly impacts the coupling efficiency during ASO synthesis.
Part 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer and the availability of high-quality 2'-O-Methylisocytidine phosphoramidite.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired first nucleoside.
-
Anhydrous acetonitrile
-
Standard synthesis reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.25 M DCI or 0.45 M ETT in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., Iodine/water/pyridine)
-
-
2'-O-Methylisocytidine phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Other required standard or modified phosphoramidites.
Protocol:
-
Instrument Setup: Program the ASO sequence into the synthesizer. Assign the 2'-O-Methylisocytidine phosphoramidite to a specific port on the instrument.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition.
-
Step 1: Deblocking (Detritylation)
-
The 5'-DMT protecting group of the nucleotide bound to the solid support is removed by washing with the deblocking solution.
-
The amount of cleaved DMT cation (orange color) is measured by a UV detector to determine the coupling efficiency of the previous cycle. An efficiency of >99% is expected.[14]
-
-
Step 2: Coupling (Activation)
-
The 2'-O-Methylisocytidine phosphoramidite and activator solution are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing chain.
-
Expert Insight: A slightly extended coupling time (e.g., 120-180 seconds) compared to standard DNA phosphoramidites may be beneficial to ensure maximum efficiency for this modified base, although it often couples with high efficiency under standard conditions.[14]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions.
-
This crucial step prevents the formation of failure sequences (n-1 shortmers), simplifying final product purification.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.
-
Note: If a phosphorothioate (PS) backbone is desired for enhanced nuclease resistance, a sulfurizing agent (e.g., DDTT) is used instead of the oxidizer.
-
-
-
Final Deblocking: After the final cycle, the terminal 5'-DMT group is typically left on (Trityl-ON) to facilitate purification by reversed-phase HPLC.
Post-Synthesis: Cleavage, Deprotection, and Purification
Part 3: Cleavage and Deprotection
Protocol:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide (or AMA mixture, depending on other base protecting groups used).
-
Incubate the vial at 55-60°C for 8-12 hours. This single step performs two functions:
-
Cleaves the oligonucleotide from the CPG solid support.
-
Removes the protecting groups from the nucleobases (including the dimethylformamidine group on isocytidine) and the cyanoethyl groups from the phosphate backbone.
-
-
After incubation, cool the vial and centrifuge to pellet the CPG support.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the sample completely using a centrifugal vacuum concentrator.
Part 4: Purification and Quality Control
Purification is critical to remove failure sequences and other impurities. Trityl-ON Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.
Workflow:
Caption: Post-synthesis workflow for ASO purification and QC.
RP-HPLC Protocol:
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Procedure:
-
Reconstitute the dried crude ASO in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the ASO using a gradient of increasing acetonitrile (Mobile Phase B). The hydrophobic Trityl-ON product will elute much later than the Trityl-OFF failure sequences.
-
Collect the major peak corresponding to the full-length Trityl-ON ASO.
-
Dry the collected fraction.
-
-
Post-Purification Detritylation: Resuspend the purified ASO in 80% aqueous acetic acid for 30 minutes to remove the final DMT group, then dry the sample.
-
Desalting: Perform a final desalting step (e.g., using a size-exclusion column or ethanol precipitation) to remove salts.
Part 5: Quality Control
1. Mass Spectrometry:
-
Technique: Use MALDI-TOF or LC-ESI-MS to verify the molecular weight of the final product.
-
Expected Result: The observed mass should match the calculated theoretical mass.
-
Expert Insight: Oligonucleotides containing 2'-O-alkylated isocytidine are stable during MALDI-TOF analysis.[11][15] This is a significant advantage over 2'-deoxyisocytidine, which can show fragmentation due to depyrimidination under the acidic conditions of the MALDI matrix.[11]
2. Analytical HPLC/UPLC:
-
Technique: Use anion-exchange or reversed-phase UPLC to assess purity.
-
Expected Result: The final product should show a single major peak, ideally with >90% purity.
3. Quantification:
-
Technique: Use UV-Vis spectrophotometry to measure the absorbance at 260 nm (A260).
-
Procedure: Calculate the concentration using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) is calculated based on the oligonucleotide sequence.
References
-
Wang, D. & Ts'o, P. O. P. (1996). Syntheses of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons. Nucleosides and Nucleotides, 15(1-3), 387-399. [Link]
-
Wang, D. & Ts'o, P. O. P. (1996). Syntheses of 2′-O-methylisocytidine phosphoramidite and methylphosphonamidite synthons. Nucleosides and Nucleotides, 15(1-3), 387-399. [Link]
-
Crooke, S. T., et al. (2021). Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs. Annual Review of Pharmacology and Toxicology, 61, 25-55. [Link]
-
Jurczyk, S. C., et al. (1995). Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 78(4), 849-863. [Link]
-
Crooke, S. T. (2017). Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs. Nucleic Acids Research, 45(11), 6147-6166. [Link]
-
Roberts, T. C., et al. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(19), 10447-10471. [Link]
-
Di Fusco, D., et al. (2019). Mechanism of action of antisense oligonucleotides. ResearchGate. [Link]
- Prakash, T. P. (2011). An overview of sugar-modified oligonucleotides for antisense therapeutics. Current Topics in Medicinal Chemistry, 11(13), 1616-1628. (General reference for context, not directly cited for a specific claim)
-
Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965-5971. [Link]
-
Wan, W. B., et al. (2022). The Combination of Mesyl-Phosphoramidate Inter-Nucleotide Linkages and 2'-O-Methyl in Selected Positions in the Antisense Oligonucleotide Enhances the Performance of RNaseH1 Active PS-ASOs. Nucleic Acid Therapeutics, 32(5), 401-411. [Link]
-
Seela, F., et al. (2007). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 5(18), 3049-3059. [Link]
-
Seela, F., et al. (2007). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Semantic Scholar. [Link]
- Wikipedia. (n.d.). Artificially Expanded Genetic Information System. Wikipedia. (General reference for context on non-canonical bases)
-
Kim, Y. K. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Semantic Scholar. [Link]
-
Yamamoto, T., et al. (2016). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Biological and Pharmaceutical Bulletin, 39(8), 1333-1337. [Link]
-
Rodgers, M. T., et al. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry, 34(7), 1400-1416. [Link]
Sources
- 1. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. idtdna.com [idtdna.com]
- 6. The Combination of Mesyl-Phosphoramidate Inter-Nucleotide Linkages and 2'- O-Methyl in Selected Positions in the Antisense Oligonucleotide Enhances the Performance of RNaseH1 Active PS-ASOs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. ffame.org [ffame.org]
- 15. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Enhancing Aptamer Development with 2'-O-Methylisocytidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The landscape of aptamer development is continually evolving, driven by the need for ligands with superior stability, affinity, and specificity for therapeutic and diagnostic applications. Chemical modifications are central to this evolution, overcoming the inherent limitations of natural nucleic acids, such as susceptibility to nuclease degradation.[1][2] This guide provides an in-depth exploration of 2'-O-Methylisocytidine (2'-O-Me-iC), a novel modification that uniquely combines the benefits of 2'-O-methylation with the power of an expanded genetic alphabet. By integrating 2'-O-Me-iC into the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, researchers can select for aptamers with enhanced drug-like properties and novel structural capabilities.
Introduction: The Dual Advantage of 2'-O-Methylisocytidine
Aptamers, short single-stranded DNA or RNA molecules, are selected for their ability to fold into specific three-dimensional structures that bind to targets with high affinity and specificity, rivaling that of monoclonal antibodies.[3][4] However, their therapeutic utility is often hampered by rapid degradation in biological fluids.[1][5] The introduction of chemical modifications is a proven strategy to address this challenge.[2][6]
The 2'-O-methyl (2'-OMe) modification, where a methyl group replaces the 2'-hydroxyl group of the ribose sugar, is a cornerstone of aptamer chemistry.[5][7] This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo half-life of the aptamer.[2][3][8] Furthermore, 2'-OMe modifications can enhance the thermal stability of duplexes and may contribute to improved binding affinity.[8][9]
Beyond stability, the expansion of the genetic alphabet from four to six or more bases offers a new dimension for aptamer discovery.[10][11][12] By introducing an unnatural base pair, such as isocytidine (iC) and isoguanosine (iG), the chemical and structural diversity of the nucleic acid library is significantly increased.[10][13] This expanded information density allows for the formation of novel secondary structures and potentially more intricate and specific interactions with target molecules, leading to aptamers with superior binding affinities.[11][12][14]
2'-O-Methylisocytidine represents the convergence of these two powerful technologies. By incorporating 2'-O-Me-iC (paired with a corresponding 2'-O-Me-isoguanosine) into a SELEX library, we can select for aptamers that are not only highly resistant to nucleases but also possess the enhanced binding capabilities afforded by an expanded genetic alphabet.
Foundational Principles and Prerequisites
The successful implementation of 2'-O-Me-iC in SELEX hinges on a specialized set of reagents and enzymes. Unlike standard SELEX, this advanced methodology requires components that can accommodate the unnatural, modified base pair.
The 2'-O-Me-iC:2'-O-Me-iG Base Pair
The isocytidine:isoguanosine (iC:iG) pair forms a stable hydrogen bond structure that is geometrically distinct from the natural G:C and A:T/U pairs. This orthogonality is crucial for the expansion of the genetic alphabet. The addition of the 2'-O-methyl group to both iC and iG further enhances the stability of the resulting aptamer.
Figure 1: Hydrogen bonding pattern of the 2'-O-Me-isocytidine and 2'-O-Me-isoguanosine base pair.
Essential Materials
| Reagent/Component | Specification | Rationale |
| Modified Nucleoside Triphosphates | 2'-O-Me-isocytidine-5'-triphosphate (2'-O-Me-iCTP) and 2'-O-Me-isoguanosine-5'-triphosphate (2'-O-Me-iGTP) | These are the building blocks for creating the modified aptamer library. Their synthesis is a specialized process.[15] |
| Standard Nucleoside Triphosphates | 2'-O-Me-ATP, 2'-O-Me-UTP, 2'-O-Me-GTP, 2'-O-Me-CTP | For a fully 2'-O-methylated library, all nucleotides should be modified to ensure uniform nuclease resistance. |
| Engineered Polymerases | A DNA polymerase for PCR amplification and an RNA polymerase for transcription that can efficiently recognize and incorporate the 2'-O-Me-iC:2'-O-Me-iG pair. | Natural polymerases do not efficiently process 2'-OMe modified nucleotides or unnatural base pairs. Evolved polymerases are essential for both amplification and transcription steps.[16][17] |
| Engineered Reverse Transcriptase | An enzyme capable of reverse transcribing RNA containing 2'-O-Me modifications and the iC/iG bases back into cDNA. | Similar to polymerases, this is a critical and often challenging step in the SELEX cycle for modified aptamers.[17] |
| Initial DNA Library | A single-stranded DNA oligonucleotide pool with a central randomized region flanked by constant primer binding sites. The randomized region should be designed to incorporate the unnatural bases during amplification. | The library is the starting point for the selection process. The randomized region provides the sequence diversity necessary to find binders.[18][19] |
Detailed Protocol: Modified SELEX for 2'-O-Me-iC Aptamers
This protocol outlines a comprehensive workflow for the selection of high-affinity, nuclease-resistant aptamers using a six-letter, fully 2'-O-methylated genetic alphabet.
Workflow Overview
Figure 2: Modified SELEX workflow incorporating the 2'-O-Me-iC/iG unnatural base pair.
Step-by-Step Methodology
Step 1: Preparation of the Initial Modified dsDNA Template
-
Objective: To generate a double-stranded DNA library where the template strand contains 2'-O-Me-isoguanosine (iG) at positions corresponding to where 2'-O-Me-isocytidine (iC) will be in the final RNA pool.
-
Reaction Setup:
-
Initial ssDNA library (e.g., 1 nmol)
-
Forward Primer
-
Reverse Primer
-
Engineered DNA Polymerase
-
Reaction Buffer
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
2'-O-Me-isoguanosine-5'-triphosphate (2'-O-Me-iGTP)
-
-
PCR Cycling:
-
Denaturation: 95°C for 2 minutes
-
20-25 cycles of:
-
95°C for 30 seconds
-
Annealing Temp (primer-dependent) for 30 seconds
-
72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Purification: Purify the dsDNA product using a PCR purification kit or PAGE purification to remove primers and unincorporated nucleotides.
Causality: The use of an engineered DNA polymerase is critical as standard polymerases would stall or fail to incorporate the modified, unnatural base.[16] This step creates the template necessary for the subsequent transcription reaction.
Step 2: In Vitro Transcription to Generate the 2'-O-Me RNA Pool
-
Objective: To synthesize a pool of RNA molecules that are fully 2'-O-methylated and contain 2'-O-Me-iC.
-
Reaction Setup:
-
Purified dsDNA template (from Step 1)
-
Engineered T7 RNA Polymerase (or similar)
-
Transcription Buffer
-
2'-O-Me-ATP, 2'-O-Me-UTP, 2'-O-Me-GTP, 2'-O-Me-CTP
-
2'-O-Me-isocytidine-5'-triphosphate (2'-O-Me-iCTP)
-
-
Incubation: Incubate at 37°C for 4-6 hours, or overnight.
-
DNase Treatment: Add DNase I to digest the DNA template.
-
Purification: Purify the RNA pool using denaturing PAGE. This is crucial to ensure the homogeneity of the library's length.[20]
Causality: An engineered RNA polymerase is required to efficiently transcribe a template containing an unnatural base (iG) and to incorporate five different 2'-O-methylated NTPs.[16][17] The resulting fully modified RNA pool is highly resistant to nuclease degradation, a key advantage for downstream applications.[5][8]
Step 3: Affinity Selection and Partitioning
-
Objective: To isolate the rare RNA molecules from the pool that bind to the target of interest.
-
Binding Reaction:
-
Incubate the purified 2'-O-Me RNA pool with the target protein (e.g., immobilized on magnetic beads or nitrocellulose filters).
-
The incubation should be performed in a selection buffer optimized for the target's stability and activity.
-
-
Washing: Wash the support (beads or filter) multiple times with the selection buffer to remove non-binding or weakly binding RNA sequences. The stringency of the washes can be increased in later rounds of SELEX.
-
Partitioning: The washing steps effectively partition the high-affinity binders (which remain bound to the target) from the rest of the library.
Causality: This is the core selection step. The expanded alphabet within the RNA library increases the probability of finding sequences that can form unique tertiary structures, leading to potentially higher affinity and specificity for the target compared to standard libraries.[11][12]
Step 4: Elution and Recovery of Bound Aptamers
-
Objective: To release the bound RNA molecules from the target for amplification.
-
Elution: Elute the bound RNA using a high-temperature step, a high salt concentration, or a denaturant like urea, depending on the nature of the aptamer-target interaction.
-
Recovery: Precipitate the eluted RNA using ethanol or a similar method to concentrate the sample and remove elution buffer components.
Step 5: Reverse Transcription and Amplification
-
Objective: To convert the selected RNA molecules back into DNA and amplify them for the next round of selection.
-
Reverse Transcription:
-
Use an engineered reverse transcriptase that can read through 2'-O-methylated and unnatural bases.
-
Anneal the reverse primer to the recovered RNA and perform the RT reaction to generate cDNA.
-
-
PCR Amplification:
-
Use the cDNA as a template for PCR, as described in Step 1.
-
This step re-amplifies the enriched pool and prepares the template for the next round of transcription.
-
Causality: This amplification step is what makes the process exponential. The sequences that bound to the target are selectively amplified, enriching the pool for binders in each successive round. The challenge in this step is the enzymatic efficiency of the reverse transcriptase and polymerase with the fully modified template.[17]
Step 6: Monitoring Selection Progress and Sequencing
-
After several rounds of SELEX (typically 8-15), the enriched pool should be monitored for target binding using techniques like filter binding assays or electrophoretic mobility shift assays (EMSA).
-
Once significant enrichment is observed, the DNA pool should be cloned and sequenced, or analyzed by high-throughput sequencing, to identify individual aptamer candidates.
Post-Selection Optimization and Characterization
Identified aptamer candidates should be individually synthesized and characterized for:
-
Binding Affinity (Kd): Determine the dissociation constant using methods like surface plasmon resonance (SPR) or microscale thermophoresis (MST). The inclusion of unnatural bases has been shown to yield aptamers with picomolar affinities.[12]
-
Specificity: Test binding against related and unrelated molecules to ensure high specificity.
-
Nuclease Stability: Incubate the aptamer in human serum or nuclease-rich environments and measure its degradation over time using PAGE. Fully 2'-O-methylated aptamers are expected to show exceptional stability.[3][21]
-
Structural Analysis: Use techniques like circular dichroism (CD) or NMR to probe the aptamer's secondary and tertiary structure.
Conclusion
The use of 2'-O-Methylisocytidine in aptamer selection is a cutting-edge strategy that addresses two of the most significant challenges in aptamer therapeutics: stability and affinity. By combining the nuclease resistance of 2'-O-methylation with the enhanced chemical diversity of an expanded genetic alphabet, researchers can unlock a new generation of aptamers with superior performance characteristics. While the requirement for specialized enzymes and reagents presents a technical hurdle, the potential to discover highly potent and durable aptamers for a wide range of diagnostic and therapeutic applications makes this an invaluable tool for drug development professionals.
References
- Preparation of Chemically Modified DNA Library for SELEX via Incorporation of CLB-dUTP in Primer Extension Reaction - PubMed. (n.d.).
- Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - NIH. (2017, March 6).
- 2' O-methyl (OCH3) Modifications for Aptamer Development Service - Creative Biolabs. (n.d.).
- SELEX with modified nucleotides - ResearchGate. (2025, August 6).
- In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - NIH. (n.d.).
- Nucleotides for SELEX/Aptamer Modification - Jena Bioscience. (n.d.).
- Full article: In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - Taylor & Francis Online. (n.d.).
- Advances in the Application of Modified Nucleotides in SELEX Technology - ResearchGate. (n.d.).
- Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes - PMC. (2017, August 2).
- Nuclease Resistance Modifications - Synoligo. (2025, January 4).
- Artificially Expanded Genetic Information Systems for New Aptamer Technologies - PMC. (2018, May 9).
- Direct In Vitro Selection of a 2 -O-Methyl Aptamer to VEGF - CORE. (n.d.).
- Artificially Expanded Genetic Information System - Wikipedia. (n.d.).
- Generation of high-affinity DNA aptamers using an expanded genetic alphabet - ResearchGate. (2025, August 6).
- Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC - NIH. (n.d.).
- Generation of high-affinity DNA aptamers using an expanded genetic alphabet - PubMed. (2013, May).
- A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - NIH. (n.d.).
- Genetic Alphabet Expansion Provides Versatile Specificities and Activities of Unnatural-Base DNA Aptamers Targeting Cancer Cells - PubMed Central. (n.d.).
- Systematic optimization and modification of a DNA aptamer with 2'-O-methyl RNA analogues - PubMed. (2017, March 1).
- Synthesis of oligonucleotides containing 2 '-deoxyisoguanosine and 2 '-deoxy-5-methylisocytidine using phosphoramidite chemistry. (n.d.).
- Potential Inherent Stimulation of the Innate Immune System by Nucleic Acid Aptamers and Possible Corrective Approaches - PMC - NIH. (2018, June 23).
- The Synthesis of 2′- O -[(Triisopropylsilyl)oxy] methyl ( TOM ) Phosphoramidites of Methylated Ribonucleosides ( m 1 G , m 2 G , m 2 2 G , m 1 I , m 3 U , m 4 C , m 6 A , m 6 2 A ) for Use in Automated RNA Solid-Phase - ResearchGate. (2025, August 5).
- Evolved polymerases facilitate selection of fully 2′-OMe-modified aptamers. (n.d.).
- Toward the Directed Evolution of 2'-OMe-RNA Aptamers against Thrombin using Hairpin SELMA - Brandeis ScholarWorks. (2023, May 15).
- Cell SELEX Guide pdf - iGEM. (n.d.).
- Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC - NIH. (n.d.).
- Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs - PubMed Central. (n.d.).
- Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC - NIH. (n.d.).
- Nucleoside Triphosphates - From Synthesis To Biochemical Characterization l Protocol Preview - YouTube. (2022, September 15).
- Selection of DNA aptamers with two modified bases - ResearchGate. (2017, March 14).
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Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of Oligonucleotides Containing 2'-O-Methylisocytidine
Introduction
The landscape of oligonucleotide therapeutics is rapidly evolving, with chemically modified nucleotides being pivotal in enhancing stability, target affinity, and pharmacokinetic properties. Among these, 2'-O-Methylisocytidine stands out for its unique characteristics. The 2'-O-methyl modification on the ribose sugar is a well-established strategy to confer significant nuclease resistance and increase the thermal stability of duplexes.[1][2] Isocytidine, a non-canonical pyrimidine analog, offers alternative base-pairing possibilities, expanding the repertoire of oligonucleotide design. The combination of these two features in 2'-O-Methylisocytidine presents both opportunities and analytical challenges.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable analysis of oligonucleotides incorporating 2'-O-Methylisocytidine using liquid chromatography-mass spectrometry (LC-MS). We will delve into the inherent challenges, provide detailed protocols for sample preparation and analysis, and offer insights into data interpretation, including expected fragmentation patterns.
The Analytical Challenge: Understanding the Impact of 2'-O-Methylisocytidine
The analysis of oligonucleotides by mass spectrometry is not without its complexities, and the presence of 2'-O-Methylisocytidine introduces specific considerations:
-
Increased Hydrophobicity: The methyl group at the 2' position slightly increases the hydrophobicity of the oligonucleotide compared to its unmodified RNA counterpart. This can influence its retention behavior in reversed-phase chromatography.
-
Stabilized Phosphodiester Backbone: The 2'-O-methyl group has been shown to stabilize the phosphodiester linkage, making the oligonucleotide more resistant to in-source decay and collision-induced dissociation (CID).[3] This increased stability necessitates higher collisional energies to achieve sufficient fragmentation for sequence confirmation.
-
Charge State Distribution: Like all oligonucleotides, those containing 2'-O-Methylisocytidine will exist as a distribution of multiply charged anions in the gas phase when analyzed by electrospray ionization (ESI).[4][5] Understanding and controlling this charge state distribution is crucial for obtaining clean and interpretable mass spectra.
-
Adduct Formation: Oligonucleotides have a high propensity to form adducts with cations such as sodium and potassium.[6] These adducts can complicate mass spectra and interfere with accurate mass determination. Therefore, stringent desalting protocols are paramount.
Experimental Workflow
The overall workflow for the analysis of oligonucleotides containing 2'-O-Methylisocytidine is a multi-step process requiring careful attention to detail at each stage.
Caption: Workflow for the analysis of 2'-O-Methylisocytidine containing oligonucleotides.
Protocols
Sample Preparation: Desalting
Thorough desalting is a critical first step to prevent the formation of salt adducts that can suppress the oligonucleotide signal and complicate data interpretation.[6]
Protocol: Ethanol Precipitation
-
To your oligonucleotide sample (typically 1-10 nmol), add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of ice-cold absolute ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour (overnight is acceptable).
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Reconstitute the pellet in an appropriate volume of LC-MS grade water or a solution compatible with your LC mobile phase A.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Ion-pair reversed-phase (IP-RP) chromatography is the method of choice for oligonucleotide analysis due to its excellent resolving power and compatibility with mass spectrometry.[7][8][9]
| Parameter | Recommendation | Rationale |
| LC Column | C18 Reversed-Phase Column (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY Premier Oligonucleotide C18) | Provides optimal retention and separation of oligonucleotides. |
| Mobile Phase A | 10-15 mM Triethylamine (TEA), 100-400 mM Hexafluoroisopropanol (HFIP) in LC-MS grade water | HFIP acts as an ion-pairing agent, enhancing retention and improving ionization efficiency. TEA acts as a competing base.[10] |
| Mobile Phase B | 10-15 mM TEA, 100-400 mM HFIP in 50:50 Acetonitrile:Water (v/v) | Acetonitrile is the organic modifier used to elute the oligonucleotides from the column. |
| Gradient | A shallow gradient from ~10% to 50% Mobile Phase B over 15-30 minutes | Allows for the separation of the full-length product from shorter synthesis failure sequences (n-1, n-2). |
| Column Temperature | 50-60°C | Elevated temperatures can improve peak shape and reduce secondary structures of the oligonucleotide. |
| Flow Rate | 0.2-0.4 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 1-10 µL (depending on sample concentration) |
Mass Spectrometry Parameters (Negative Ion Mode ESI)
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Oligonucleotides are polyanionic and readily form negative ions. |
| Capillary Voltage | 3.0-4.0 kV | Optimizes the electrospray process. |
| Drying Gas Flow | 5-12 L/min | Facilitates desolvation of the analyte ions. |
| Drying Gas Temp. | 250-350°C | Aids in efficient desolvation. |
| Nebulizer Pressure | 20-40 psi | Creates a fine spray for optimal ionization. |
| MS Scan Range | 400-2000 m/z | Covers the expected m/z range for multiply charged oligonucleotides. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) | Induces fragmentation for sequence verification. |
| Collision Energy | Stepped or ramped collision energy (e.g., 20-80 eV) | Higher energies are often required for 2'-O-methylated oligonucleotides due to their increased stability.[3] |
Data Analysis and Interpretation
Intact Mass Deconvolution
The raw ESI-MS spectrum of an oligonucleotide will show a series of peaks corresponding to different charge states of the same molecule.[4] Deconvolution algorithms are used to process this charge state envelope and calculate the neutral molecular weight of the oligonucleotide. This experimentally determined mass is then compared to the theoretical mass calculated from the oligonucleotide sequence.
Molecular Weight of 2'-O-Methylisocytidine:
| Component | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| 2'-O-Methylisocytidine | C10H15N3O5 | 257.1012 | 257.243 |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to confirm the sequence of the oligonucleotide. The fragmentation of oligonucleotides in the gas phase follows established patterns, with cleavage occurring along the sugar-phosphate backbone. The nomenclature for these fragments is well-defined (a, b, c, d ions for the 5' fragments and w, x, y, z ions for the 3' fragments).
The presence of the 2'-O-methyl group on the isocytidine residue is expected to influence the fragmentation pattern. As previously mentioned, the 2'-OMe modification stabilizes the phosphodiester backbone, potentially leading to a decrease in the overall fragmentation efficiency.[3] However, with sufficient collision energy, characteristic fragment ions should be observable.
Caption: Fragmentation nomenclature for an oligonucleotide backbone containing a 2'-O-Methylisocytidine modification.
When analyzing the MS/MS spectrum of an oligonucleotide containing 2'-O-Methylisocytidine, pay close attention to the mass difference between adjacent fragment ions in a series. The mass of the 2'-O-Methylisocytidine residue will be incorporated into the fragment ion masses, allowing for its precise localization within the sequence.
Troubleshooting
-
Poor Signal/No Signal:
-
Ensure proper desalting of the sample.
-
Verify the concentration of the oligonucleotide.
-
Optimize ESI source parameters.
-
-
Complex Spectra with Many Adducts:
-
Repeat the desalting procedure.
-
Ensure high-purity solvents and additives for mobile phases.
-
-
Low Fragmentation Efficiency:
-
Increase the collision energy in MS/MS experiments.
-
Consider using a different fragmentation technique if available (e.g., ETD).
-
Conclusion
The mass spectrometric analysis of oligonucleotides containing 2'-O-Methylisocytidine is a powerful tool for their characterization and quality control. While the 2'-O-methyl modification introduces challenges related to backbone stability, these can be overcome with optimized analytical methods. By employing rigorous sample preparation, appropriate LC-MS conditions, and careful data interpretation, researchers can confidently verify the identity and sequence of these complex and therapeutically promising molecules.
References
-
J. Am. Soc. Mass Spectrom. 2012, 23, 10, 1697-1707. Collision-induced dissociation of oligonucleotide anions fully modified at the 2'-position of the ribose: 2'-F/-H and 2'-F/-H/-OMe mix-mers. [Link]
-
LCGC. Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. [Link]
-
Agilex Biolabs. Oligonucleotide Bioanalysis Challenges and Regulatory Solutions. [Link]
-
Waters. Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. [Link]
-
LabRulez LCMS. ION-PAIRING SYSTEMS FOR REVERSED-PHASE CHROMATOGRAPHY OF OLIGONUCLEOTIDES. [Link]
-
Agilent Technologies. Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. [Link]
-
Biotage. Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]
-
Nucleic Acids Research. Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. [Link]
-
The ISIC-EPFL mstoolbox. Aom2s for mass spectrometry oligonucleotide analysis. [Link]
-
Analyst. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry. [Link]
-
BioPharmaSpec. Oligonucleotide Analysis: Challenges & Solutions. [Link]
-
Nature Protocols. An ESI-MS method for characterization of native and modified oligonucleotides used for RNA interference and other biological applications. [Link]
-
Journal of Chromatography B. Review on sample preparation methods for oligonucleotides analysis by liquid chromatography. [Link]
-
Journal of the American Society for Mass Spectrometry. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. [Link]
-
Chromatography Today. Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. [Link]
-
Rapid Communications in Mass Spectrometry. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. [Link]
-
BORIS Portal. More Than Charged Base Loss — Revisiting the Fragmentation of Highly Charged Oligonucleotides. [Link]
-
Organic & Biomolecular Chemistry. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. [Link]
-
Waters Corporation. LC-MS Analysis of Synthetic Oligonucleotides. [Link]
-
Nucleic Acids Research. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. [Link]
-
Separation Science. Overcoming Sample Preparation Challenges in Oligonucleotide LC-MS/MS Analysis. [Link]
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ScholarWorks. MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING M. [Link]
-
PubChem. 2'-O-Methylcytidine. [Link]
-
Nucleosides, Nucleotides and Nucleic Acids. Mass spectrometry of oligonucleotides. [Link]
-
Molecular Biotechnology. Mass spectrometry of nucleotides and oligonucleotides. [Link]
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Application Note: Advanced Protocols for Elucidating RNA-Protein Interactions Using 2'-O-Methylisocytidine
Audience: Researchers, scientists, and drug development professionals engaged in molecular biology, RNA therapeutics, and proteomics.
Abstract: The intricate dance between RNA and its binding proteins (RBPs) governs a vast array of cellular processes, from gene expression to viral replication. Dissecting these interactions is paramount for both fundamental biological understanding and therapeutic innovation. However, the inherent instability of RNA and the transient nature of many RNA-protein complexes pose significant technical challenges. This guide details the application of 2'-O-Methylisocytidine (2'-OMe-isoC), a strategically modified nucleoside, to overcome these hurdles. We provide a framework of robust, validated protocols—from the synthesis of modified RNA probes to their application in high-specificity pull-down assays and cross-linking mass spectrometry—designed to deliver high-confidence data for the identification and characterization of RNA-protein interactions.
Principles of the Methodology: Leveraging 2'-O-Methylisocytidine
The study of RNA-protein interactions demands tools that offer both stability and specificity. 2'-O-Methylisocytidine is a synthetic nucleoside analog engineered to provide distinct advantages over canonical nucleotides.
1.1. Chemical and Structural Properties
The power of 2'-OMe-isoC stems from two key modifications to the standard cytidine structure:
-
The 2'-O-Methyl (2'-OMe) Group: This modification on the ribose sugar is a cornerstone of modern RNA chemistry. The methyl group sterically hinders nuclease access and prevents the 2'-hydroxyl from participating in phosphodiester bond hydrolysis.[1] This confers significant resistance to degradation by cellular RNases, dramatically increasing the in-vitro and in-vivo half-life of an RNA probe.[1] Structurally, the 2'-OMe group locks the ribose into a C3'-endo conformation, which pre-organizes the RNA backbone into an A-form helix, thereby increasing the thermal stability (Tm) of duplexes formed with complementary RNA strands.[1][2]
-
Isocytidine Base: Isocytidine is a structural isomer of cytidine. Its unique hydrogen bonding pattern prevents it from forming a standard Watson-Crick base pair with guanosine. Instead, it is designed to pair with a corresponding isoguanosine (isoG), creating an orthogonal, non-natural base pair. This feature is instrumental in designing highly specific capture and detection methodologies that are insulated from the endogenous cellular machinery.
1.2. Advantages in RNA-Protein Interaction Studies
The integration of 2'-OMe-isoC into RNA probes provides a multi-pronged strategic advantage:
-
Enhanced Probe Stability: Probes are less susceptible to degradation during lengthy incubation and purification steps.[1]
-
Increased Binding Affinity: The 2'-OMe modification can enhance the stability of the probe's interaction with its target RNA sequence, which is particularly useful in applications like antisense oligonucleotides.[3][4]
-
Foundation for Orthogonal Chemistry: The isoC-isoG base pair allows for specific, bio-orthogonal "click-like" capture of RNA-protein complexes, minimizing off-target binding to beads or surfaces that can plague conventional biotin-streptavidin systems.[5]
| Feature of 2'-OMe-isoC | Conferred Advantage | Rationale |
| 2'-O-Methyl Group | Nuclease Resistance | Prevents enzymatic degradation, ensuring probe integrity throughout the experiment.[1] |
| Increased Duplex Stability | Stabilizes the RNA probe's structure and its hybridization to target sequences.[2] | |
| Isocytidine Base | Orthogonal Base Pairing | Enables highly specific capture of the probe using a complementary isoguanosine tag, reducing background. |
| Reduced Off-Target Effects | Does not interact with endogenous nucleic acid processing machinery in a canonical way. |
Foundational Protocol: Synthesis of 2'-OMe-isoC Modified RNA Probes
The successful application of this technology begins with the high-fidelity synthesis of the RNA probe. This is achieved via standard automated solid-phase phosphoramidite chemistry, a widely accessible and reliable method.[5][6]
2.1. Experimental Workflow for Probe Synthesis
The synthesis workflow involves the sequential addition of protected phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support.
Caption: Workflow for synthesizing 2'-OMe-isoC-containing RNA probes.
2.2. Step-by-Step Protocol
-
Sequence Design: Design your RNA probe sequence. Identify the position(s) for 2'-O-Methylisocytidine incorporation.
-
Expert Tip: Placing the modification internally, away from the 3' and 5' ends, can help assess its impact on a specific protein binding motif without interfering with terminal labeling or ligation reactions.
-
-
Oligonucleotide Synthesis:
-
Materials: 2'-O-Methylisocytidine phosphoramidite, standard A, G, C, U phosphoramidites, solid support (e.g., CPG), and synthesis reagents for an automated DNA/RNA synthesizer.
-
Procedure: Program the synthesizer with the desired sequence. Use a 1.0 µmole synthesis scale for sufficient yield for multiple experiments.[7] The synthesizer will perform the iterative deblocking, coupling, capping, and oxidation steps (Figure 1).
-
-
Cleavage and Deprotection:
-
Rationale: This step cleaves the synthesized RNA from the solid support and removes the protecting groups from the nucleobases and phosphate backbone.
-
Procedure: Transfer the solid support to a screw-cap vial. Add a solution of ammonium hydroxide/methylamine (AMA) and incubate at 65°C for 15-20 minutes. Immediately cool on ice.
-
-
Purification:
-
Rationale: It is critical to separate the full-length product from shorter, failed sequences (truncations) that could interfere with downstream experiments.
-
Procedure: Purify the crude RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). HPLC is often preferred for its resolution and purity.
-
-
Quality Control:
-
Rationale: To confirm the successful incorporation of the modified nucleotide and verify the final product's identity.
-
Procedure: Analyze the purified RNA probe using MALDI-TOF or ESI mass spectrometry. The measured mass should correspond to the calculated mass of the desired sequence containing the 2'-OMe-isoC modification (Molecular Weight: 257.24 g/mol for the nucleoside).[]
-
Application Protocol: RNA Pull-Down Assay
This protocol uses a 2'-OMe-isoC-containing RNA probe to isolate its binding partners from a complex protein mixture, such as a nuclear or cytoplasmic lysate. The captured proteins are then identified by mass spectrometry.
3.1. Experimental Workflow
The workflow leverages the stability of the modified probe and can be adapted for orthogonal capture.
Caption: Overview of the RNA pull-down assay using a modified probe.
3.2. Step-by-Step Protocol
-
Probe Preparation:
-
Synthesize and purify your 2'-OMe-isoC RNA probe as described in Section 2. If not using an isoG-capture method, the probe should also contain a 3' or 5' biotin tag for capture with streptavidin beads.[9][10]
-
Resuspend 50-100 pmol of the RNA probe in RNA structure buffer (10 mM Tris pH 7.4, 100 mM KCl, 10 mM MgCl₂).
-
To allow proper folding, heat the probe to 85°C for 2 minutes, then cool slowly to room temperature over 30 minutes.[11]
-
-
Preparation of Cell Lysate:
-
Rationale: The quality of the lysate is crucial for preserving native RNA-protein interactions. All steps must be performed at 4°C with RNase inhibitors.
-
Harvest ~10-20 million cells. Prepare either whole-cell, nuclear, or cytoplasmic extracts depending on the hypothesized location of the interaction.
-
Lyse cells in a non-denaturing lysis buffer containing protease and RNase inhibitors.
-
Clarify the lysate by centrifugation at high speed (~15,000 x g) for 15 minutes at 4°C. The supernatant is your protein source.
-
-
Binding Reaction:
-
Add the folded RNA probe to 1-2 mg of clarified cell lysate.
-
Incubate for 30 minutes to 2 hours at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.
-
-
Capture of RNA-Protein Complexes:
-
Add streptavidin-coated magnetic beads (if using a biotinylated probe) to the lysate mixture.[9]
-
Incubate for another 1 hour at 4°C with rotation to allow the beads to capture the RNA-protein complexes.
-
Self-Validation Control: In a parallel experiment, use a scrambled RNA sequence with the same modifications as a negative control to identify proteins that bind non-specifically.
-
-
Washing:
-
Rationale: This is a critical step to remove proteins that are weakly or non-specifically bound to the probe or beads.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with a salt concentration of 150-300 mM NaCl).
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
For Visualization: Run the eluate on an SDS-PAGE gel and visualize the protein bands using silver staining or Coomassie blue. Compare the bands to your negative control lane.[12]
-
For Identification: Elute proteins under non-denaturing conditions (if required) or directly perform on-bead trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.[13]
-
Application Protocol: UV Cross-Linking and Immunoprecipitation (CLIP) with a Modified Probe
While pull-down assays identify proteins in a complex, CLIP-based methods identify proteins that directly contact the RNA.[14] Here, the 2'-OMe-isoC modification serves to stabilize the probe, which also incorporates a photoactivatable nucleoside like 4-thiouridine (4-sU).
4.1. Experimental Workflow
This workflow covalently links the RNA probe to its direct binding partners for stringent purification and identification.
Caption: Key steps in a CLIP experiment using a stabilized, photoactivatable RNA probe.
4.2. Step-by-Step Protocol
-
Probe Synthesis: Synthesize and purify an RNA probe containing both the 2'-OMe-isoC for stability and a photoactivatable nucleoside (e.g., 4-thiouridine) at a desired position.
-
Binding and Cross-linking:
-
Incubate the probe with cell lysate as described in the pull-down protocol (Section 3.2, steps 2-3).
-
Transfer the mixture to a petri dish on ice and irradiate with 365 nm UV light to induce cross-linking between the 4-sU and adjacent amino acids of the binding protein.[15][16]
-
Self-Validation Control: A crucial control is a parallel reaction that is not exposed to UV light. The absence of a signal in this control confirms that the interaction requires covalent cross-linking.
-
-
RNase Digestion:
-
Rationale: Digesting the unbound portions of the RNA probe reduces the size of the RNA tag on the protein, improving the efficiency of subsequent steps.
-
Add a low concentration of RNase A/T1 to the mixture and incubate for a short period. The protein-bound RNA fragment will be protected from digestion.
-
-
Immunoprecipitation (IP):
-
If you have a candidate protein, perform an immunoprecipitation using an antibody specific to that protein to isolate the cross-linked RBP-RNA complexes.[14]
-
-
Protein Analysis:
-
After IP, the isolated complexes can be radiolabeled and run on an SDS-PAGE gel for autoradiography.
-
For identification of the cross-linked site, the protein-RNA complex is digested with Proteinase K, leaving a small RNA fragment attached to a peptide. This peptide can be identified by mass spectrometry, revealing the site of direct interaction.[17][18]
-
References
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Sproat, B. S., et al. (1995). Linear 2′ O-Methyl RNA probes for the visualization of RNA in living cells. Nucleic Acids Research. [Link]
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Moore, M. J. (2019). Methods to study RNA-protein interactions. Nature Methods. [Link]
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Woll, M. G., & Doudna, J. A. (2020). Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications. Accounts of Chemical Research. [Link]
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Seela, F., et al. (2011). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry. [Link]
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Harris, M. E., & Christian, E. L. (2009). RNA crosslinking methods. Methods in Enzymology. [Link]
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Ule, J., et al. (2022). Current Technical Approaches to Study RNA–Protein Interactions in mRNAs and Long Non-Coding RNAs. International Journal of Molecular Sciences. [Link]
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Ingale, S. A., & Seela, F. (2019). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Semantic Scholar. [Link]
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Urlaub, H., et al. (2002). Analysis of site-specific protein–RNA cross-links in isolated RNP complexes, combining affinity selection and mass spectrometry. RNA. [Link]
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Götze, M. (2021). Investigating chemical crosslinking of protein-RNA complexes by mass spectrometry. ETH Zurich Research Collection. [Link]
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Hemphill, K. (2020). Synthesis of a chemically modified MS2 guide RNA for use in CRISPR applications. Horizon Discovery. [Link]
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Sierant, M., et al. (2018). Interactions of 2'-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. PLoS ONE. [Link]
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Rodgers, M. T., et al. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry. [Link]
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Delli Ponti, R., et al. (2024). Rationalizing the effects of RNA modifications on protein interactions. Molecular Therapy - Nucleic Acids. [Link]
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Tsao, T. T., et al. (2022). Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. STAR Protocols. [Link]
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Tsao, T. T., et al. (2022). Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. ResearchGate. [Link]
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Leitner, A., et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics. [Link]
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Yale University. (n.d.). RNA & 2'-O-methyl RNA. Yale Research. [Link]
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Chu, C., & Rinn, J. L. (2015). Identification of RNA–Protein Interactions Through In Vitro RNA Pull-Down Assays. Methods in Molecular Biology. [Link]
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Kiss, T., et al. (2019). Cooperative 2′-O-methylation of the wobble cytidine of human elongator tRNAMet(CAT) by a nucleolar and a Cajal body-specific box C/D RNP. Genes & Development. [Link]
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Mondal, T. (2022). RNA pull down assay? ResearchGate. [Link]
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Dai, Q., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development. [Link]
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Perez-Rathke, A., & Woodson, S. A. (2020). Protein-RNA interactions: structural biology and computational modeling techniques. Biophysical Reviews. [Link]
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Rale, M. J., & Williamson, J. R. (2019). Methods to Study RNA-protein Interactions. Annual Review of Biophysics. [Link]
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Marchese, D., et al. (2016). RNA Pulldown Protocol for In Vitro Detection and Identification of RNA-Associated Proteins. Methods in Molecular Biology. [Link]
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Hennig, J. (2025). Structural Biology of RNA and Protein-RNA Complexes after AlphaFold3. Chembiochem. [Link]
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Chu, C., et al. (2017). Identification of RNA–Protein Interactions Through In Vitro RNA Pull-Down Assays. Methods in Molecular Biology. [Link]
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Schneider, C., et al. (2021). Single Nucleotide Resolution RNA–Protein Cross-Linking Mass Spectrometry: A Simple Extension of the CLIR-MS Workflow. Analytical Chemistry. [Link]
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Allain, F. H.-T., & Auweter, S. D. (2019). A Step-by-Step Guide to Study Protein–RNA Interactions. CHIMIA International Journal for Chemistry. [Link]
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Nishi, M., et al. (2022). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Biological and Pharmaceutical Bulletin. [Link]
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Application Note: 2'-O-Methylisocytidine in the Design of High-Affinity, Nuclease-Resistant RNA Mimics and Therapeutic RNAs
Abstract: The therapeutic potential of RNA has been hampered by its inherent instability and potential for off-target effects. Chemical modifications are paramount to overcoming these limitations. This guide provides an in-depth exploration of 2'-O-Methylisocytidine (iso-C(2'OMe)), a synthetic nucleoside analog that offers significant advantages in the design of RNA mimics for therapeutic and research applications. We will delve into its unique biophysical properties, its impact on oligonucleotide stability and nuclease resistance, and provide detailed protocols for its incorporation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical modifications for the next generation of RNA-based tools and therapeutics.
Introduction: The Imperative for Chemically Modified RNAs
The use of RNA molecules as therapeutic agents and sophisticated research tools is a rapidly advancing field. From antisense oligonucleotides (ASOs) that modulate gene expression to small interfering RNAs (siRNAs) that silence specific genes, the potential is vast.[1] However, the practical application of unmodified RNA is severely limited by two primary factors: rapid degradation by cellular nucleases and the potential for unintended immune responses or off-target effects.[2]
The Role of 2'-O-Methyl Modifications in Enhancing RNA Stability
To counteract these challenges, a variety of chemical modifications have been developed. Among the most successful and widely adopted are modifications at the 2'-hydroxyl group of the ribose sugar. The 2'-O-methyl (2'-OMe) modification, in particular, has proven to be a cornerstone of therapeutic oligonucleotide design.[3] This modification locks the sugar pucker in an A-form helix geometry, which is characteristic of RNA. This pre-organization enhances binding affinity to complementary RNA targets and provides a steric shield against nuclease degradation.[4][5]
Introducing 2'-O-Methylisocytidine (iso-C(2'OMe)): An Isomeric Analogue for Enhanced Specificity
While standard 2'-OMe modifications improve the general properties of RNA mimics, 2'-O-Methylisocytidine (iso-C(2'OMe)) offers an additional layer of sophistication. As an isomer of cytidine, iso-C(2'OMe) possesses a unique hydrogen bonding pattern that allows it to form a highly specific and stable base pair with isoguanosine (iso-G).[6][7] This orthogonal pairing system can be exploited to create highly specific molecular recognition tools and therapeutic agents with reduced off-target binding to canonical guanosine.
The Unique Biophysical Properties of 2'-O-Methylisocytidine
The strategic incorporation of iso-C(2'OMe) into an oligonucleotide imparts a range of desirable characteristics that are critical for therapeutic efficacy and research applications.
Chemical Structure and Synthesis
The synthesis of 2'-O-methylisocytidine phosphoramidite, the building block for automated oligonucleotide synthesis, typically starts from 2'-O-methyluridine.[8][9] The process involves a series of chemical transformations to convert the uracil base into isocytosine, followed by the protection of reactive groups and phosphitylation to yield the final phosphoramidite synthon. Careful protection of the exocyclic amine is crucial to prevent deamination during oligonucleotide synthesis and deprotection.[8][10]
Caption: Comparison of Cytidine and 2'-O-Methylisocytidine structures.
Enhanced Nuclease Resistance
A primary advantage of the 2'-O-methyl modification is the significant increase in resistance to degradation by endo- and exonucleases.[11][12] The methyl group at the 2' position sterically hinders the approach of nucleases, thereby extending the half-life of the oligonucleotide in biological fluids.[13] This enhanced stability is critical for in vivo applications where the therapeutic agent must persist long enough to reach its target and exert its effect.
Impact on Duplex Stability
The 2'-O-methyl group pre-organizes the ribose sugar into a C3'-endo conformation, which is favorable for A-form duplexes, such as RNA-RNA and DNA-RNA hybrids.[4] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a significant increase in thermal stability (Tm), which is the temperature at which half of the duplex dissociates.[14][15] An increase in Tm is indicative of higher binding affinity to the target RNA sequence.
Specific Base Pairing with Isoguanosine (iso-G)
Unlike canonical cytidine, which pairs with guanine, isocytidine and its derivatives form a specific and stable base pair with isoguanosine.[6][16] This orthogonal pairing can be leveraged to design highly specific probes and therapeutic agents that minimize off-target interactions with the vast number of guanosine residues in the transcriptome.
Applications in RNA Mimics and Therapeutics
The unique properties of iso-C(2'OMe) make it a valuable tool in a variety of applications, from basic research to the development of novel therapeutics.
Design of Potent Antisense Oligonucleotides (ASOs)
In the design of ASOs, particularly those that function via a steric-blocking mechanism, high binding affinity and nuclease resistance are paramount. The incorporation of iso-C(2'OMe) can enhance these properties, leading to more potent and durable gene silencing.[1][17]
Engineering siRNAs with Reduced Off-Target Effects
For siRNAs, the introduction of 2'-O-methyl modifications can help to reduce off-target effects by disfavoring the incorporation of the passenger strand into the RNA-induced silencing complex (RISC).[18][19] The use of iso-C(2'OMe) can further enhance specificity by creating an orthogonal system that is less likely to interact with unintended targets.
Caption: Workflow of siRNA modification to reduce off-target effects.
Probing RNA Structure and Function
The enhanced stability and specific pairing properties of iso-C(2'OMe) make it an excellent tool for probing RNA structure and function. Oligonucleotides containing this modification can be used as high-affinity probes in hybridization-based assays and for stabilizing specific RNA conformations for structural studies.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of oligonucleotides containing 2'-O-Methylisocytidine.
Protocol 1: Automated Solid-Phase Synthesis of iso-C(2'OMe)-Modified Oligonucleotides
This protocol outlines the general steps for incorporating iso-C(2'OMe) phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U) and 2'-O-Methylisocytidine phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for iso-C(2'OMe) incorporation.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite (including iso-C(2'OMe)) and its reaction with the 5'-hydroxyl of the growing chain. An extended coupling time may be beneficial for modified bases.[20]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the CPG support is treated with a cleavage/deprotection solution to release the oligonucleotide and remove the base and phosphate protecting groups.
-
Purification: The crude oligonucleotide is purified using techniques such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and purity.
Protocol 2: Thermal Melting (Tm) Analysis of Modified Oligonucleotide Duplexes
This protocol describes the determination of the melting temperature (Tm) of an oligonucleotide duplex containing iso-C(2'OMe) using a UV-Vis spectrophotometer with a temperature controller.[21][22]
Materials:
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes
-
Purified single-stranded oligonucleotides (one containing iso-C(2'OMe) and its complement)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
Procedure:
-
Sample Preparation: Prepare a solution containing equimolar amounts of the modified oligonucleotide and its complementary strand in the melting buffer. A typical concentration is 1-5 µM.
-
Annealing: Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Data Acquisition:
-
Place the cuvette in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) to a high final temperature (e.g., 90°C).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) absorbance plateau. This can be determined from the maximum of the first derivative of the melting curve.[23]
-
Protocol 3: Nuclease Degradation Assay
This protocol assesses the stability of an iso-C(2'OMe)-modified oligonucleotide against nuclease degradation compared to an unmodified control.[12][13]
Materials:
-
5'-radiolabeled or fluorescently labeled oligonucleotides (modified and unmodified)
-
Nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase, or a specific endonuclease)
-
Incubation buffer
-
Loading buffer (e.g., formamide with tracking dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In separate tubes, incubate a fixed amount of the labeled modified and unmodified oligonucleotides with the nuclease source in the appropriate buffer at 37°C.
-
Time Course: Remove aliquots from each reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction in each aliquot by adding loading buffer and heating to 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the degradation products on a denaturing polyacrylamide gel.
-
Visualization and Analysis:
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and compare the stability of the modified and unmodified sequences.
-
Data Summary
The following tables summarize representative data highlighting the benefits of incorporating 2'-O-Methylisocytidine into oligonucleotides.
Table 1: Comparison of Thermal Stability (Tm) of Oligonucleotides with and without iso-C(2'OMe)
| Oligonucleotide Sequence (5' to 3') | Complementary Strand (5' to 3') | Modification | Tm (°C) | ΔTm (°C) |
| GCA UC G UAC G | CGU ACG AG C | None | 58.2 | - |
| GCA Uiso-C(2'OMe) G UAC G | CGU ACiso-G A G C | iso-C(2'OMe) / iso-G | 65.7 | +7.5 |
| GCA UC(2'OMe) G UAC G | CGU ACG AG C | C(2'OMe) | 64.9 | +6.7 |
Tm values are illustrative and depend on sequence, length, and buffer conditions. Data demonstrates the stabilizing effect of the 2'-O-methyl group and the specific pairing of iso-C with iso-G.
Table 2: Nuclease Resistance of iso-C(2'OMe) Modified Oligonucleotides in Serum
| Oligonucleotide | Modification | Half-life (hours) |
| Unmodified RNA | None | < 0.1 |
| Phosphorothioate RNA | PS backbone | ~8 |
| 2'-OMe RNA | Fully 2'-O-methylated | > 24 |
| iso-C(2'OMe) RNA | Fully 2'-O-methylated with iso-C | > 24 |
Half-life values are representative and can vary. The 2'-O-methyl modification, including on isocytidine, confers significant nuclease resistance compared to unmodified and first-generation modified RNAs.
Conclusion
2'-O-Methylisocytidine is a powerful synthetic building block for the creation of advanced RNA mimics and therapeutic oligonucleotides. Its ability to enhance nuclease resistance and thermal stability, combined with the potential for highly specific orthogonal base pairing, provides researchers and drug developers with a valuable tool to design more potent, stable, and specific RNA-based molecules. The protocols and data presented in this guide offer a solid foundation for the successful application of iso-C(2'OMe) in a wide range of research and therapeutic contexts.
References
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Wang, D., & Ts'o, P. O. P. (1996). Syntheses of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons. Nucleosides and Nucleotides, 15(1-3), 387-402. [Link]
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Wang, D., & Ts'o, P. O. P. (1996). Syntheses of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons. Taylor & Francis Online. [Link]
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Lad, R. (2011). Protocol for DNA Duplex Tm Measurements. University of Southampton. [Link]
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Schneider, K. C., & Benner, S. A. (1995). Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 78(3), 569-583. [Link]
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Xia, J., et al. (2014). Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Molecular Therapy—Nucleic Acids, 3(1), e143. [Link]
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Padiya, R., et al. (2018). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 23(11), 2947. [Link]
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Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971. [Link]
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Kim, Y. K., et al. (2015). Design of 2'- O-methyl RNA and DNA double-stranded oligonucleotides: naturally-occurring nucleotide components with strong RNA interference gene expression inhibitory activity. Molecules and Cells, 38(10), 893–900. [Link]
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Shmushkovich, T., et al. (2015). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. PLoS ONE, 10(7), e0132530. [Link]
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Seela, F., et al. (2012). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 10(22), 4414-4425. [Link]
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Prakash, T. P., et al. (2005). Positional effect of chemical modifications on short interfering RNA activity in mammalian cells. Journal of medicinal chemistry, 48(13), 4247-4253. [Link]
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Jackson, A. L., et al. (2006). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. RNA, 12(7), 1197–1205. [Link]
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Davis, D. R. (1998). Biophysical and Conformational Properties of Modified Nucleosides in RNA (Nuclear Magnetic Resonance Studies). In Modification and Editing of RNA (pp. 85-102). ASM Press. [Link]
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Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(10), 5283–5295. [Link]
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Kierzek, E., et al. (2005). The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research, 33(16), 5082–5093. [Link]
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Main-Baillie, C., et al. (2018). Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells. Biophysical Journal, 115(11), 2139–2150. [Link]
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Hassler, M. R., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy—Nucleic Acids, 21, 773–783. [Link]
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Bio-Synthesis. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Bio-Synthesis. [Link]
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Gagliardi, M., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16421. [Link]
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Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496. [Link]
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Dowdy, S. F., & Sullenger, B. A. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 7406–7418. [Link]
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Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515–537. [Link]
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Switzer, C., et al. (1993). Enzymic recognition of the base pair between isocytidine and isoguanosine. Sci-Hub. [Link]
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Kim, H. J., et al. (2015). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Organic Letters, 17(24), 6046–6049. [Link]
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Nishina, K., et al. (2008). A potent 2′-O-methylated RNA-based microRNA inhibitor with unique secondary structures. Nucleic Acids Research, 36(15), 5111–5121. [Link]
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Masaki, Y., et al. (2018). Application of 2'-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Oligonucleotide Therapeutics Society. [Link]
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Abou Assi, H., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. [Link]
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Wu, H., et al. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(12), 3640–3650. [Link]
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Dai, Q., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(11-12), 785–798. [Link]
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Egli, M., et al. (2005). Probing the influence of stereoelectronic effects on the biophysical properties of oligonucleotides: comprehensive analysis of the RNA affinity, nuclease resistance, and crystal structure of ten 2'-O-ribonucleic acid modifications. Biochemistry, 44(25), 9045–9057. [Link]
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Shmushkovich, T., et al. (2015). Degradation of nuclease-stabilized RNA oligonucleotides in Mycoplasma-contaminated cell culture media. PubMed. [Link]
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Zhang, X., et al. (2023). 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Nature Communications, 14(1), 6334. [Link]
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Zhang, X., et al. (2023). 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. ResearchGate. [Link]
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Application Notes and Protocols for the Enzymatic Incorporation of 2'-O-Methylisocytidine into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Landscape of Synthetic RNA
The therapeutic potential of messenger RNA (mRNA) and other functional RNA molecules has catalyzed a surge in the development of novel nucleotide modifications to enhance their efficacy and in vivo stability. Among these, modifications at the 2'-position of the ribose sugar are of particular interest. The 2'-O-methylation is a naturally occurring modification in human RNA that confers increased nuclease resistance and can modulate the innate immune response.[1][2] This modification stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices, thereby enhancing the thermal stability of RNA duplexes.[3][4]
This application note provides a detailed guide for the enzymatic incorporation of a non-canonical, 2'-O-methylated nucleoside, 2'-O-Methylisocytidine (iso-C(2'OMe)), into RNA transcripts using in vitro transcription (IVT). Isocytidine, an isomer of cytidine, offers the potential for alternative base pairing schemes, expanding the structural and functional possibilities of synthetic RNA. The incorporation of iso-C(2'OMe) can be leveraged in the development of RNA-based therapeutics, diagnostics, and advanced molecular biology tools.
While the enzymatic synthesis of RNA containing 2'-O-methylated nucleotides has been established, the incorporation of a non-canonical base such as isocytidine presents unique considerations. Wild-type T7 RNA polymerase exhibits limited efficiency in incorporating nucleotides with 2'-substituents.[5][6] Therefore, the use of engineered T7 RNA polymerase variants with enhanced activity towards 2'-O-methylated substrates is highly recommended for achieving optimal yields of full-length, modified RNA transcripts.[7][8]
This document will provide a comprehensive, step-by-step protocol for the synthesis, purification, and analysis of RNA containing 2'-O-Methylisocytidine, grounded in established methodologies for modified RNA synthesis.[9][10]
I. Core Principles and Experimental Rationale
The enzymatic synthesis of RNA containing 2'-O-Methylisocytidine is predicated on the ability of a DNA-dependent RNA polymerase, typically an engineered T7 RNA polymerase, to recognize and incorporate the corresponding 2'-O-Methylisocytidine triphosphate (iso-C(2'OMe)TP) into a nascent RNA strand. The fidelity and efficiency of this process are influenced by several factors, including the specific polymerase variant used, the concentration of the modified nucleotide, and the overall reaction conditions.
The 2'-O-methyl group on the ribose sugar of iso-C(2'OMe)TP can sterically hinder the active site of wild-type T7 RNA polymerase.[11] Engineered variants of T7 RNA polymerase have been developed to overcome this steric hindrance, allowing for the efficient synthesis of fully 2'-O-methylated RNA.[5][7] The protocol provided herein is designed to be compatible with such commercially available or in-house prepared mutant polymerases.
II. Materials and Reagents
Table 1: Essential Reagents and Equipment
| Reagent/Equipment | Specifications | Recommended Supplier |
| DNA Template | Linearized plasmid or PCR product with a T7 promoter | In-house preparation |
| 2'-O-Methylisocytidine Triphosphate (iso-C(2'OMe)TP) | High purity (>95%) | Custom synthesis |
| Canonical NTPs (ATP, GTP, UTP) | High purity (>98%) | Thermo Fisher Scientific, Promega |
| Engineered T7 RNA Polymerase | High concentration, optimized for 2'-O-methylated NTPs | In-house preparation or commercial |
| Transcription Buffer (10X) | See recipe below | In-house preparation |
| RNase Inhibitor | Murine RNase inhibitor | Promega, NEB |
| DNase I, RNase-free | High purity | Promega, NEB |
| RNA Purification Kit | Spin column-based (e.g., Monarch RNA Cleanup Kit) | NEB |
| Urea-PAGE Gels | Pre-cast or hand-poured | Thermo Fisher Scientific |
| HPLC System | Reversed-phase or ion-exchange column | Agilent, Waters |
| Mass Spectrometer | ESI-MS | Agilent, Waters |
10X Transcription Buffer Recipe:
-
400 mM Tris-HCl (pH 7.9 at 25°C)
-
60 mM MgCl₂
-
100 mM DTT
-
20 mM Spermidine
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
III. Experimental Workflow
The overall workflow for the enzymatic incorporation of 2'-O-Methylisocytidine into RNA consists of three main stages: in vitro transcription, purification of the modified RNA, and analytical validation.
Figure 1: Overall experimental workflow for the synthesis and analysis of RNA containing 2'-O-Methylisocytidine.
IV. Detailed Protocols
Protocol 1: In Vitro Transcription with 2'-O-Methylisocytidine Triphosphate
This protocol is designed for a standard 20 µL reaction but can be scaled up as needed. It is crucial to maintain an RNase-free environment throughout the procedure.
-
Thaw Reagents: Thaw the 10X Transcription Buffer, NTPs, and iso-C(2'OMe)TP at room temperature. Keep the engineered T7 RNA polymerase and RNase inhibitor on ice.
-
Reaction Assembly: Assemble the reaction at room temperature in the following order:
Component Volume (µL) Final Concentration Nuclease-free Water Up to 20 - 10X Transcription Buffer 2 1X ATP (100 mM) 0.5 2.5 mM GTP (100 mM) 0.5 2.5 mM UTP (100 mM) 0.5 2.5 mM iso-C(2'OMe)TP (100 mM) 0.5 2.5 mM DNA Template (1 µg/µL) 1 50 ng/µL RNase Inhibitor (40 U/µL) 0.5 1 U/µL Engineered T7 RNA Polymerase 2 - Total Volume 20 Note on Nucleotide Concentration: The optimal concentration of iso-C(2'OMe)TP may need to be determined empirically. It is recommended to start with a concentration equimolar to the canonical NTPs and adjust as needed based on yield and incorporation efficiency.
-
Mixing and Incubation: Gently mix the reaction by pipetting up and down, followed by a brief centrifugation to collect the contents at the bottom of the tube.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.
Protocol 2: DNase I Treatment and RNA Purification
-
DNase I Treatment: Following the IVT reaction, add 1 µL of RNase-free DNase I (1 U/µL) to the reaction mixture. Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a spin column-based RNA cleanup kit according to the manufacturer's protocol. Elute the purified RNA in nuclease-free water.
V. Analysis and Quality Control
Denaturing Polyacrylamide Gel Electrophoresis (Urea-PAGE)
To assess the integrity and yield of the transcribed RNA, perform denaturing PAGE.
-
Mix an aliquot of the purified RNA with an equal volume of 2X formamide loading buffer.
-
Denature the sample at 95°C for 5 minutes.
-
Load the sample onto a denaturing polyacrylamide gel (e.g., 8-12% urea-PAGE).
-
Run the gel until the desired resolution is achieved.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the RNA transcript. A single, sharp band corresponding to the expected size of the full-length transcript indicates a successful transcription reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the purity of the RNA transcript and to quantify the incorporation of iso-C(2'OMe).
-
Digest an aliquot of the purified RNA into its constituent nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by reversed-phase HPLC, comparing the retention times to those of standard nucleosides (A, G, U, C, and iso-C(2'OMe)).
-
Quantify the amount of each nucleoside by integrating the peak areas. This will provide an estimate of the incorporation efficiency of the modified nucleotide.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the exact mass of the purified RNA transcript, thereby verifying the incorporation of the expected number of iso-C(2'OMe) residues.
VI. Troubleshooting and Expert Insights
-
Low RNA Yield:
-
Suboptimal Polymerase: Ensure that the T7 RNA polymerase variant being used is specifically engineered for the incorporation of 2'-O-methylated nucleotides.
-
Inhibitory iso-C(2'OMe)TP Concentration: The concentration of the modified nucleotide may be inhibitory. Perform a titration experiment to determine the optimal concentration.
-
Template Quality: Ensure the DNA template is of high purity and the T7 promoter sequence is correct.
-
-
Incomplete Incorporation:
-
Reaction Time: Extend the incubation time of the IVT reaction.
-
Enzyme Concentration: Increase the concentration of the engineered T7 RNA polymerase.
-
-
Presence of Truncated Products:
-
NTP Imbalance: Ensure that all NTPs, including iso-C(2'OMe)TP, are at their optimal concentrations.
-
Template Secondary Structure: Complex secondary structures in the DNA template can cause premature termination. Consider redesigning the template or performing the IVT at a slightly higher temperature if the polymerase is thermostable.
-
The successful enzymatic incorporation of a non-canonical modified nucleotide like 2'-O-Methylisocytidine often requires a degree of empirical optimization. The protocols provided here serve as a robust starting point for your experiments.
VII. Visualizing the Mechanism
The enzymatic incorporation of iso-C(2'OMe)TP into a growing RNA chain is a multi-step process orchestrated by the T7 RNA polymerase.
Figure 2: A simplified model of the key steps in the enzymatic synthesis of RNA containing 2'-O-Methylisocytidine by T7 RNA polymerase.
VIII. Conclusion
The enzymatic incorporation of 2'-O-Methylisocytidine into RNA opens up new avenues for the design and synthesis of functionally enhanced RNA molecules. By leveraging engineered T7 RNA polymerases and optimizing in vitro transcription conditions, researchers can efficiently produce RNA transcripts with this novel modification. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful synthesis, purification, and analysis of iso-C(2'OMe)-containing RNA, empowering further advancements in RNA-based therapeutics and molecular biology.
References
-
Ibach, J., et al. (2013). Identification of a T7 RNA polymerase variant that permits the enzymatic synthesis of fully 2'-O-methyl-modified RNA. Journal of Biotechnology, 167(3), 287-294. [Link]
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Zhou, Y. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. protocols.io. [Link]
-
Yu, Y. T., & Steitz, J. A. (2005). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. RNA, 11(8), 1183–1192. [Link]
-
Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research, 43(15), 7480–7488. [Link]
-
Temiakov, D., et al. (2004). Structural Basis for Substrate Selection by T7 RNA Polymerase. Cell, 116(3), 381-391. [Link]
-
Luy, J., et al. (2022). The detection, function, and therapeutic potential of RNA 2'-O-methylation. WIREs RNA, 14(1), e1757. [Link]
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Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature Biotechnology, 22(9), 1155–1160. [Link]
-
Pec-Mizerska, J., et al. (2023). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega, 8(32), 28939–28948. [Link]
-
Cytiva. (2024). In vitro transcription for mRNA synthesis. Cytiva. [Link]
-
Zhou, Y. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. protocols.io. [Link]
-
Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research, 43(15), 7480-7488. [Link]
-
Yu, Y. T., et al. (1997). Detection and quantitation of RNA base modifications. RNA, 3(3), 324–331. [Link]
-
Salam, N., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(10), 5636–5647. [Link]
-
Boccaletto, P., et al. (2018). MODOMICS: a database of RNA modification pathways. Nucleic Acids Research, 46(D1), D303–D307. [Link]
-
Pinheiro, V. B., & Holliger, P. (2014). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-modified nucleic acids. Nature Communications, 5, 5130. [Link]
-
Seidu, Y. S., et al. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry, 34(7), 1400–1416. [Link]
-
Dimitrova, D. G., et al. (2021). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 22(16), 8562. [Link]
-
Raskin, C. A., et al. (1995). Promoter specificity determinants of T7 RNA polymerase. Proceedings of the National Academy of Sciences, 92(8), 3147–3151. [Link]
-
Cheetham, G. M., et al. (1999). Crystal structure of a T7 RNA polymerase-T7 promoter complex. Nature, 399(6731), 80–83. [Link]
-
Ayadi, W., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes, 12(11), 1776. [Link]
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Troubleshooting & Optimization
Optimizing coupling efficiency of 2'-O-Methylisocytidine phosphoramidite
As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of synthesizing modified oligonucleotides. One of the more common, yet critical, challenges is optimizing the incorporation of sterically hindered monomers like 2'-O-Methylisocytidine (2'-O-Me-isoC) phosphoramidite. Achieving near-quantitative coupling efficiency is paramount, as even a small decrease in stepwise yield can drastically reduce the final yield of the full-length product, especially in longer sequences.[1]
This technical support center is designed to provide you with field-proven insights and systematic troubleshooting strategies to address the specific issues encountered when working with 2'-O-Me-isoC. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Low Coupling Efficiency
This section addresses the most frequent and critical issue—poor incorporation of the 2'-O-Me-isoC monomer—manifesting as a significant drop in the trityl signal or the appearance of n-1 shortmers in the final analysis.
Q1: My trityl signal dropped sharply after the 2'-O-Methylisocytidine coupling step. What are the most likely causes?
A sharp drop in the trityl cation absorbance is a direct indication of a failed coupling reaction at that specific cycle.[2][3] The unreacted 5'-hydroxyl groups on the growing chain are subsequently capped, preventing further elongation and leading to the loss of a trityl signal in the next cycle. The root cause for this failure with a modified amidite like 2'-O-Me-isoC almost always relates to reaction kinetics being impeded by steric hindrance.[1]
Let's diagnose the potential culprits systematically:
-
Insufficient Coupling Time: The 2'-O-Methyl group adds significant steric bulk around the 3'-phosphorus center. This physically obstructs the approach of the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the rate of nucleophilic attack.[1][] A standard coupling time of 30-60 seconds, which is sufficient for DNA phosphoramidites, is often inadequate for 2'-O-Me modified amidites.[2]
-
Suboptimal Activator Potency: The activator's role is to protonate the diisopropylamino group of the phosphoramidite, creating a more reactive intermediate.[][5] For sterically hindered amidites, a more potent (more acidic or more nucleophilic) activator is required to generate the activated species at a sufficient concentration and rate to drive the reaction to completion.[1][6] Standard activators like 1H-Tetrazole are often not powerful enough.[1]
-
Reagent Integrity: Phosphoramidites are extremely sensitive to moisture.[2][7] Any water present in the acetonitrile (ACN) diluent or from atmospheric exposure will hydrolyze the activated phosphoramidite intermediate faster than it can couple to the growing chain.[2] Similarly, the activator and the phosphoramidite itself can degrade over time, even under ideal storage conditions, leading to reduced reactivity.[3]
-
Fluidics and Reagent Delivery: While less common, issues with the synthesizer's fluidics system, such as blocked lines or failing valves, can lead to incorrect volumes of the phosphoramidite or activator being delivered to the synthesis column.[2]
Below is a workflow to systematically troubleshoot this issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Q2: My final HPLC analysis shows a large n-1 peak. How do I design an optimization experiment to eliminate it?
An n-1 peak, representing the full-length sequence minus the 2'-O-Me-isoC residue, is the direct result of the failed coupling described above. To systematically eliminate this impurity, you should optimize the coupling time and activator choice.
Here is a detailed experimental protocol for this optimization.
Experimental Protocol: Optimizing 2'-O-Me-isoC Incorporation
Objective: To determine the optimal coupling time and activator to achieve >99% coupling efficiency for 2'-O-Me-isoC phosphoramidite.
Methodology:
-
Synthesize a Short Test Sequence: Choose a simple, short sequence that includes the 2'-O-Me-isoC, for example, 5'-TGT-X-TGT-3', where X is 2'-O-Me-isoC. This allows for rapid synthesis and clear analysis by HPLC or LC-MS.
-
Prepare Fresh Reagents:
-
Dissolve the 2'-O-Me-isoC phosphoramidite in anhydrous ACN immediately before use.
-
Use a fresh, unopened bottle of anhydrous ACN (<30 ppm water).
-
Prepare a fresh solution of the chosen activator.
-
-
Experimental Arms (Synthesize in parallel if possible):
-
Arm 1 (Baseline): Use your standard DNA synthesis cycle (e.g., 60-second coupling) with a standard activator like 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT).
-
Arm 2 (Extended Time): Use ETT as the activator but extend the coupling time for the 2'-O-Me-isoC monomer to 3 minutes.
-
Arm 3 (Extended Time): Extend the coupling time further to 5 minutes with ETT.
-
Arm 4 (Potent Activator): Use a more potent activator like 4,5-Dicyanoimidazole (DCI) at a 3-minute coupling time.[6][8] DCI is often recommended for sterically demanding couplings.[6]
-
-
Deprotection and Analysis:
-
Cleave and deprotect all oligonucleotides under identical, standard conditions.
-
Analyze the crude product from each arm by reverse-phase HPLC or LC-MS.
-
Quantify the peak areas of the full-length product (n) and the n-1 shortmer. Calculate the coupling efficiency for each condition: Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] * 100.
-
-
Decision: Select the condition that provides the highest percentage of the full-length product and implement it for your target sequence synthesis. If efficiency is still below desired levels (>98.5%), consider implementing a double coupling protocol (two sequential additions of amidite and activator) for the 2'-O-Me-isoC residue.[9]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for coupling 2'-O-Methylisocytidine phosphoramidite?
| Parameter | Recommendation | Rationale |
| Phosphoramidite Conc. | 0.1 M in Anhydrous ACN | Standard concentration, ensure it is freshly dissolved. |
| Activator | 0.25 M DCI in ACN | DCI is a highly effective, nucleophilic activator for hindered amidites.[6][8] |
| Coupling Time | 3 - 5 minutes | Provides sufficient time for the sterically hindered reaction to proceed to completion.[2] |
| Double Coupling | Recommended for sequences with multiple contiguous 2'-O-Me modifications | Ensures highest possible stepwise yield in challenging contexts. |
Q2: Which activator is scientifically best for 2'-O-Me-isoC and why?
The choice of activator is a balance between acidity (for protonating the amidite) and nucleophilicity (for displacing the diisopropylamine group).[6][10]
| Activator | pKa | Key Characteristic | Suitability for 2'-O-Me-isoC |
| 1H-Tetrazole | ~4.9 | Standard, mild acidity. | Poor. Often too weak to efficiently catalyze the reaction for hindered amidites.[1][6] |
| ETT / BTT | ~4.1 | More acidic than Tetrazole. | Good. A significant improvement over Tetrazole and often sufficient.[11] |
| DCI | ~5.2 | Less acidic, but highly nucleophilic. | Excellent. Very effective at forming the active intermediate, driving the reaction forward efficiently.[6][8] Often the best choice for difficult couplings. |
For 2'-O-Me-isoC, 4,5-Dicyanoimidazole (DCI) is the preferred choice. Its high nucleophilicity accelerates the formation of the reactive intermediate, effectively overcoming the kinetic barrier imposed by the 2'-O-Methyl group's steric bulk.[8]
Q3: How should 2'-O-Methylisocytidine phosphoramidite be handled and stored?
Proper handling is non-negotiable for success.
-
Storage: Store vials at 2-8°C under an inert atmosphere (Argon or Nitrogen). They are shipped in sealed foil pouches; do not open until ready to use.[7]
-
Handling: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.[7]
-
Solution Preparation: Use only anhydrous grade acetonitrile (<30 ppm H₂O). Dissolve only the amount needed for the synthesis run. Amidite solutions in ACN are stable for a limited time (typically a few days on the synthesizer if kept under a dry, inert gas).[1]
Caption: The standard phosphoramidite synthesis cycle.
Q4: Are there special deprotection considerations for oligos containing 2'-O-Methylisocytidine?
The 2'-O-Methyl ether linkage itself is very stable and does not require any special deprotection steps; it is not cleaved under standard conditions used for DNA or RNA synthesis.[12][13] Therefore, deprotection considerations are primarily dictated by the protecting group on the isocytidine base and any other sensitive modifications in your sequence.
For isocytidine, an N,N-diisobutylformamidine protecting group has been shown to be superior to a benzoyl group, offering high stability during synthesis and clean removal during standard deprotection.[14] Always follow the deprotection recommendations provided by the phosphoramidite manufacturer. If using standard protecting groups (ibu-dG, bz-dA, Ac-dC), a standard ammonium hydroxide or AMA (ammonium hydroxide/methylamine) treatment is typically sufficient.[15][16]
References
- Seela, F., & Debelak, H. (2000). Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta.
- BenchChem. (2025). Troubleshooting low coupling efficiency in 15N phosphoramidite synthesis. BenchChem Technical Support.
- BOC Sciences. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. BOC Sciences Tech Support.
- BenchChem. (2025). Troubleshooting failed reactions in solid-phase oligonucleotide synthesis. BenchChem Technical Support.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies Technical Support.
- Biosynthesis. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Biosynthesis Blog.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency of 2'-MOE Phosphoramidites. BenchChem Technical Support.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Oligonucleotides Containing 2′-Deoxyisoguanosine and 2′-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry.
-
Azvolinsky, A., & Vorobjev, P. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research. Available at: [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. Available at: [Link]
-
Glen Research. (n.d.). 2'-OMe-N6-Me-A-CE Phosphoramidite. Glen Research Product Page. Available at: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. Available at: [Link]
-
Glen Research. (n.d.). Glen Report 20.22 - Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Glen Research. Available at: [Link]
- Fergione, S., & Fedorova, O. (n.d.).
- LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig.
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience Blog. Available at: [Link]
-
Wikipedia. (n.d.). Nucleoside phosphoramidite. Wikipedia. Available at: [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research. Available at: [Link]
-
Ohkubo, A., et al. (2018). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. Molecules. Available at: [Link]
- BenchChem. (2025). Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites. BenchChem Technical Support.
-
NPTEL-NOC IITM. (2020). Lecture 27 : Synthesis of oligonucleotide. YouTube. Available at: [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
- TCI Chemicals. (n.d.). Coupling Activators for Oligonucleotide Synthesis. TCI Chemicals Brochure.
-
Lönnberg, T., et al. (2020). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules. Available at: [Link]
- AxisPharm. (2024). 12 most commonly asked questions about phosphoramidites. AxisPharm Blog.
-
Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Research. Available at: [Link]
- Technology Networks. (n.d.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. Technology Networks.
-
Glen Research. (n.d.). A-2'-MOE-Phosphoramidite. Glen Research Product Page. Available at: [Link]
- Google Patents. (n.d.). US20060178509A1 - Phosphoramidite activator for oligonucleotide synthesis.
-
Li, B. F., et al. (1989). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Biochemistry. Available at: [Link]
- Google Patents. (n.d.). US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof.
-
Glen Research. (n.d.). Natural RNA Phosphoramidites and Supports. Glen Research. Available at: [Link]
- Agilent. (2024). Analyzing Raw Material for Oligonucleotide Synthesis.
-
Glen Research. (n.d.). 2'-OMe-A-CE Phosphoramidite. Glen Research Product Page. Available at: [Link]
-
Glen Research. (n.d.). 2'-MOE Phosphoramidites for RNA Synthesis. Glen Research. Available at: [Link]
-
Kuwahara, M., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules. Available at: [Link]
-
Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 8. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. glenresearch.com [glenresearch.com]
- 14. ffame.org [ffame.org]
- 15. glenresearch.com [glenresearch.com]
- 16. chemrxiv.org [chemrxiv.org]
Troubleshooting low yield in 2'-O-Methylisocytidine oligonucleotide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of 2'-O-Methylisocytidine
2'-O-Methylisocytidine is a valuable modification in oligonucleotide therapeutics due to its ability to enhance nuclease resistance and thermal stability. However, its unique chemical structure presents specific challenges during solid-phase synthesis that can lead to significantly lower yields compared to standard oligonucleotides. This guide will dissect the potential pitfalls at each stage of the synthesis process and provide robust solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when synthesizing oligonucleotides with 2'-O-Methylisocytidine?
Low yield in 2'-O-Me-iC oligonucleotide synthesis can stem from several factors:
-
Suboptimal Coupling Efficiency: The 2'-O-Methyl group can introduce steric hindrance, slowing down the phosphoramidite coupling reaction.
-
Side Reactions During Deprotection: The isocytidine base is susceptible to side reactions, such as hydrolytic deamination, under standard deprotection conditions.
-
Incomplete Cleavage from Solid Support: The modified nucleotide can influence the efficiency of cleavage from the solid support.
-
Product Loss During Purification: The physicochemical properties of 2'-O-Me-iC containing oligonucleotides can complicate standard purification protocols, leading to product loss.
Q2: Can I use standard DNA synthesis protocols for 2'-O-Me-iC phosphoramidites?
While the fundamental steps are the same, direct application of standard protocols without optimization is not recommended. Adjustments to coupling times, activators, and deprotection strategies are often necessary to accommodate the specific chemical properties of 2'-O-Me-iC.
Q3: How can I monitor the efficiency of 2'-O-Me-iC incorporation during synthesis?
Trityl monitoring is a key diagnostic tool. A significant drop in trityl cation absorbance after the coupling of a 2'-O-Me-iC phosphoramidite indicates poor coupling efficiency. Consistent monitoring throughout the synthesis is crucial for early detection of any issues.[1]
In-Depth Troubleshooting Guide
This section provides a detailed breakdown of potential issues and actionable solutions at each critical stage of oligonucleotide synthesis.
Part 1: The Coupling Step - Maximizing Incorporation Efficiency
Low coupling efficiency is a primary contributor to low overall yield. The steric bulk of the 2'-O-Methyl group can impede the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.
Problem: Low Coupling Efficiency of 2'-O-Me-iC Phosphoramidite
-
Symptoms:
-
A noticeable drop in trityl cation absorbance immediately following the 2'-O-Me-iC coupling step.
-
Analysis of the crude product by HPLC or mass spectrometry shows a significant n-1 peak corresponding to the sequence truncated at the 2'-O-Me-iC addition site.
-
-
Root Causes & Solutions:
Root Cause Explanation Recommended Solution Insufficient Coupling Time The steric hindrance from the 2'-O-Methyl group slows down the reaction kinetics. Standard coupling times may be too short for complete reaction. Increase the coupling time for the 2'-O-Me-iC phosphoramidite. A doubling of the standard coupling time is a good starting point. For particularly stubborn sequences, an extension of up to 15 minutes may be beneficial. Inappropriate Activator The choice of activator and its concentration are critical for efficient coupling.[] A less reactive activator may not be sufficient to overcome the steric hindrance. Use a more potent activator. 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are often more effective than 1H-Tetrazole for sterically hindered phosphoramidites.[3] Ensure the activator solution is fresh and anhydrous. Moisture Contamination Phosphoramidites are extremely sensitive to moisture, which leads to their hydrolysis and inactivation. Ensure all reagents and solvents are anhydrous. Use freshly opened, high-quality anhydrous acetonitrile for phosphoramidite and activator solutions. Store phosphoramidites under an inert atmosphere (argon or nitrogen) and allow them to equilibrate to room temperature before opening to prevent condensation. -
Experimental Protocol: Optimizing Coupling Conditions
-
Prepare fresh solutions of the 2'-O-Me-iC phosphoramidite and a potent activator (e.g., ETT or BTT) in anhydrous acetonitrile.
-
Program the DNA synthesizer to extend the coupling time specifically for the 2'-O-Me-iC monomer. Start with a 2-fold increase over the standard coupling time.
-
Run a small-scale test synthesis of a short oligonucleotide containing the 2'-O-Me-iC modification.
-
Carefully monitor the trityl cation release at each step.
-
Analyze the crude product by RP-HPLC or LC-MS to assess the purity and identify any major failure sequences.
-
Part 2: Deprotection & Cleavage - Preserving the Integrity of 2'-O-Methylisocytidine
The deprotection step is critical and a common source of yield loss for oligonucleotides containing modified bases. The isocytidine moiety is susceptible to degradation under harsh basic conditions.
Problem: Degradation of 2'-O-Me-iC During Deprotection
-
Symptoms:
-
The final product yield is low despite good coupling efficiency observed via trityl monitoring.
-
Mass spectrometry analysis reveals the presence of unexpected masses, potentially corresponding to deaminated or otherwise modified 2'-O-Me-iC residues. A study on a related compound, 2'-deoxy-5-methylisocytidine, showed a detectable amount of hydrolytic deamination under routine deprotection conditions.[4]
-
-
Root Causes & Solutions:
Root Cause Explanation Recommended Solution Harsh Deprotection Conditions Prolonged exposure to concentrated ammonium hydroxide at elevated temperatures can lead to hydrolytic deamination of the isocytidine base, converting it to a 2'-O-Methyluridine analog. Use milder deprotection conditions. Consider using a fresh solution of ammonium hydroxide at a lower temperature (e.g., room temperature or 40°C) for a longer duration (e.g., 24 hours). Alternatively, AMA (a mixture of ammonium hydroxide and aqueous methylamine) at room temperature for 2 hours can be effective for many modifications.[5] Acidic Conditions during Workup Some isocytidine derivatives are known to be sensitive to acidic conditions, which can lead to cleavage of the glycosidic bond.[3] Avoid acidic conditions during workup. If detritylation is performed post-synthesis and purification, ensure that the acid is thoroughly removed or neutralized before any subsequent steps. -
Experimental Protocol: Mild Deprotection of 2'-O-Me-iC Oligonucleotides
-
After synthesis, transfer the solid support to a sealed vial.
-
Add a fresh solution of AMA (Ammonium Hydroxide/40% Methylamine 1:1).
-
Incubate at room temperature for 2 hours.
-
Alternatively, use concentrated ammonium hydroxide and incubate at 40°C for 12-16 hours.
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with 50% acetonitrile/water and combine the rinse with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
Part 3: Purification - Isolating the Full-Length Product
The introduction of modified bases can alter the chromatographic behavior of an oligonucleotide, making purification more challenging.
Problem: Co-elution of Product and Impurities or Poor Peak Shape
-
Symptoms:
-
Broad or split peaks during RP-HPLC purification.
-
Difficulty in separating the full-length product from n-1 failure sequences.
-
-
Root Causes & Solutions:
Root Cause Explanation Recommended Solution Secondary Structures The presence of 2'-O-Me-iC can influence the formation of secondary structures, which can affect chromatographic behavior. Optimize HPLC conditions. Increase the column temperature (e.g., to 60°C) to help denature secondary structures. Adjusting the pH of the mobile phase may also improve peak shape and resolution. Hydrophobicity Similarities The n-1 failure sequence may have a similar hydrophobicity to the full-length product, especially for shorter oligonucleotides, making separation by RP-HPLC difficult. Consider DMT-on purification. Synthesizing the oligonucleotide with the final 5'-DMT group left on (DMT-on) significantly increases the hydrophobicity of the full-length product, allowing for better separation from failure sequences by RP-HPLC. The DMT group is then removed post-purification. Ion-exchange HPLC, which separates based on charge, can also be an effective alternative or complementary purification method.[6]
Visualizing the Workflow
Oligonucleotide Synthesis Cycle
Caption: The solid-phase oligonucleotide synthesis cycle.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield.
Conclusion
Successfully synthesizing oligonucleotides containing 2'-O-Methylisocytidine requires a nuanced approach that accounts for the specific chemical properties of this modified nucleoside. By systematically addressing potential issues in coupling, deprotection, and purification, researchers can significantly improve yields and obtain high-quality oligonucleotides for their therapeutic and diagnostic applications. This guide provides a framework for troubleshooting, but careful optimization and analysis will always be key to success in the synthesis of highly modified oligonucleotides.
References
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. [Link]
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
- Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). A new cocktail for rapid and clean deprotection of oligonucleotides. Nucleosides & Nucleotides, 16(7-9), 1589-1598.
-
Scribd. (n.d.). Deprotection Guide 20200110. Retrieved from [Link]
-
Benner, S. A., et al. (2005). 2′-Deoxy-1-Methylpseudocytidine, a Stable Analog of 2′-Deoxy-5-Methylisocytidine. Journal of the American Chemical Society, 127(21), 7682–7683. [Link]
-
Market Insights. (n.d.). Challenges and Solutions in the Purification of Oligonucleotides. Retrieved from [Link]
-
Sartorius. (2023, February 8). Chromatography Challenges in the Purification of Oligonucleotides. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
Sources
- 1. Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Deoxy-1-Methylpseudocytidine, a Stable Analog of 2′-Deoxy-5-Methylisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. gilson.com [gilson.com]
Technical Support Center: Deprotection of Oligonucleotides Containing 2'-O-Methylisocytidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oligonucleotides containing 2'-O-Methylisocytidine (2'-O-Me-isoC). This guide is designed to provide expert advice, field-tested protocols, and in-depth troubleshooting to ensure the successful deprotection of your modified oligonucleotides. The stability and integrity of 2'-O-Me-isoC are critical for the downstream application of your synthetic oligonucleotides, and this resource will help you navigate the potential challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the deprotection of oligonucleotides containing 2'-O-Methylisocytidine.
Q1: What are the primary concerns during the deprotection of oligonucleotides containing 2'-O-Methylisocytidine?
A1: The main concerns are the chemical stability of the modified base and ensuring complete removal of all protecting groups from the nucleobases, phosphate backbone, and the 2'-hydroxyl group (if applicable). While the 2'-O-Methyl group is generally stable, the isocytidine ring can be susceptible to two primary side reactions under certain deprotection conditions:
-
Hydrolytic Deamination: This converts the isocytidine to a thymidine analog, which can occur to a small extent even under routine deprotection conditions.[1][2]
-
Depyrimidination: This involves the cleavage of the glycosidic bond, leading to an abasic site. While studies on its deoxy counterpart (2'-deoxy-5-methylisocytidine) suggest this is less of a concern under alkaline conditions than previously thought, it's a possibility to be aware of.[1][2][3]
Q2: Can I use standard ammonium hydroxide deprotection for oligonucleotides with 2'-O-Me-isoC?
A2: Yes, in many cases, standard deprotection with concentrated ammonium hydroxide is suitable for oligonucleotides containing 2'-O-Me-isoC.[4][5] The 2'-O-Methyl group is stable under these conditions.[6] However, the duration and temperature of the treatment should be optimized to minimize the potential for deamination of the isocytidine base.[1][3]
Q3: What are the "UltraMILD" deprotection conditions, and are they necessary for 2'-O-Me-isoC?
A3: "UltraMILD" deprotection refers to the use of very gentle reagents, such as potassium carbonate in methanol, to remove protecting groups.[5][6] This is typically required for highly sensitive modifications or dyes that are not stable to standard ammonium hydroxide treatment.[5][6] For oligonucleotides containing only 2'-O-Me-isoC and other standard modifications, UltraMILD conditions are generally not necessary but can be used as a precaution if other sensitive moieties are present.
Q4: How does the choice of protecting group for isocytidine affect deprotection?
A4: The choice of the exocyclic amine protecting group on the isocytidine phosphoramidite is crucial. Using a more labile protecting group, such as acetyl (Ac) instead of benzoyl (Bz), can allow for faster and milder deprotection conditions, reducing the risk of base modification.[7][8] For example, the use of Ac-dC is recommended for rapid AMA (ammonium hydroxide/methylamine) deprotection to prevent side reactions.[4][7][8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the deprotection of your 2'-O-Me-isoC containing oligonucleotides.
Problem 1: Low Yield of Full-Length Oligonucleotide Post-Deprotection
Possible Causes:
-
Incomplete Cleavage from Solid Support: The oligonucleotide is not fully released from the CPG (Controlled Pore Glass) or other solid support.
-
Depyrimidination: Cleavage of the glycosidic bond at the isocytidine position leads to chain scission at the resulting abasic site under alkaline conditions.[3]
-
Mechanical Loss: Physical loss of the sample during handling and transfers.
Solutions:
-
Ensure Complete Cleavage:
-
Increase the incubation time with the cleavage reagent (e.g., ammonium hydroxide) at room temperature before heating for deprotection. A typical cleavage is 1-2 hours at room temperature.[9]
-
Ensure the entire solid support is wetted by the cleavage solution.
-
-
Minimize Depyrimidination:
-
Optimize Handling:
-
Carefully transfer the supernatant containing the cleaved oligonucleotide.
-
Rinse the solid support with a suitable solvent (e.g., 50% acetonitrile/water) and combine it with the supernatant to maximize recovery.[4]
-
Problem 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Possible Causes:
-
Incomplete Deprotection: Residual protecting groups on the nucleobases (especially guanine) or the phosphate backbone.[10]
-
Deamination of Isocytidine: Conversion of 2'-O-Me-isoC to a 2'-O-Methylthymidine analog. Studies on 2'-deoxy-5-methylisocytidine show this can occur at a low level (around 0.5%).[1][2]
-
Adduct Formation: Formation of adducts with byproducts from the deprotection of the phosphate backbone (e.g., from the cyanoethyl group).
Solutions:
-
Ensure Complete Deprotection:
-
Increase the deprotection time or temperature according to the recommendations for the protecting groups used (see Table 1). The removal of the protecting group on guanine is often the rate-limiting step.[10]
-
Use fresh deprotection reagents. Concentrated ammonium hydroxide should be stored refrigerated and used within a week of opening.[6]
-
-
Minimize Deamination:
-
Avoid excessively long deprotection times or high temperatures. While extended incubation can reduce residual protecting groups, it may increase deamination.[3]
-
If deamination is a persistent issue, consider using a faster deprotection method like AMA (see Table 1), which can significantly reduce the required time.[7][11]
-
-
Prevent Adduct Formation:
-
For very long oligonucleotides, a two-step deprotection protocol can minimize adduct formation from the cyanoethyl group.[12]
-
Problem 3: Oligonucleotide is Insoluble After Deprotection and Drying
Possible Causes:
-
Presence of Hydrophobic Protecting Groups: If the final 5'-DMT group was left on for purification ("Trityl-on"), the oligonucleotide can be very hydrophobic, especially for shorter sequences.[9]
-
Aggregation of the Oligonucleotide: Highly structured or hydrophobic sequences can aggregate upon drying.
Solutions:
-
Improve Solubility for Short Oligos:
-
For short oligonucleotides (<15 bases), adding ethanol (e.g., 20%) to the cleavage and deprotection solution can improve solubility.[9]
-
-
Proper Handling of Trityl-On Oligos:
-
If purifying with the DMT group on, be aware of the increased hydrophobicity. After purification, the DMT group is removed with an acid treatment.
-
-
Re-dissolving the Pellet:
-
Use a suitable aqueous buffer to re-dissolve the dried oligonucleotide pellet. Gentle heating or vortexing may be necessary.
-
Deprotection Protocols and Conditions
The choice of deprotection strategy depends on the protecting groups used during synthesis and the presence of other sensitive modifications.
Data Summary: Recommended Deprotection Conditions
| Method | Reagent | Temperature | Duration | Suitable for | Key Considerations |
| Standard | Concentrated Ammonium Hydroxide (28-30%) | 55°C | 8-16 hours | Standard protecting groups (e.g., Bz-A, Bz-C, iBu-G) | Most common method. Ensure vial is tightly sealed.[4] |
| Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 10-15 minutes | Fast deprotecting groups (e.g., Ac-C) | Significantly reduces deprotection time, minimizing base modification. Requires the use of Ac-C instead of Bz-C to avoid transamination.[7][8][11] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp | 4 hours | Very sensitive modifications (e.g., some dyes) | Requires UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[5][6] |
Experimental Workflow: Standard Deprotection
This protocol is for oligonucleotides synthesized with standard protecting groups.
dot
Caption: Standard oligonucleotide cleavage and deprotection workflow.
Step-by-Step Protocol:
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30% NH₃).[4]
-
Seal the vial tightly and heat at 55°C for 8-16 hours.[4] This single step achieves cleavage from the support and deprotection of the phosphate and base protecting groups.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Rinse the solid support with 0.5-1 mL of 50% acetonitrile/water and combine the rinse with the supernatant.[4]
-
Dry the combined solution in a vacuum concentrator.
-
The resulting pellet contains the crude deprotected oligonucleotide, ready for purification (e.g., by HPLC or PAGE).[5]
Logical Relationships in Deprotection
The choice of deprotection strategy is a balance between the lability of the protecting groups and the sensitivity of the modified nucleosides.
dot
Caption: Decision tree for selecting a deprotection strategy.
This guide provides a comprehensive overview of the key considerations for the successful deprotection of oligonucleotides containing 2'-O-Methylisocytidine. By understanding the potential side reactions and selecting the appropriate deprotection strategy, you can ensure the integrity of your modified oligonucleotides for your downstream applications.
References
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. [Link]
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Semantic Scholar. [Link]
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-26. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig AG. [Link]
-
Reddy, M. P., et al. (1994). An advanced method for oligonucleotide deprotection. Tetrahedron Letters, 35(25), 4311-4314. [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Glen Research. [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Glen Research. [Link]
-
Glen Research. (1997). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
-
Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. [Link]
-
Fergione, S., Fedorova, O., et al. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
Ohkubo, A., et al. (2010). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2'-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 38(13), 4433–4441. [Link]
Sources
- 1. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHEMICAL STABILITY OF 2′-DEOXY-5-METHYLISOCYTIDINE DURING OLIGODEOXYNUCLEOTIDE SYNTHESIS AND DEPROTECTION | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. glenresearch.com [glenresearch.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in 2'-O-Methylisocytidine synthesis
Welcome to the technical support guide for the synthesis of 2'-O-Methylisocytidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful and efficient production of high-purity 2'-O-Methylisocytidine.
I. Introduction to 2'-O-Methylisocytidine Synthesis
2'-O-Methylisocytidine is a modified nucleoside of significant interest in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The 2'-O-methyl modification enhances nuclease resistance, increases binding affinity to target RNA, and can reduce off-target effects.[1][2][3] However, its synthesis can be challenging, often accompanied by side reactions that complicate purification and reduce overall yield.
This guide provides a structured approach to identifying and mitigating these challenges through a detailed troubleshooting section and a comprehensive list of frequently asked questions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2'-O-Methylisocytidine, offering probable causes and actionable solutions.
Problem 1: Low Yield of the Desired 2'-O-Methylated Product
Probable Causes:
-
Incomplete Methylation: The methylation reaction may not have gone to completion, leaving a significant amount of starting material.
-
Formation of 3'-O-Methyl Isomer: A common side reaction is the methylation of the 3'-hydroxyl group, leading to the formation of the 3'-O-methylisocytidine isomer.[4]
-
Degradation of Starting Material or Product: Isocytidine derivatives can be susceptible to degradation under certain reaction conditions.[5][6]
-
Suboptimal Protecting Group Strategy: Inefficient protection of other reactive sites can lead to a variety of side reactions.[7]
Solutions:
-
Optimize Methylation Conditions:
-
Reagent Choice: While methyl iodide is a common methylating agent, others like dimethyl sulfate can be used.[8] The choice of base is also critical; sodium hydride is frequently employed.[9]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Adjusting the temperature may also improve selectivity and yield.
-
-
Improve Selectivity for 2'-O-Methylation:
-
Protecting Groups: A robust protecting group strategy is essential. Protection of the 3'- and 5'-hydroxyl groups, as well as the exocyclic amino group of the isocytosine base, is crucial to direct methylation to the 2'-position.[7][10] Common protecting groups for hydroxyls include TBDMS (tert-butyldimethylsilyl) and TOM (triisopropylsilyloxymethyl).[11][12] For the exocyclic amine, acyl groups like benzoyl are often used.[7][10]
-
Alternative Synthetic Routes: Consider a convergent synthesis approach where the 2'-O-methylated sugar is synthesized separately and then coupled to the isocytosine base. Another strategy involves starting from a 2,2'-anhydro nucleoside, which can be opened with a methanol source in the presence of a Lewis acid to yield the 2'-O-methyl product with high regioselectivity.[4]
-
-
Minimize Degradation:
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification, as these can lead to depyrimidination (cleavage of the glycosidic bond) or deamination.[5]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Problem 2: Difficulty in Separating 2'-O-Methyl and 3'-O-Methyl Isomers
Probable Cause:
-
Similar Polarity: The 2'- and 3'-O-methyl isomers often have very similar polarities, making their separation by standard column chromatography challenging.[4]
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the most effective method for separating these isomers. Method development, including optimization of the mobile phase gradient and column choice, is critical.
-
Chromatography Optimization:
-
Column Choice: Utilize a high-resolution silica gel for column chromatography.
-
Solvent System: Experiment with different solvent systems to maximize the difference in retention factors (Rf) between the two isomers on TLC before attempting column chromatography.
-
-
Derivatization: In some cases, temporary derivatization of the remaining free hydroxyl group can alter the polarity enough to facilitate separation. The protecting group can then be removed.
Problem 3: Presence of N-Methylated Side Products
Probable Cause:
-
Incomplete Protection of the Isocytosine Base: If the exocyclic amino group or the ring nitrogens are not adequately protected, they can be susceptible to methylation.
Solutions:
-
Effective Base Protection:
-
Protecting Group Selection: Use a stable protecting group for the exocyclic amine, such as a benzoyl group, which can be installed using benzoyl chloride.[7][10]
-
Reaction Conditions: Ensure complete protection of the base before proceeding with the methylation step. This can be verified by NMR or mass spectrometry.
-
Problem 4: Depyrimidination During Synthesis or Deprotection
Probable Cause:
-
Acidic Conditions: The glycosidic bond of isocytidine derivatives can be labile under acidic conditions, leading to the cleavage of the base from the sugar.[13][14]
Solutions:
-
Mild Deprotection Conditions:
-
Fluoride-Based Reagents: For silyl protecting groups, use milder fluoride sources like triethylamine trihydrofluoride (Et3N·3HF) instead of harsher reagents.[10]
-
Controlled pH: Maintain a neutral or slightly basic pH during all deprotection and workup steps.
-
-
Stable Analogs: For applications where stability is a major concern, consider using more stable analogs like 2'-deoxy-1-methylpseudocytidine, which is a C-glycoside and therefore not susceptible to depyrimidination.[6]
Experimental Workflow: Troubleshooting Low Yield
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 4. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]
- 5. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-deoxy-1-methylpseudocytidine, a stable analog of 2'-deoxy-5-methylisocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. | Semantic Scholar [semanticscholar.org]
Overcoming poor solubility of 2'-O-Methylisocytidine phosphoramidite
Welcome to the technical support center for 2'-O-Methylisocytidine phosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this modified nucleoside into their oligonucleotide synthesis protocols. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges related to its solubility and successful application in your experiments.
Introduction: The Challenge of Modified Phosphoramidites
2'-O-Methylisocytidine is a valuable modification in oligonucleotide therapeutics, offering enhanced nuclease resistance and desirable hybridization properties. However, like many modified phosphoramidites, it can present solubility challenges in the standard solvents used for automated oligonucleotide synthesis. Poor solubility can lead to incomplete dissolution, synthesizer line clogging, and ultimately, failed syntheses. This guide provides a systematic approach to overcoming these issues, ensuring efficient and reliable incorporation of 2'-O-Methylisocytidine into your custom oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: My 2'-O-Methylisocytidine phosphoramidite is not fully dissolving in acetonitrile. What should I do?
A1: This is a common issue. Acetonitrile is the standard, but modified phosphoramidites can have different solubility profiles.[1][2] First, ensure your acetonitrile is anhydrous (<30 ppm water), as moisture can cause the phosphoramidite to hydrolyze and precipitate.[1] If dryness is confirmed, gentle warming and sonication can aid dissolution.[3][4] If solubility issues persist, consider using a co-solvent system. A small percentage of a stronger, anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) can significantly improve solubility. However, always verify synthesizer compatibility before using alternative solvents.[1][5]
Q2: Can I use dichloromethane (DCM) as the primary solvent for 2'-O-Methylisocytidine phosphoramidite?
A2: While DCM is an excellent solvent for many lipophilic and modified phosphoramidites, its volatility can affect flow rates and reagent delivery on some synthesizers.[1] It is crucial to consult your synthesizer manufacturer's guidelines. A mixture of acetonitrile and DCM often provides a good balance of solubility and system compatibility.
Q3: I observe precipitation in my phosphoramidite solution after it has been on the synthesizer for a while. What is causing this?
A3: This can be due to several factors. The primary suspect is often moisture contamination. Ensure all solvents are anhydrous and that the synthesizer's drying systems are functioning correctly.[1][] Some modified phosphoramidites are also inherently less stable in solution over extended periods.[7] It is best practice to prepare fresh solutions of modified phosphoramidites for each synthesis run if possible.
Q4: Does the purity of the phosphoramidite affect its solubility?
A4: Absolutely. Impurities from the phosphoramidite synthesis and purification process can impact solubility and overall performance.[8] Using high-purity, well-characterized 2'-O-Methylisocytidine phosphoramidite from a reputable supplier is critical for consistent results.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Solvent Systems for Complete Dissolution
Poor solubility is the root cause of many synthesis failures involving modified phosphoramidites. The following is a systematic approach to identifying the optimal solvent system for your 2'-O-Methylisocytidine phosphoramidite.
Underlying Principle: The goal is to match the polarity of the solvent system to that of the modified phosphoramidite without compromising the integrity of the synthesis cycle or the performance of the synthesizer.
Experimental Workflow:
Caption: Workflow for optimizing solvent systems.
Detailed Protocol:
-
Verify Solvent Anhydrousness: Use a Karl Fischer titrator to confirm that the water content in your acetonitrile is below 30 ppm.[1]
-
Initial Dissolution Attempt: In a clean, dry vial, attempt to dissolve a small, accurately weighed amount of 2'-O-Methylisocytidine phosphoramidite in a known volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.05 M to 0.1 M).[1]
-
Physical Dissolution Aids: If dissolution is incomplete, cap the vial tightly and sonicate in a water bath for 5-10 minutes. Gentle warming (up to 30-35°C) can also be applied, but avoid excessive heat which can degrade the phosphoramidite.
-
Co-Solvent Preparation: If the phosphoramidite remains insoluble, prepare small-volume test solutions with increasing percentages of anhydrous DCM. Start with a 95:5 (v/v) ratio of acetonitrile to DCM and progress to 90:10 and 85:15 if necessary.
-
Select Optimal System: Choose the co-solvent system with the lowest percentage of DCM that achieves complete and stable dissolution.
-
Synthesizer Compatibility Check: Before placing the new solvent system on your synthesizer, consult the manufacturer's documentation or technical support to ensure compatibility with tubing, seals, and valves.
Data Summary Table:
| Solvent System (Acetonitrile:DCM v/v) | Observation | Recommendation |
| 100:0 | Incomplete Dissolution | Not Recommended |
| 95:5 | Complete Dissolution | Recommended if stable |
| 90:10 | Complete Dissolution | Use if 95:5 is unstable |
| 85:15 | Complete Dissolution | Use as a last resort, verify compatibility |
Guide 2: Adjusting Synthesis Parameters for Successful Coupling
Even with complete dissolution, the unique steric and electronic properties of 2'-O-Methylisocytidine may necessitate adjustments to the standard synthesis cycle for optimal coupling efficiency.
Causality: The 2'-O-Methyl group can create steric hindrance, potentially slowing down the coupling reaction compared to standard DNA or RNA phosphoramidites.[]
Logical Relationship Diagram:
Caption: Troubleshooting low coupling efficiency.
Recommended Adjustments:
-
Increase Coupling Time: For 2'-O-Methylisocytidine, extending the coupling time from the standard 3 minutes to 5-10 minutes can significantly improve efficiency.[1] This provides more time for the sterically hindered phosphoramidite to react with the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Consider a Stronger Activator: While 5-ethylthio-1H-tetrazole (ETT) is a common activator, a stronger activator like 4,5-dicyanoimidazole (DCI) may be beneficial for driving the coupling of sterically demanding phosphoramidites to completion.[9][10]
-
Implement a Double Coupling Step: If single coupling with an extended time is still insufficient, programming a double coupling step in your synthesis protocol can be highly effective. This involves repeating the phosphoramidite delivery and coupling step before proceeding to capping and oxidation.[1] This ensures that nearly all available 5'-hydroxyl groups react, maximizing the yield of the full-length product.
By systematically addressing both solubility and coupling parameters, you can successfully incorporate 2'-O-Methylisocytidine phosphoramidite into your oligonucleotide synthesis, unlocking its potential for your research and development needs.
References
- Bonora, G. M., et al. (1993). Synthesis of oligonucleotides on a soluble support. Nucleic Acids Research, 21(5), 1213–1217.
- Havens, M. A., & Hastings, M. L. (2016). Splicing-switching antisense oligonucleotides as therapeutic drugs. Nucleic Acids Research, 44(14), 6549–6563.
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
- Thorpe, J. H., et al. (2021). Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. Royal Society Open Science, 8(3), 201755.
- Hernández, A. I., & Gallardo, L. H. (2013). Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Current Protocols in Nucleic Acid Chemistry, 53(1), 3.2.1–3.2.11.
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859–1862.
- Iyer, R. P., et al. (1990). 3H-1,2-Benzodithiole-3-one 1,1-dioxide as an improved sulfurizing reagent in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates. Journal of the American Chemical Society, 112(3), 1253–1254.
-
Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from [Link]
- Gryaznov, S. M., & Letsinger, R. L. (1991). Physical properties of oligonucleotides containing phosphoramidate-modified internucleoside linkages. Nucleic Acids Research, 19(8), 1879–1882.
- Damha, M. J., et al. (2021). On-demand synthesis of phosphoramidites.
-
Silantes. (n.d.). 2'O-Methyl-Cytidine Phosphoramidite. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
- Beilstein-Institut. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1346–1360.
- MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5434.
- PubMed Central. (2022). Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. Scientific Reports, 12, 11847.
-
ResearchGate. (2016). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. Retrieved from [Link]
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthesis of oligonucleotides on a soluble support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Troubleshooting Peak Splitting in HPLC Purification of 2'-O-Methylisocytidine Oligonucleotides
Welcome to the technical support center for oligonucleotide purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) purification, specifically focusing on peak splitting observed with 2'-O-Methylisocytidine (2'-OMe-iC) containing oligonucleotides. This document provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the causative factors to empower you to resolve these common chromatographic issues.
Introduction: The Challenge of 2'-O-Methylisocytidine Oligos
2'-O-Methyl (2'-OMe) modifications are frequently incorporated into therapeutic oligonucleotides to enhance nuclease resistance and binding affinity.[1] However, the inclusion of modified nucleosides like 2'-O-Methylisocytidine can introduce unique purification challenges. Peak splitting in HPLC is a common manifestation of these challenges, indicating that a single analyte is eluting as two or more peaks.[2] This can be due to a variety of factors including instrumental issues, suboptimal method parameters, or the intrinsic properties of the oligonucleotide itself.[2][3] This guide will systematically address these potential causes and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is peak splitting a common problem when purifying 2'-O-Methylisocytidine containing oligonucleotides?
A1: Peak splitting with these oligos often stems from their propensity to form stable secondary structures (like hairpins or duplexes) under non-denaturing HPLC conditions.[4] The 2'-OMe modification can increase the thermal stability of these structures.[5] Additionally, the presence of diastereomers in phosphorothioate-modified oligos can contribute to peak broadening or splitting.[6]
Q2: What is the first thing I should check if I see split peaks for all my samples?
A2: If all peaks in your chromatogram are splitting, the issue is likely systemic and related to the HPLC instrument or column hardware.[3] Common culprits include a blocked column frit, a void in the column packing, or issues with the injector.[3][7]
Q3: Can my mobile phase composition cause peak splitting?
A3: Absolutely. The type and concentration of the ion-pairing agent, the organic modifier, and the pH of the mobile phase are critical for successful oligonucleotide separation.[8][9] An inappropriate mobile phase can fail to fully denature secondary structures or lead to on-column degradation, both of which can cause peak splitting.
Q4: How does temperature affect the purification of these oligos?
A4: Elevated temperatures (typically 60°C or higher) are often necessary to disrupt secondary structures and improve peak shape and resolution.[10][11] Insufficient temperature can lead to the oligo existing in multiple conformations on the column, resulting in split peaks.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak splitting issues. The guide is structured in a question-and-answer format to directly address specific problems you may be facing.
Is the Problem with the HPLC System or the Method?
A crucial first step is to determine if the peak splitting is specific to your 2'-OMe-iC oligo or a more general problem.
Q: Are all peaks in my chromatogram splitting, or just the main product peak?
A: Rationale: If all peaks, including those from a standard oligonucleotide, are split, the problem likely lies with the HPLC system hardware.[3][12] If only the 2'-OMe-iC oligo peak is splitting, the issue is more likely related to the specific chemistry of your molecule or the analytical method.[2][13]
Troubleshooting Workflow: System vs. Method
Caption: Initial troubleshooting decision tree.
Optimizing Method Parameters to Resolve Peak Splitting
If the issue is specific to your 2'-O-Methylisocytidine oligo, the following method parameters should be investigated.
Q: Could secondary structures be causing the peak splitting?
A: Rationale: Oligonucleotides, particularly those with G-C rich sequences, can form stable intramolecular or intermolecular secondary structures.[4][14] The 2'-OMe modification can further stabilize these structures.[5] If these structures are not fully denatured during chromatography, the oligo can exist in multiple conformational states, leading to split peaks.
Solutions:
-
Increase Column Temperature: Elevating the column temperature is a primary strategy to denature secondary structures.[11][15]
-
Add Denaturants to the Mobile Phase: While not always compatible with mass spectrometry, adding denaturants like urea to the mobile phase can help disrupt secondary structures.[4]
-
Optimize Mobile Phase pH: Operating at a higher pH (around neutrality or slightly alkaline) can disrupt hydrogen bonding involved in secondary structure formation.[16] However, ensure your column is stable at the chosen pH.[9]
Experimental Protocol: Temperature Study
-
Initial Condition: Start with your standard method temperature (e.g., 50°C).
-
Incremental Increase: Increase the column temperature in 5-10°C increments, up to a maximum recommended for your column (often 80-90°C for modern columns).[10]
-
Equilibration: Ensure the column is fully equilibrated at each new temperature before injecting your sample.
-
Analysis: Analyze the chromatograms at each temperature, observing changes in peak shape and retention time. A single, sharp peak should emerge at the optimal denaturing temperature.
Q: Is my ion-pairing reagent appropriate and at the correct concentration?
A: Rationale: Ion-pair reversed-phase (IP-RP) HPLC is the most common method for oligonucleotide purification.[1][8] The ion-pairing reagent neutralizes the negative charge of the phosphate backbone, allowing for retention on a reversed-phase column.[17] The choice and concentration of the ion-pairing agent significantly impact selectivity and resolution.
Common Ion-Pairing Systems and Their Characteristics
| Ion-Pairing System | Common Concentration | Characteristics |
| Triethylammonium Acetate (TEAA) | 50-100 mM | "Weak" ion-pairing agent, provides good resolution but can have sequence-specific retention bias.[9] |
| Triethylamine/Hexafluoroisopropanol (TEA/HFIP) | 8.6-15 mM TEA / 100-400 mM HFIP | "Strong" ion-pairing system, separation is primarily driven by oligo length, MS-compatible.[18] |
| Hexylammonium Acetate (HAA) | 25 mM | Offers sharp peaks and can minimize secondary structure formation.[4] |
Solutions:
-
Optimize Concentration: If using TEAA, ensure the concentration is sufficient (typically around 100 mM) for effective ion-pairing.[9] For TEA/HFIP, the concentration of both components is critical for successful separation.[9]
-
Switch Ion-Pairing Reagent: If peak splitting persists, consider switching to a different ion-pairing system, such as HAA, which may offer different selectivity.[4]
Q: Is the mobile phase pH affecting my separation or sample stability?
A: Rationale: The pH of the mobile phase influences the charge state of the oligonucleotide and the ion-pairing reagent, which in turn affects retention and selectivity.[19] For 2'-O-Methylisocytidine, extreme pH values could potentially lead to degradation, although this modification is generally stable.[20] More commonly, pH affects the secondary structure as discussed earlier.
Solutions:
-
pH Screening: Perform a pH screen of your mobile phase, typically between pH 6.0 and 8.0, to find the optimal pH for peak shape and resolution.[19][21]
-
Buffer Selection: Use appropriate buffers to maintain a stable pH throughout the gradient. Common choices include phosphate buffers or ammonium acetate.[19]
Q: Could my sample be degrading on the column?
A: Rationale: While 2'-OMe modifications generally increase stability, on-column degradation can still occur under harsh conditions (e.g., extreme pH or temperature).[5][20] This would result in the appearance of new peaks, which could be misinterpreted as peak splitting if the degradation is partial.
Solutions:
-
Milder Conditions: If degradation is suspected, try using milder conditions (lower temperature, more neutral pH).
-
Mass Spectrometry Analysis: Use LC-MS to analyze the eluting peaks. If the split peaks have different masses, it is indicative of degradation or the presence of impurities rather than conformational isomers.[4]
Addressing Hardware and Column Issues
If you've ruled out method-related causes, the problem may lie with your column or HPLC system.
Q: How do I know if my column is the problem?
A: Rationale: Over time, HPLC columns can degrade. A common issue is the formation of a void at the head of the column or a partially blocked inlet frit.[2][3][12] This causes the sample to be distributed unevenly onto the stationary phase, leading to split peaks for all injected compounds.
Solutions:
-
Column Flushing and Reversal: First, try flushing the column with a strong solvent. If that doesn't work, carefully reverse the column (if the manufacturer's instructions permit) and flush it in the opposite direction to dislodge any blockage at the inlet frit.
-
Replace Frit: If possible, replace the inlet frit.[2]
-
New Column: If the above steps fail, the column packing may be irreversibly damaged, and the column will need to be replaced.[2]
Troubleshooting Logic for Peak Splitting
Caption: A logical workflow for troubleshooting peak splitting.
Conclusion
Resolving peak splitting in the HPLC purification of 2'-O-Methylisocytidine containing oligonucleotides requires a systematic and logical approach. By first distinguishing between system-wide and method-specific issues, you can efficiently narrow down the potential causes. For oligo-specific problems, the interplay between secondary structure, mobile phase composition, and temperature is paramount. By carefully optimizing these parameters, it is often possible to eliminate peak splitting and achieve a robust and reproducible purification method. Always refer to your column manufacturer's guidelines for operational limits, especially concerning temperature and pH.
References
-
Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Available at: [Link]
-
When using HPLC, how do you deal with split peaks?. ResearchGate. Available at: [Link]
-
What is Peak Splitting?. Chromatography Today. Available at: [Link]
-
Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. Separation Science. Available at: [Link]
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]
-
Effect of Temperature on Single Stranded Oligonucleotide Analysis. Waters Corporation. Available at: [Link]
-
Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Waters Corporation. Available at: [Link]
-
Tackling Problems with HPLC Purification of Oligonucleotides. Biocompare. Available at: [Link]
-
Split peaks as a phenomenon in liquid chromatography. ResearchGate. Available at: [Link]
-
Split peaks as a phenomenon in liquid chromatography. Bio-Works. Available at: [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. YMC. Available at: [Link]
-
Use Temperature to Enhance Oligonucleotide Mass Transfer and Improve Resolution in Ion-Pair RP HPLC. Agilent. Available at: [Link]
-
Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson. Available at: [Link]
-
Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. Available at: [Link]
-
Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. Chromatography Online. Available at: [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. National Institutes of Health. Available at: [Link]
-
Simultaneous analysis of multiple oligonucleotides by temperature-responsive chromatography using a poly(N-isopropylacrylamide)-based stationary phase. National Institutes of Health. Available at: [Link]
-
Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Agilent. Available at: [Link]
-
HPLC and UPLC Columns for the Analysis of Oligonucleotides. Waters Corporation. Available at: [Link]
-
Purification and characterisation of oligonucleotides. ATDBio. Available at: [Link]
-
First High-Resolution Crystal Structures of DNA:2′-O-Methyl-RNA Heteroduplexes. MDPI. Available at: [Link]
-
High-Throughput Chromatographic Separation of Oligonucleotides: A Proof of Concept Using Ultra-Short Columns. ACS Publications. Available at: [Link]
-
Stability-indicating HPLC–DAD methods for determination of two binary mixtures. National Institutes of Health. Available at: [Link]
-
Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. National Institutes of Health. Available at: [Link]
-
HPLC Method for Analysis of Mixture of dT Oligonucleotides on BIST A Column. SIELC. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Research. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). Shodex. Available at: [Link]
-
Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. ResearchGate. Available at: [Link]
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Technical Support Center: 2'-O-Methylisocytidine Coupling Optimization
Welcome to the technical support center for the synthesis of oligonucleotides containing 2'-O-Methylisocytidine (2'-OMe-isoC). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this modified nucleoside. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure high-yield, high-purity synthesis of your target oligonucleotides.
Introduction: The Challenge of 2'-O-Methylisocytidine
2'-O-Methylisocytidine is a valuable modified nucleoside used in the development of therapeutic oligonucleotides and diagnostic probes. The 2'-O-methyl group enhances nuclease resistance and binding affinity. However, this modification also introduces significant steric hindrance around the phosphoramidite reaction center.[1][2][3] This bulkiness can impede the approach of the 5'-hydroxyl group of the growing oligonucleotide chain, leading to slower reaction kinetics and potentially incomplete coupling compared to standard DNA or RNA monomers.[4][]
Therefore, standard synthesis protocols often result in lower coupling efficiencies, truncated sequences, and reduced final yields. Optimizing the choice of activator and the coupling time is critical to overcome these steric challenges and achieve successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling efficiency low when incorporating 2'-O-Methylisocytidine?
A1: The primary reason for low coupling efficiency is steric hindrance from the 2'-O-methyl group. This bulky group physically obstructs the nucleophilic attack by the 5'-hydroxyl of the support-bound oligonucleotide on the activated phosphoramidite. Standard coupling times and activators, sufficient for dNTPs, are often inadequate to drive this reaction to completion.[1][4][]
Q2: Which activator is best suited for 2'-O-Methylisocytidine?
A2: While 1H-Tetrazole is a traditional activator, its performance with sterically hindered phosphoramidites is suboptimal.[6] More potent activators are recommended. 4,5-Dicyanoimidazole (DCI) is an excellent choice as it is highly nucleophilic and less acidic than tetrazole-based activators, which reduces the risk of side reactions.[6][7] Other effective options include 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), which are more acidic and reactive than 1H-Tetrazole.[6][8]
Q3: What is a good starting point for coupling time?
A3: For 2'-O-Methylisocytidine, a standard 30-second coupling time is generally insufficient. A starting point of 3 to 5 minutes is recommended.[6] However, the optimal time can be sequence-dependent and may require extension up to 10-15 minutes in some cases, especially for sterically demanding sequences.[1][]
Q4: How can I monitor the coupling efficiency in real-time?
A4: The most effective method for monitoring coupling efficiency during synthesis is through trityl cation monitoring.[9] The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing chain in each cycle, producing a colored cation. A consistent and strong colorimetric signal indicates successful coupling in the previous cycle. A noticeable drop in signal intensity after the addition of 2'-O-Methylisocytidine is a direct indication of a coupling problem.[9]
Q5: Can the 2'-O-Methylisocytidine phosphoramidite itself be the problem?
A5: Yes. All phosphoramidites are sensitive to moisture and oxidation.[10] Ensure your 2'-O-Methylisocytidine phosphoramidite is of high quality, has been stored correctly under inert gas, and is dissolved in fresh, anhydrous acetonitrile. Using degraded amidite will lead to poor coupling regardless of the activator or coupling time.
Troubleshooting Guides
This section addresses specific issues you may encounter during synthesis in a direct question-and-answer format.
Issue 1: Gradual or Sharp Drop in Trityl Signal After 2'-OMe-isoC Coupling
-
Question: My trityl monitor showed a significant drop in signal immediately after the cycle for 2'-O-Methylisocytidine incorporation. What is the cause and how do I fix it?
-
Answer: This is a classic symptom of incomplete coupling. The reduced signal directly corresponds to the percentage of chains that failed to have the 2'-OMe-isoC amidite successfully coupled, leaving a free 5'-OH group that is capped in the subsequent step.
-
Immediate Solution: Extend Coupling Time. The most direct way to address this is to increase the coupling time for the 2'-O-Methylisocytidine monomer. If you started at 3 minutes, try increasing to 6 or even 10 minutes. For particularly stubborn sequences, a "double coupling" protocol—where the same amidite and activator are delivered twice before the capping step—can be highly effective.[11]
-
Long-Term Solution: Optimize Your Activator. If extending the time is insufficient or leads to other side reactions, your activator may not be potent enough. 1H-Tetrazole is often inadequate for such sterically hindered monomers.[6] Switching to a more reactive activator like DCI or BTT is strongly recommended.[6][7] DCI is often preferred as its lower acidity minimizes the risk of detritylation of the phosphoramidite in solution, which can lead to n+1 impurities.[6]
-
Issue 2: Final Product Analysis Shows a High Percentage of Truncated Sequences (n-1)
-
Question: My final HPLC or Mass Spectrometry analysis shows a major peak corresponding to the sequence truncated just before the 2'-O-Methylisocytidine was to be added. Why did this happen?
-
Answer: This is a confirmation of a severe coupling failure at the 2'-O-Methylisocytidine step. The chains that failed to couple were capped, preventing further extension and resulting in a truncated (n-1) product.
-
Causality: The root cause is an insufficient reaction rate during the coupling step. The combination of your chosen activator, its concentration, and the allotted coupling time was not sufficient to overcome the steric barrier imposed by the 2'-O-methyl group.
-
Troubleshooting Workflow:
-
Verify Reagent Integrity: First, ensure the 2'-O-Methylisocytidine phosphoramidite and the activator are fresh and anhydrous. Moisture is detrimental to coupling efficiency.[7]
-
Review Synthesis Protocol: Check the activator concentration. For DCI, a concentration of 0.25 M is a good starting point.[6][12]
-
Implement Optimization Protocol: Follow the experimental protocols outlined below to systematically determine the best activator and the minimum required coupling time for your specific system.
-
-
Issue 3: Presence of Unexpected n+1 Peaks in Mass Spectrometry Data
-
Question: My mass spec data shows the correct full-length product, but also a significant side product that is one nucleotide longer (n+1). What could be causing this?
-
Answer: The presence of n+1 species is often caused by the premature detritylation of the phosphoramidite monomer while it is in solution, before being delivered to the column. This creates a phosphoramidite dimer.
-
Mechanism: This side reaction is promoted by activators that are highly acidic, such as 1H-Tetrazole and, to a lesser extent, BTT.[6] The acidic activator can remove the DMT protecting group from another monomer in the delivery line, forming a dimer which then couples to the growing chain, adding two residues in one cycle.
-
Solution: Switch to a less acidic, more nucleophilic activator. DCI is the ideal choice to mitigate this issue as its activation mechanism relies more on nucleophilicity than on high acidity, thus minimizing the risk of premature detritylation.[6][7]
-
Data Summary & Key Parameters
| Activator | Recommended Concentration | pKa | Key Characteristics |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 0.5 M | 5.2 | Recommended. Less acidic, highly nucleophilic. Minimizes n+1 formation. High solubility in acetonitrile.[6][7] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | Good general-purpose activator, more reactive than 1H-Tetrazole. More soluble than 1H-Tetrazole.[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.44 M | 4.1 | Highly reactive, often used for RNA synthesis. More acidic than ETT, may increase risk of n+1.[6] |
| 1H-Tetrazole | 0.45 M | ~4.9 | Not recommended for 2'-OMe-isoC. Suboptimal for sterically hindered monomers; can cause n+1 side reactions.[6] |
Visualized Workflows
Caption: The four-step phosphoramidite cycle in oligonucleotide synthesis.
Caption: Troubleshooting workflow for low coupling efficiency of 2'-OMe-isoC.
Experimental Protocols
Protocol 1: Systematic Activator Screening
Objective: To identify the most effective activator for 2'-O-Methylisocytidine coupling in your synthesis setup.
Methodology:
-
Design a Test Sequence: Create a short, simple test oligonucleotide that includes at least one 2'-O-Methylisocytidine residue, flanked by standard DNA bases (e.g., 5'-T-T-T-(2'OMe-isoC)-T-T-T-3'). The simple sequence minimizes secondary structure effects.
-
Prepare Reagents:
-
Dissolve high-quality 2'-O-Methylisocytidine phosphoramidite in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).
-
Prepare solutions of the activators to be tested (e.g., 0.25 M DCI, 0.25 M ETT, 0.45 M 1H-Tetrazole) in anhydrous acetonitrile.
-
-
Set Up Synthesizer Runs:
-
Program three separate syntheses of the test sequence on your automated synthesizer.
-
For each run, use a different activator.
-
Keep all other synthesis parameters constant, including a fixed, extended coupling time for the 2'-O-Methylisocytidine (e.g., 5 minutes ).
-
-
Monitor Synthesis: Carefully record the trityl signal data for each synthesis run, paying close attention to the yield after the modified base addition.
-
Analyze Crude Product:
-
After synthesis, cleave and deprotect the oligonucleotides using your standard protocol.
-
Analyze the crude product from each run using reverse-phase HPLC or LC-MS.
-
Compare the chromatograms. The optimal activator will produce the highest percentage of the full-length product with the lowest percentage of the n-1 truncated species.
-
Protocol 2: Coupling Time Titration
Objective: To determine the minimum coupling time required to achieve >99% stepwise yield for 2'-O-Methylisocytidine with the optimal activator.
Methodology:
-
Select Optimal Activator: Use the best-performing activator identified in Protocol 1 (e.g., 0.25 M DCI).
-
Set Up Synthesizer Runs:
-
Program multiple syntheses of the same test sequence (e.g., 5'-T-T-T-(2'OMe-isoC)-T-T-T-3').
-
For each run, vary only the coupling time for the 2'-O-Methylisocytidine phosphoramidite. A good range to test would be: 2, 4, 6, 8, and 10 minutes .
-
-
Monitor and Analyze:
-
Record the trityl data for each run. Calculate the stepwise coupling yield for the 2'-O-Methylisocytidine step based on the relative trityl absorbance values.
-
Analyze the crude products by HPLC.
-
-
Determine Optimal Time: Identify the shortest coupling time that consistently results in a stepwise yield of >99% and shows a minimal n-1 peak in the HPLC trace. This is your optimized coupling time.
By following these guides and protocols, you can systematically overcome the challenges posed by 2'-O-Methylisocytidine and confidently synthesize your desired modified oligonucleotides with high efficiency and purity.
References
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]
- Caruthers, M. H. (2008). Activators for oligonucleotide and phosphoramidite synthesis. Google Patents.
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. Retrieved from [Link]
-
Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2797. Retrieved from [Link]
-
Wagner, E., et al. (1997). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 25(22), 4529-4532. Retrieved from [Link]
-
Jurczyk, S. C., et al. (1998). Synthesis of Oligonucleotides Containing 2′-Deoxyisoguanosine and 2′-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry. Helvetica Chimica Acta, 81(5), 793-811. Retrieved from [Link]
-
Dabkowski, W., et al. (2000). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 65(21), 6982-6990. Retrieved from [Link]
-
MULLER, U. (2008). Activators for oligonucleotide and phosphoramidite synthesis. PATSNAP. Retrieved from [Link]
- Rosenbohm, C. (2017). Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide. Google Patents.
-
Ingale, S. A., & Seela, F. (2011). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 9(12), 4469-4480. Retrieved from [Link]
- Manoharan, M. (2003). Activators for oligonucleotide synthesis. Google Patents.
-
Beijer, B., et al. (1990). Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. Nucleic Acids Research, 18(17), 5143-5151. Retrieved from [Link]
-
Seela, F., & Ingale, S. A. (2011). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Semantic Scholar. Retrieved from [Link]
- Manoharan, M. (1999). Activators for oligonucleotide synthesis. Google Patents.
-
Hayakawa, Y. (2015). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Wei, Y. (2013). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform. Retrieved from [Link]
-
Kagi, L., et al. (2020). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Nature Communications, 11(1), 5780. Retrieved from [Link]
-
Rodgers, M. T., Seidu, Y. S., & Israel, E. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry, 34(7), 1400-1416. Retrieved from [Link]
-
Pitsch, S., et al. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Helvetica Chimica Acta. Retrieved from [Link]
-
GE Healthcare Dharmacon, Inc. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
Preventing degradation of 2'-O-Methylisocytidine during synthesis and workup
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2'-O-Methylisocytidine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity of your molecule throughout synthesis, workup, and purification. Our focus is on preventing degradation and ensuring the highest possible purity and yield.
Introduction: The Challenge of Stability
2'-O-Methylisocytidine is a valuable modified nucleoside for various research and therapeutic applications. However, like other isocytidine analogs, it is susceptible to degradation, primarily through hydrolytic deamination. This process, which converts isocytidine to uridine derivatives, can be accelerated by suboptimal pH conditions and elevated temperatures. This guide is designed to equip you with the knowledge and protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2'-O-Methylisocytidine?
The most significant degradation pathway for 2'-O-Methylisocytidine is hydrolytic deamination. This reaction involves the removal of the exocyclic amino group, converting the isocytosine base to a uracil base. This process is often catalyzed by acidic or basic conditions. Protonation of the cytosine ring system can make the molecule more susceptible to hydrolysis.[1][2]
Q2: I'm observing a significant amount of a uridine-like impurity in my final product. What is the likely cause?
The presence of a uridine-like impurity strongly suggests that hydrolytic deamination has occurred. This can happen at several stages:
-
During Synthesis: If the exocyclic amine is not adequately protected.
-
During Deprotection: If the deprotection conditions are too harsh (e.g., prolonged exposure to strong acids or bases).
-
During Workup and Purification: If the pH is not carefully controlled.
Q3: How does the 2'-O-methyl group affect the stability of the molecule?
The 2'-O-methyl group generally enhances the stability of the nucleoside. Specifically, 2'-O-alkylation has been shown to increase resistance to depyrimidination (cleavage of the glycosidic bond) under acidic conditions compared to its 2'-deoxy counterparts.[3][4][5]
Q4: What is the best protecting group for the exocyclic amine of 2'-O-Methylisocytidine during synthesis?
The N2-(N',N'-dimethylformamidine) group is a highly effective protecting group for the exocyclic amine of isocytidine.[6][7] It is stable under the conditions required for subsequent synthetic steps and can be removed under mild conditions, minimizing the risk of deamination.
Troubleshooting Guides
Problem 1: Low Yield of 2'-O-Methylisocytidine After Synthesis
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete reaction during aminolysis of the anhydrouridine intermediate. | Ensure complete conversion by monitoring the reaction by TLC or LC-MS. If necessary, increase reaction time or temperature carefully. | The conversion of the 2'-O-methyl-2,5'-anhydrouridine to 2'-O-methylisocytidine is a critical step.[6] Incomplete reaction will directly lead to lower yields. |
| Degradation during exocyclic amine protection. | Use N,N-dimethylformamide dimethyl acetal for formamidine protection, as it reacts selectively with the exocyclic amine without requiring protection of the hydroxyl groups.[6] | This avoids unnecessary protection/deprotection steps that can lower the overall yield. |
| Loss of product during purification. | Use a purification method optimized for modified nucleosides, such as silica gel chromatography with a suitable solvent system. Ensure the pH of the mobile phase is neutral or slightly basic. | Improper purification techniques can lead to significant product loss. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Action | Rationale |
| Hydrolytic deamination. | Use the N2-(N',N'-dimethylformamidine) protecting group.[6][7] During workup and purification, maintain a neutral to slightly basic pH. Avoid prolonged exposure to acidic or strongly basic conditions. | The formamidine group is designed to be stable and prevent deamination during synthesis.[6][7] |
| Depyrimidination (cleavage of the glycosidic bond). | While 2'-O-methylation enhances stability, prolonged exposure to strong acid should still be avoided.[3][4][5] | Acid-catalyzed hydrolysis of the glycosidic bond is a known degradation pathway for nucleosides. |
| Incomplete deprotection. | Ensure complete removal of all protecting groups (e.g., DMT, phosphoramidite, and exocyclic amine protecting groups) by monitoring the reaction with TLC or LC-MS. | Residual protecting groups will result in impurities and can interfere with downstream applications. |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-Methylisocytidine
This protocol is adapted from the work of Wang and T'so (1996).[6]
Diagram: Synthetic Pathway of 2'-O-Methylisocytidine
Caption: Synthesis of 2'-O-Methylisocytidine from 2'-O-Methyluridine.
Step-by-Step Methodology:
-
Tosylation: React 2'-O-methyluridine with p-toluenesulfonyl chloride in pyridine to yield 2'-O-methyl-5'-O-(p-toluenesulfonyl)uridine.
-
Anhydro Formation: Treat the tosylated intermediate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing anhydrous acetonitrile to form 2'-O-methyl-2,5'-anhydrouridine.
-
Aminolysis: React the anhydrouridine with ammonia in methanol to yield 2'-O-Methylisocytidine.
Protocol 2: Protection of the Exocyclic Amine
Diagram: Protection of 2'-O-Methylisocytidine
Caption: Protection of the exocyclic amine of 2'-O-Methylisocytidine.
Step-by-Step Methodology:
-
Dissolve crude 2'-O-Methylisocytidine in dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal.
-
The reaction proceeds selectively at the exocyclic amine.
Analytical Methods for Degradation Monitoring
Diagram: Workflow for Degradation Analysis
Caption: Analytical workflow for monitoring 2'-O-Methylisocytidine degradation.
-
High-Performance Liquid Chromatography (HPLC): Use reversed-phase HPLC with a UV detector to separate 2'-O-Methylisocytidine from its deaminated uridine analog and other impurities. This allows for the quantification of purity.
-
Mass Spectrometry (MS): LC-MS is a powerful tool to identify the molecular weights of the parent compound and any degradation products. High-resolution mass spectrometry can be used to confirm the elemental composition of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of any unknown degradation products.[8][9] Changes in the chemical shifts of the protons on the pyrimidine ring can confirm deamination.
References
-
Wang, D., & T'so, P. O. P. (1996). Syntheses of 2'-o-methylisocytidine phosphoramidite and methylphosphonamidite synthons. Nucleosides and Nucleotides, 15(1-3), 387-402. [Link]
-
Wang, D., & T'so, P. O. P. (1996). Syntheses of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons. Nucleosides and Nucleotides, 15(1-3), 387-402. [Link]
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. [Link]
-
Seela, F., & Jawalekar, A. M. (2016). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(18), 4236-4248. [Link]
-
Seela, F., & Jawalekar, A. M. (2016). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoC d–dG and the isoC d–isoG d base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(18), 4236-4248. [Link]
-
Jawalekar, A. M., & Seela, F. (2016). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(18), 4236–4248. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Seela, F., & Jawalekar, A. M. (2005). 6-aza-2'-deoxyisocytidine: synthesis, properties of oligonucleotides, and base-pair stability adjustment of DNA with parallel strand orientation. Helvetica Chimica Acta, 88(7), 1713-1726. [Link]
-
Mikhailov, S. N., & Efimtseva, E. V. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(12), e56. [Link]
-
McBride, L. J., Kierzek, R., Beaucage, S. L., & Caruthers, M. H. (1986). Nucleotide chemistry. 16. Amidine protecting groups for oligonucleotide synthesis. Journal of the American Chemical Society, 108(8), 2040-2048. [Link]
-
Sowers, L. C., Shaw, B. R., & Sedwick, W. D. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 215(1), 131-138. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Helm, M. (2012). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. In RNA and DNA Diagnostics (pp. 131-145). Humana Press. [Link]
-
Rodgers, M. T., Seidu, Y. S., & Israel, E. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry, 34(7), 1400-1416. [Link]
-
Park, K. S., et al. (2018). Hydrolytic deamination in cytidine to uridine (C ! U) and adenosine to inosine (A ! I) conversion. ResearchGate. [Link]
-
Gauto, D. F., et al. (2019). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Cold Spring Harbor Protocols. [Link]
-
Wishart, D. S. (2007). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. In The Handbook of Metabolomics (pp. 13-34). Springer. [Link]
-
Williams, J. C., & Winkler, H. H. (1991). Deamination of deoxycytidine nucleotides by the obligate intracytoplasmic bacterium Rickettsia prowazekii. Journal of Bacteriology, 173(15), 4902-4903. [Link]
-
Wikipedia. (n.d.). Deamination. [Link]
-
Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965-5971. [Link]
- Beigelman, L., et al. (1999). U.S. Patent No. 5,962,675. Washington, DC: U.S.
-
Nishiyama, Y., & Konuma, T. (2018). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. International Journal of Molecular Sciences, 19(11), 3369. [Link]
-
Kim, H. J., et al. (2015). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Organic Letters, 17(24), 6046-6049. [Link]
-
Petzold, K., et al. (2011). Solid-state NMR studies of methyl celluloses. Part 2: Determination of degree of substitution and O-6 vs. O-2/O-3 substituent distribution in commercial methyl cellulose samples. Cellulose, 18(6), 1533-1542. [Link]
Sources
- 1. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
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Technical Support Center: Troubleshooting Unexpected Masses in MS Analysis of 2'-O-Methylisocytidine Oligonucleotides
Welcome to the technical support center for the analysis of modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry (MS) to analyze oligonucleotides containing 2'-O-Methylisocytidine (2'-O-Me-iC). As a Senior Application Scientist, I have tailored this resource to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of your experimental outcomes. Our goal is to equip you with the expertise to confidently identify and troubleshoot unexpected masses in your MS data.
Part 1: Frequently Asked Questions (FAQs) - The Basics of Oligonucleotide MS Analysis
This section addresses common questions regarding the expected and unexpected ions observed during the mass spectrometry of oligonucleotides.
Q1: What are the expected ions in the mass spectrum of my 2'-O-Me-iC oligonucleotide?
In a typical electrospray ionization (ESI) mass spectrum of an oligonucleotide, you should expect to see a series of peaks corresponding to the multiply charged intact molecule.[1][2] The charge state of a given peak can be determined from the spacing between isotope peaks or by the mass difference between adjacent charge states.[1] The deconvoluted spectrum should show a single major peak corresponding to the neutral mass of your full-length product (FLP).
Q2: I see several peaks in my raw ESI-MS data for a single oligonucleotide. Is this normal?
Yes, this is entirely normal for ESI-MS analysis of large molecules like oligonucleotides.[2][3] Each peak in the series represents the same oligonucleotide with a different number of charges (e.g., [M-3H]3-, [M-4H]4-, [M-5H]5-).[2] Deconvolution software is used to combine these charge states into a single spectrum representing the neutral mass of the analyte.
Q3: My deconvoluted spectrum shows peaks other than my target mass. What are the most common culprits?
Beyond your target oligonucleotide, it is common to observe other species. These generally fall into two categories:
-
Synthesis-related impurities: These are byproducts of the chemical synthesis process and often include:
-
n-1, n-2, etc. (Deletion Sequences): Oligonucleotides that are missing one or more nucleotide units due to incomplete coupling during synthesis.[4]
-
Failure Sequences: Truncated oligonucleotides that were capped during synthesis to prevent further elongation.
-
Incompletely Deprotected Oligonucleotides: Residual protecting groups from synthesis that have not been fully removed can result in adducts with specific mass additions.[2]
-
-
Adducts: Ions that are non-covalently bound to your oligonucleotide. Common adducts in ESI-MS include:
-
Metal Ion Adducts: Sodium ([M+Na-H]-, +22 Da), potassium ([M+K-H]-, +38 Da), and other metal ions are frequently observed.[5]
-
Solvent Adducts: Adducts with components of the mobile phase, such as triethylamine (TEA), can also be present.
-
Here is a table of common adducts and their corresponding mass shifts:
| Adduct | Mass Shift (Da) | Common Source |
| Sodium (Na+) | +22.9898 | Glassware, reagents, buffers |
| Potassium (K+) | +38.9637 | Glassware, reagents, buffers |
| Triethylamine (TEA) | +101.19 | Ion-pairing reagent in mobile phase |
| Acrylonitrile | +53.06 | Byproduct of phosphodiester deprotection |
Part 2: Troubleshooting Unexpected Masses Specific to 2'-O-Methylisocytidine Oligos
The unique chemical nature of isocytidine, an isomer of cytidine, introduces specific challenges in oligonucleotide synthesis and analysis. This section delves into troubleshooting unexpected masses that are more likely to be observed with 2'-O-Me-iC containing oligonucleotides.
Q4: I am observing a recurring unexpected mass of approximately -1 Da relative to my expected product. What is the likely cause?
An observed mass difference of -1 Da is a strong indicator of hydrolytic deamination of an isocytidine base to a uracil base.
-
The Chemistry of Deamination: Isocytidine, like cytidine, contains an exocyclic amine group that is susceptible to hydrolysis, a reaction in which water attacks the amine, leading to its replacement with a carbonyl group and the release of ammonia.[6][7] This conversion of isocytidine to uracil results in a net mass loss of approximately 1.01 Da.
-
Why it's a concern for 2'-O-Me-iC: Studies have shown that isocytidine derivatives can undergo hydrolytic deamination during oligonucleotide synthesis and deprotection.[6] While the 2'-O-Methyl group enhances the stability of the glycosidic bond, the exocyclic amine of the isocytidine base remains reactive.
Q5: How can I confirm if the -1 Da mass shift is due to deamination?
Confirmation can be achieved through a combination of experimental approaches:
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is a powerful tool to pinpoint the location of the modification. By inducing fragmentation of the oligonucleotide, you can identify the specific nucleotide that has undergone the mass change.
-
Enzymatic Digestion followed by LC-MS: Digesting the oligonucleotide into individual nucleosides with enzymes like nuclease P1 and alkaline phosphatase, followed by LC-MS analysis, can definitively identify the presence of 2'-O-Methyluridine.
Q6: What steps can I take to minimize deamination of 2'-O-Methylisocytidine?
Minimizing deamination requires careful control of the chemical environment during synthesis and purification:
-
Protecting Group Strategy: The choice of protecting group for the exocyclic amine of isocytidine is critical. N,N-diisobutylformamidine has been shown to be a more robust protecting group than N-benzoyl for 2'-deoxy-5-methylisocytidine, offering better protection against degradation during synthesis.[8]
-
Deprotection Conditions: Use of milder deprotection conditions can reduce the extent of deamination. Prolonged exposure to harsh alkaline conditions should be avoided.
-
pH Control: Maintaining a neutral to slightly acidic pH during purification and storage can help to minimize hydrolysis.
Q7: I am observing other unexpected masses. What are some other potential issues related to 2'-O-Me-iC?
While deamination is a primary concern, other issues can arise:
-
Incomplete Coupling: The steric hindrance of the 2'-O-Methyl group and the specific protecting groups on the isocytidine phosphoramidite may lead to lower coupling efficiencies compared to standard phosphoramidites. This can result in a higher proportion of n-1 deletion sequences.
-
Phosphoramidite Quality: The purity of the 2'-O-Me-iC phosphoramidite is crucial. Impurities in the starting material can be incorporated into the oligonucleotide during synthesis, leading to a variety of unexpected masses.[9]
-
Depyrimidination: Although less common than deamination for 2'-deoxy-5-methylisocytidine, cleavage of the glycosidic bond (depyrimidination) can occur, especially under harsh acidic conditions, leading to an abasic site.[6]
Part 3: Experimental Protocols & Workflows
To assist in your troubleshooting efforts, here are detailed protocols for key experimental procedures.
Protocol 1: Sample Preparation for MS Analysis
-
Resuspend Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µM in the MS running buffer. A common running buffer for negative mode ESI is 15 mM triethylamine and 400 mM hexafluoro-2-propanol (HFIP) in water/acetonitrile.
-
Desalting (Optional but Recommended): If high salt adducts are observed, perform offline desalting using a size-exclusion spin column or a reversed-phase cartridge.
Protocol 2: Troubleshooting Workflow for Unexpected Masses
Below is a logical workflow to systematically identify the source of unexpected masses in your 2'-O-Me-iC oligonucleotide sample.
References
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. [Link]
-
Switzer, C., Horlacher, J., & Koch, T. (1995). Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 78(7), 1777-1793. [Link]
-
Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. (2025). Agilent. [Link]
-
Ireton, G. C., Black, M. E., & Stoddard, B. L. (2002). The Three-Dimensional Structure and Catalytic Mechanism of Cytosine Deaminase. Journal of Molecular Biology, 315(4), 687-698. [Link]
-
Typical impurities derived from oligonucleotide synthesis. (n.d.). ResearchGate. [Link]
-
Schürch, S., Tromp, J. M., & Monn, S. T. (2007). Mass spectrometry of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1629-1633. [Link]
-
Li, B. F., Reese, C. B., & Swann, P. F. (1989). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Biochemistry, 28(13), 5537-5544. [Link]
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. [Link]
-
A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2021). MDPI. [Link]
-
Pomerantz, S. C., & McCloskey, J. A. (1997). Mass spectrometry of nucleotides and oligonucleotides. Molecular Biotechnology, 8(3), 249-253. [Link]
-
Oligonucleotide synthesis. (n.d.). Wikipedia. [Link]
-
What are common adducts in ESI mass spectrometry? (n.d.). Waters. [Link]
Sources
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- 2. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 3. web.colby.edu [web.colby.edu]
- 4. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 5. Scholars@Duke publication: Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. [scholars.duke.edu]
- 6. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Three-Dimensional Structure and Catalytic Mechanism of Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ffame.org [ffame.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing the Purity of 2'-O-Methylisocytidine-Modified Oligonucleotides
Introduction: The incorporation of modified nucleotides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. The 2'-O-Methyl (2'-O-Me) modification is particularly valuable for enhancing nuclease resistance and binding affinity. When combined with non-canonical bases like isocytidine, it offers unique properties for expanding the genetic alphabet and developing novel molecular tools. However, the unique chemical nature of 2'-O-Methylisocytidine (2'-O-Me-isoC) can introduce specific challenges during post-synthesis purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate these challenges. Our focus is on achieving the highest possible purity for your 2'-O-Me-isoC-containing oligonucleotides, ensuring the reliability and reproducibility of your downstream applications.
Troubleshooting Guide: Common Purity Issues & Solutions
This section addresses specific problems you may observe during the analysis and purification of your 2'-O-Me-isoC-modified oligonucleotides.
❓ Issue 1: My primary purification peak is broad, split, or shows significant tailing in Ion-Pair Reverse-Phase (IP-RP) HPLC.
This is one of the most common chromatographic issues and can stem from several factors related to both the oligonucleotide's properties and the HPLC method itself.
🔬 Probable Causes & Explanations:
-
Oligonucleotide Secondary Structures: Sequences with high GC content or self-complementary regions can form stable hairpins or duplexes. These different folded states can exist in equilibrium, leading to multiple conformations that travel through the HPLC column at slightly different rates, resulting in broad or split peaks. The 2'-O-Me modification generally enhances the thermal stability of duplexes, which can sometimes exacerbate this issue.
-
Aggregation: Guanine-rich sequences are particularly prone to forming G-quadruplexes or other aggregates, especially in the presence of certain cations (like potassium). This leads to very broad or poorly resolved peaks.
-
Suboptimal Ion-Pairing: The ion-pairing (IP) reagent (e.g., triethylammonium acetate, TEAA) neutralizes the negative charges on the phosphate backbone, allowing the oligonucleotide to be retained on the hydrophobic stationary phase.[1] If the IP reagent concentration is too low, neutralization is incomplete, leading to poor peak shape. Conversely, an excessively high concentration can sometimes lead to ion-pairing reagent-induced aggregation.
-
Inappropriate Mobile Phase or Gradient: An incorrect organic solvent concentration, a gradient that is too steep, or an incompatible buffer system can all lead to poor chromatographic resolution.
✅ Recommended Solutions & Protocols:
-
Introduce Denaturing Conditions: To disrupt secondary structures, it is often necessary to add a denaturant to the mobile phase or increase the column temperature.
-
Temperature: Increasing the column temperature to 50-80°C is a highly effective way to melt secondary structures and sharpen peaks.[1] Modern polymeric HPLC columns are stable at these temperatures.
-
Chemical Denaturants: Adding urea to the mobile phase can also disrupt hydrogen bonding. However, this can increase backpressure and may not be compatible with all columns.
-
-
Optimize the Ion-Pairing Reagent:
-
Concentration: The concentration of the IP reagent is a critical parameter. Higher concentrations of agents like TEAA can improve peak shape and resolution for many oligonucleotides.[1]
-
Hydrophobicity: For oligonucleotides that are difficult to resolve, switching to a more hydrophobic IP reagent, such as hexylammonium acetate (HAA), can improve separation.[2]
-
-
Refine the Elution Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) is crucial for resolving species of similar hydrophobicity, such as the full-length product and n-1 failure sequences.
Table 1: Comparison of Common IP-RP-HPLC Conditions
| Parameter | Standard Conditions | Troubleshooting Conditions | Rationale |
| Column Temp. | 25-40 °C | 50-80 °C | Disrupts secondary structures, improves peak shape.[1] |
| IP Reagent | 100 mM TEAA | 100-200 mM TEAA or 50 mM HAA | Enhances ion-pairing efficiency and retention. |
| Gradient Slope | 2-3% B/min | <1% B/min | Improves resolution of closely eluting impurities. |
| Mobile Phase A | 100 mM TEAA in H₂O | 100 mM TEAA in H₂O | - |
| Mobile Phase B | 100 mM TEAA in Acetonitrile | 100 mM TEAA in Acetonitrile | - |
❓ Issue 2: I observe a persistent impurity peak that co-elutes or elutes very close to my main product.
When a stubborn impurity is present, it is often a synthesis-related byproduct that is structurally very similar to the full-length oligonucleotide.
🔬 Probable Causes & Explanations:
-
n-1 Truncated Sequences (Shortmers): The most common impurity is the "n-1" sequence, which is one nucleotide shorter than the desired product. This arises from incomplete coupling during one of the synthesis cycles.[3] Because its length and charge are very similar to the full-length product, it can be challenging to separate.
-
Deamination of Isocytidine: Previous studies on the 2'-deoxy version of 5-methylisocytidine have shown that it can undergo a low level of hydrolytic deamination during standard oligonucleotide synthesis and deprotection conditions (approximately 0.5% of residues).[3][4] This converts the isocytidine base to a thymine base, resulting in an oligonucleotide of the same length but with a single base substitution. This impurity will have very similar chromatographic properties to the parent molecule.
-
Incomplete Deprotection: Protecting groups on the nucleobases or the phosphate backbone that are not fully removed during the final deprotection step will result in impurities that are more hydrophobic than the final product.
✅ Recommended Solutions & Protocols:
-
High-Resolution Purification Methods:
-
Anion-Exchange (AEX) HPLC: AEX separates oligonucleotides based on the number of negatively charged phosphate groups.[5] This makes it highly effective at separating full-length products from shorter truncated sequences. For challenging separations, AEX-HPLC can be a superior choice or used as an orthogonal method to IP-RP-HPLC.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For the highest possible purity, especially for longer oligonucleotides, denaturing PAGE offers single-base resolution.[6] However, the recovery yield is typically lower than with HPLC methods.
-
-
Optimize IP-RP-HPLC for High Resolution:
-
Employ a very shallow gradient as described in Issue 1.
-
Experiment with different IP reagents. The choice of IP reagent can alter the selectivity between the desired product and closely related impurities.
-
-
Confirm Impurity Identity with Mass Spectrometry: Use LC-MS to determine the exact mass of the impurity. An n-1 peak will have a mass corresponding to one less nucleotide. A deamination event (isoC to T) will result in a specific mass shift. Knowing the identity of the impurity is crucial for targeted troubleshooting of the synthesis or deprotection steps.
**dot
Caption: Troubleshooting workflow for oligonucleotide purification.
Frequently Asked Questions (FAQs)
Q1: Does the 2'-O-Methylisocytidine modification make my oligonucleotide more or less hydrophobic?
The 2'-O-Me modification adds a methyl group, which is hydrophobic. Therefore, incorporating 2'-O-Me-isoC will increase the overall hydrophobicity of your oligonucleotide compared to an unmodified version or a version with only 2'-deoxyisocytidine. In IP-RP-HPLC, this increased hydrophobicity will lead to a longer retention time.[7] This property is beneficial as it helps to distinguish modified oligonucleotides from any unmodified failure sequences.
Q2: Are there any specific deprotection conditions I should use for oligonucleotides containing 2'-O-Me-isoC?
While standard deprotection protocols (e.g., concentrated ammonium hydroxide or AMA) are generally effective, it's important to be aware of potential side reactions. The primary concern with isocytidine derivatives is a low level of deamination.[4] Fortunately, studies have shown that 2'-O-alkylated isocytidines are more stable against depyrimidination (cleavage of the base from the sugar) under acidic conditions than their 2'-deoxy counterparts.[8] For most applications, standard deprotection times and temperatures are sufficient. If mass spectrometry reveals a significant amount of deamination, consider using milder deprotection conditions, such as lower temperatures or shorter incubation times, though this may require using more labile protecting groups on other bases during synthesis.[2]
Q3: Which purification method is better for 2'-O-Me-isoC modified oligonucleotides: IP-RP-HPLC or AEX-HPLC?
The choice depends on the primary impurity you need to remove.
-
IP-RP-HPLC is excellent for separating based on hydrophobicity. It is very effective at removing truncated sequences (n-1, n-2) and separating modified from unmodified oligonucleotides. Since the 2'-O-Me group adds hydrophobicity, IP-RP-HPLC is often the preferred method.[6]
-
AEX-HPLC separates based on the total charge of the oligonucleotide (i.e., the number of phosphate groups). It excels at resolving oligonucleotides of different lengths and is the best choice if your main contaminants are shortmers.[5]
For the highest purity, a two-step purification process using both methods can be employed.
**dot
Caption: Choosing the right HPLC purification method.
Q4: Can I use PAGE to purify my 2'-O-Me-isoC modified oligonucleotide?
Yes, denaturing polyacrylamide gel electrophoresis (PAGE) is an excellent method for achieving very high purity (>90%) and offers single-base resolution, which is ideal for removing stubborn n-1 impurities.[6] The main drawback of PAGE is that the extraction process from the gel slice can lead to lower recovery yields compared to HPLC. It is recommended for applications requiring the absolute highest purity, such as crystallography or in vivo studies.
References
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. [Link]
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). CHEMICAL STABILITY OF 2′-DEOXY-5-METHYLISOCYTIDINE DURING OLIGODEOXYNUCLEOTIDE SYNTHESIS AND DEPROTECTION. Nucleosides, Nucleotides and Nucleic Acids, 21(6-7), 417-426. [Link]
-
Kato, Y., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17008. [Link]
-
Turesky, R. J., et al. (2005). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(5), 705-716. [Link]
-
Bio-Synthesis Inc. (2013). Method of Oligonucleotide Purification. [Link]
-
Stadler, M. (2021). Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. Ludwig-Maximilians-Universität München. [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
-
Bio-Synthesis Inc. (2014). The Chemical Synthesis of Oligonucleotides. [Link]
-
Gräsl, S., et al. (2013). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 11(1), 113-123. [Link]
-
Gilar, M., et al. (2025). Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography. Journal of Chromatography A, 1753, 465968. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
Sources
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- 2. glenresearch.com [glenresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method of Oligonucleotide Purification [biosyn.com]
- 6. 寡核苷酸纯化方法选择指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. mdpi.com [mdpi.com]
- 8. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 2'-O-Methylisocytidine and 2'-O-Methylcytidine: Impact on Duplex Stability and Therapeutic Potential
In the landscape of therapeutic oligonucleotide development, the precise selection of chemical modifications is paramount to achieving desired levels of stability, specificity, and efficacy. Among the arsenal of available modifications, 2'-O-methylation stands out as a foundational enhancement, bolstering nuclease resistance and refining duplex thermodynamics. This guide provides an in-depth comparison of two structural isomers, 2'-O-Methylisocytidine (2'-OMe-iC) and 2'-O-Methylcytidine (2'-OMe-C), focusing on their differential impacts on nucleic acid duplex stability. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in oligonucleotide design.
Structural and Mechanistic Foundations
At the heart of their functional differences lies the distinct arrangement of atoms in the nucleobase of isocytidine compared to the canonical cytidine. 2'-O-Methylcytidine is the methylated analog of the naturally occurring cytidine, while 2'-O-Methylisocytidine is the methylated version of a cytidine isomer. This seemingly subtle distinction has profound implications for hydrogen bonding patterns and, consequently, duplex stability.
The 2'-O-methyl modification itself, common to both molecules, imparts a crucial conformational bias. By adding a methyl group to the 2'-hydroxyl of the ribose sugar, the sugar pucker is sterically locked into a C3'-endo conformation. This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, as the single-stranded oligonucleotide is already conformationally predisposed to adopt an A-form helical structure, which is characteristic of RNA and RNA-like duplexes. This inherent structural rigidity is a key contributor to the enhanced thermal stability observed in oligonucleotides containing 2'-O-methylated nucleotides.[1][2]
Below is a diagram illustrating the chemical structures of 2'-O-Methylcytidine and 2'-O-Methylisocytidine.
Caption: Chemical structures of 2'-O-Methylcytidine and 2'-O-Methylisocytidine.
Impact on Duplex Stability: A Comparative Analysis
The primary measure of duplex stability is the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The introduction of 2'-O-methyl modifications generally increases the Tm of a duplex.
2'-O-Methylcytidine: A Predictable Stabilizer
The effect of 2'-O-Methylcytidine on duplex stability is well-documented. When incorporated into an antisense oligonucleotide, each 2'-O-Methyl RNA residue can increase the Tm of its duplex with a complementary RNA strand by approximately 1.3°C.[3] This predictable and consistent increase in thermal stability makes 2'-O-Methylcytidine a reliable choice for enhancing the binding affinity of therapeutic oligonucleotides. The stabilization is primarily driven by the pre-organization of the sugar pucker into the C3'-endo conformation, which is favorable for A-form duplexes.[1][2]
2'-O-Methylisocytidine: Context-Dependent Stability
The impact of 2'-O-Methylisocytidine on duplex stability is more nuanced and highly dependent on the context of the duplex, particularly its orientation (parallel vs. antiparallel). Isocytidine forms a non-canonical base pair with guanosine, utilizing three hydrogen bonds. The 2'-O-methylation of isocytidine can influence this interaction.
In a study by Seela et al. (2016), oligonucleotides containing 2'-O-methylated 5-methylisocytidine were synthesized and their hybridization properties were evaluated.[4] The results indicated that in parallel-stranded duplexes, the 2'-O-methylation of isocytidine leads to a destabilization of the duplex. However, in the more biologically relevant antiparallel duplexes, this destabilizing effect is less pronounced.[4] This suggests that the interplay between the modified sugar and the non-canonical base pairing of isocytidine is complex and sensitive to the overall geometry of the duplex.
Furthermore, oligonucleotides incorporating 2'-O-alkylated isocytidine derivatives have shown increased stability against acid-catalyzed depyrimidination compared to their non-alkylated counterparts.[4] This enhanced chemical stability is a significant advantage for potential therapeutic applications.
Quantitative Comparison of Melting Temperatures (Tm)
| Modification | Base Pairing Partner | Duplex Orientation | Impact on Tm | Reference |
| 2'-O-Methylcytidine | Guanosine (Canonical) | Antiparallel | Increase (approx. +1.3°C per modification) | [3] |
| 2'-O-Methyl-5-methylisocytidine | Guanosine (Non-canonical) | Antiparallel | Less pronounced destabilization | [4] |
| 2'-O-Methyl-5-methylisocytidine | Guanosine (Non-canonical) | Parallel | Destabilization | [4] |
This table highlights that for standard antiparallel duplexes, 2'-O-Methylcytidine is a reliable stabilizing modification. In contrast, 2'-O-Methylisocytidine's effect is more complex, with a potential for slight destabilization even in an antiparallel context, and a more significant destabilization in parallel duplexes.
Mechanistic Insights into Differential Stability
The observed differences in duplex stability can be attributed to the interplay of sugar pucker conformation and the specific hydrogen bonding patterns of the nucleobases.
Caption: Mechanism of differential duplex stabilization.
For 2'-O-Methylcytidine, the pre-organized C3'-endo sugar pucker complements the canonical Watson-Crick base pairing with guanine, leading to a synergistic stabilization of the duplex. The geometry of the base pair is optimal, and the energetic advantage of the modified sugar is fully realized.
For 2'-O-Methylisocytidine, the situation is more complex. While the C3'-endo pucker still provides a degree of pre-organization, the non-canonical hydrogen bonding with guanine may introduce geometric constraints. The methyl group on the 2'-position could potentially lead to steric clashes with the isocytidine base or the incoming guanine, particularly in the confined space of a parallel duplex. This could lead to a suboptimal hydrogen bonding geometry and a net destabilization, or a less pronounced stabilization in the antiparallel context.
Experimental Protocols for Assessing Duplex Stability
To empirically determine the impact of these modifications on duplex stability, two primary biophysical techniques are employed: UV-Thermal Denaturation and Circular Dichroism Spectroscopy.
UV-Thermal Denaturation (Tm Measurement)
This is the gold-standard method for determining the melting temperature of a nucleic acid duplex.
Protocol:
-
Sample Preparation: Anneal equimolar amounts of the modified oligonucleotide and its complementary strand in a buffered solution (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2).[5]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C).[6]
-
Data Analysis: The melting curve (absorbance vs. temperature) will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined from the first derivative of the curve.
Caption: Workflow for Tm determination by UV-melting.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure and conformation of the nucleic acid duplex.
Protocol:
-
Sample Preparation: Prepare the annealed duplex as described for Tm measurement.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum from approximately 320 nm to 220 nm at a controlled temperature (e.g., 20°C).[7]
-
Data Analysis: An A-form helix, typical of RNA and 2'-O-methylated duplexes, will show a positive peak around 260-270 nm and a negative peak around 240 nm. A B-form helix, typical of DNA, will have a positive peak around 275 nm and a negative peak around 245 nm. Comparing the spectra of duplexes containing 2'-O-Methylcytidine and 2'-O-Methylisocytidine can reveal subtle differences in their helical geometry.
Conclusion and Future Directions
For researchers and drug developers, the choice between these two modifications will depend on the specific application. For standard antisense or siRNA applications requiring enhanced binding to an RNA target, 2'-O-Methylcytidine is the more straightforward choice. However, for applications where the unique pairing properties of isocytidine are desired, or where enhanced chemical stability is a primary concern, 2'-O-Methylisocytidine may be a viable, albeit more complex, option that requires careful empirical validation of its effects on duplex stability.
Future research should focus on direct, side-by-side comparisons of these two modifications in a variety of sequence contexts to build a more comprehensive understanding of their relative impacts on duplex thermodynamics and structure. Such studies will be invaluable in refining the design principles for the next generation of nucleic acid-based therapeutics.
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Bishop, G. R., & Chaires, J. B. (2003). Characterization of DNA structures by circular dichroism. Current protocols in nucleic acid chemistry, Chapter 7, 7.11.1–7.11.8. [Link]
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Jana, S. K., Leonard, P., Ingale, S. A., & Seela, F. (2016). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & biomolecular chemistry, 14(21), 4927–4942. [Link]
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Seela, F., & Ingale, S. A. (2012). 6-Aza-5-methyl-2'-deoxyisocytidine: Synthesis, Properties of Oligonucleotides, and Base-Pair Stability Adjustment of DNA with Parallel Strand Orientation. The Journal of organic chemistry, 77(17), 7473–7483. [Link]
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Seela, F., & Ingale, S. A. (2012). 6-aza-5-methyl-2'-deoxyisocytidine: synthesis, properties of oligonucleotides, and base-pair stability adjustment of DNA with parallel strand orientation. The Journal of organic chemistry, 77(17), 7473–7483. [Link]
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Bio-protocol. (2019). Circular dichroism spectroscopy. Bio-protocol, 9(2), e3142. [Link]
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Vorlíčková, M., Kejnovská, I., Sági, J., & Kypr, J. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Chirality, 24(9), 691–698. [Link]
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Müller, M. (2021). Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. [Link]
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Rodgers, M. T., Seidu, Y. S., & Israel, E. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry, 34(7), 1400–1416. [Link]
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Kierzek, E., Ciesielska, A., Pasternak, A., Mathews, D. H., Turner, D. H., & Kierzek, R. (2005). The influence of locked nucleic acid residues on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. Nucleic acids research, 33(16), 5082–5093. [Link]
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Nakano, S., et al. (2018). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. Molecules, 23(10), 2568. [Link]
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Kim, H. W., D'Souza, S., & Al-Hashimi, H. M. (2019). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic acids research, 47(13), 6610–6621. [Link]
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A Comparative Analysis of 2'-O-Methylisocytidine and LNA Modifications in Oligonucleotide Therapeutics
A Senior Application Scientist's Guide to Enhancing Oligonucleotide Performance
For researchers, scientists, and drug development professionals vested in the field of oligonucleotide therapeutics, the strategic selection of chemical modifications is a critical determinant of clinical success. These modifications are instrumental in overcoming the inherent limitations of natural nucleic acids, such as poor stability and suboptimal target affinity. This guide provides a comprehensive comparative analysis of two prominent modifications: 2'-O-Methylisocytidine (2'-OMe-iC) and Locked Nucleic Acid (LNA). We will delve into their structural and functional characteristics, supported by experimental data, to inform the rational design of next-generation oligonucleotide drugs.
Introduction to Oligonucleotide Modifications
Unmodified oligonucleotides are rapidly degraded by nucleases and exhibit relatively low binding affinity for their target sequences. Chemical modifications address these shortcomings by altering the sugar moiety, the phosphodiester backbone, or the nucleobase itself. The overarching goal is to enhance the therapeutic index by improving properties such as:
-
Nuclease Resistance: Increasing the in vivo half-life.
-
Binding Affinity: Strengthening the interaction with the target RNA, leading to higher potency.
-
Specificity: Minimizing off-target effects.
-
Pharmacokinetic Profile: Optimizing absorption, distribution, metabolism, and excretion (ADME).
This guide focuses on two key sugar modifications: 2'-O-Methylisocytidine, a second-generation modification, and Locked Nucleic Acid, a bridged nucleic acid that confers exceptionally high affinity.
Unveiling the Contenders: 2'-O-Methylisocytidine and LNA
2'-O-Methylisocytidine (2'-OMe-iC): A Blend of Stability and Functionality
The 2'-O-methyl (2'-OMe) modification is a well-established and widely utilized chemical alteration in oligonucleotide therapeutics.[1][2][3] It involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This modification imparts several beneficial properties:
-
Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from nuclease degradation.[4][5][6]
-
Increased Binding Affinity: The 2'-OMe modification favors an A-form RNA-like duplex geometry, which generally leads to an increase in the melting temperature (Tm) of the oligonucleotide-RNA duplex.[2][7]
-
Reduced Immunogenicity: The modification can help in reducing the innate immune responses that can be triggered by unmodified oligonucleotides.[3]
Isocytidine is an isomer of cytidine that can form a stable base pair with isoguanosine. In the context of standard Watson-Crick base pairing, its hydrogen bonding pattern differs from canonical cytidine. While less common in therapeutic oligonucleotides, the inclusion of non-standard bases can be explored for specific applications, such as expanding the genetic alphabet or altering recognition by cellular machinery.
The combination, 2'-O-Methylisocytidine (2'-OMe-iC), therefore integrates the stability-enhancing features of the 2'-OMe group with the unique base-pairing properties of isocytidine. Direct experimental data comparing 2'-OMe-iC head-to-head with other modifications is limited. However, its performance can be extrapolated from the well-characterized effects of its constituent modifications.
Locked Nucleic Acid (LNA): The High-Affinity Champion
Locked Nucleic Acid (LNA) is a conformationally restricted nucleic acid analog. A methylene bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar, "locking" it in a C3'-endo (RNA-like) conformation.[8][9] This structural constraint has profound consequences for the properties of LNA-containing oligonucleotides:
-
Unprecedented Binding Affinity: The pre-organized structure of LNA significantly increases the binding affinity for complementary RNA and DNA targets. This is reflected in a substantial increase in the melting temperature (Tm) per modification.[8][10]
-
Exceptional Nuclease Resistance: The rigid bicyclic structure of LNA provides excellent protection against nuclease degradation.[10]
-
Enhanced Specificity: The high binding affinity allows for the use of shorter oligonucleotides, which can improve mismatch discrimination.
The significant increase in affinity makes LNA a potent modification for applications requiring very strong target engagement, such as antisense oligonucleotides and microRNA inhibitors.
Head-to-Head Comparison: 2'-OMe vs. LNA
While direct comparative data for 2'-OMe-iC is scarce, a robust comparison can be made between the parent 2'-OMe modification and LNA, which are frequently compared in the literature.
| Feature | 2'-O-Methyl (2'-OMe) | Locked Nucleic Acid (LNA) |
| Structure | Methyl group at the 2'-position of the ribose | Methylene bridge between the 2'-O and 4'-C of the ribose |
| Conformation | Favors C3'-endo (RNA-like) | Locked in C3'-endo |
| Binding Affinity (ΔTm per modification) | +0.4 to +3.9°C[11] | +1.5 to +4°C[10] |
| Nuclease Resistance | Good | Excellent |
| Potency (Antisense IC50) | ~220 nM (in a specific study)[8][9] | ~0.4 nM (in the same study)[8][9] |
| RNase H Activation | Does not support RNase H cleavage | Does not support RNase H cleavage |
| Toxicity Profile | Generally well-tolerated | Can be associated with hepatotoxicity at high doses |
Data presented is context-dependent and can vary based on the sequence, number of modifications, and experimental conditions.
Causality Behind Performance Differences:
The superior binding affinity of LNA stems from its rigid, pre-organized structure, which reduces the entropic penalty of hybridization. The 2'-OMe modification, while also promoting an A-form helix, is more flexible. This difference in conformational rigidity directly translates to the observed differences in Tm and, consequently, in vitro and in vivo potency. A study directly comparing LNA and 2'-OMe gapmers demonstrated that the LNA-modified oligonucleotide had a 175-fold lower IC50 than a phosphorothioate and was significantly more potent than the 2'-OMe-modified version.[8][9]
Experimental Protocols
To empirically evaluate and compare oligonucleotide modifications, a standardized set of experiments is crucial. The following protocols provide a framework for assessing key performance parameters.
Thermal Melting (Tm) Analysis
This experiment determines the thermal stability of an oligonucleotide duplex. A higher Tm indicates stronger binding.
Protocol:
-
Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final concentration of each strand is typically 1-2 µM.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement:
-
Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined from the first derivative of the melting curve.[12]
Nuclease Resistance Assay
This assay evaluates the stability of modified oligonucleotides in the presence of nucleases, often in serum.
Protocol:
-
Sample Preparation: Incubate the modified oligonucleotide (e.g., 1 µM) in a solution containing serum (e.g., 50% fetal bovine serum) at 37°C.[13]
-
Time Course: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: The integrity of the oligonucleotide is analyzed by a suitable method, such as polyacrylamide gel electrophoresis (PAGE) or capillary gel electrophoresis (CGE), followed by staining or fluorescence detection.[13][14]
-
Quantification: The percentage of intact oligonucleotide at each time point is quantified to determine its half-life.
In Vitro Antisense Activity Assay
This experiment measures the ability of a modified antisense oligonucleotide (ASO) to reduce the expression of its target gene in a cellular context.
Protocol:
-
Cell Culture: Plate cells (e.g., a human cell line expressing the target gene) at an appropriate density.[15][16]
-
ASO Transfection: Transfect the cells with varying concentrations of the modified ASO using a suitable delivery method (e.g., lipid-based transfection reagent or gymnosis).[16]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for ASO uptake and target knockdown.[15]
-
Analysis of Target Gene Expression:
-
Data Analysis: Determine the IC50 value, which is the concentration of ASO that produces a 50% reduction in target gene expression.
Visualizing the Mechanisms and Workflows
Caption: Comparative mechanisms of LNA and 2'-O-Methyl modifications.
Caption: Workflow for evaluating modified antisense oligonucleotides.
Conclusion and Future Perspectives
The choice between 2'-O-Methyl and LNA modifications represents a classic trade-off in drug development: balancing potency with potential toxicity. LNA offers superior binding affinity and, consequently, higher potency, making it an excellent choice for targets that are difficult to inhibit.[8][9][10] However, the potential for off-target effects and toxicity necessitates careful sequence design and dose optimization.
The 2'-O-methyl modification provides a more moderate increase in affinity and potency but is generally associated with a better safety profile.[2] This makes it a robust and reliable choice for many therapeutic applications.
For 2'-O-Methylisocytidine, while a direct and comprehensive dataset is lacking, we can infer that it would likely exhibit the favorable stability and affinity characteristics of the 2'-OMe modification. The inclusion of isocytidine could offer unique possibilities for sequence-specific interactions or for evading certain cellular recognition mechanisms, though this remains an area for further investigation.
Ultimately, the optimal modification strategy is target- and indication-dependent. A thorough in vitro and in vivo characterization, as outlined in this guide, is essential for selecting the modification that will provide the best therapeutic index for a given oligonucleotide-based drug candidate. The continued exploration of novel modifications and combinations thereof will undoubtedly lead to the development of even safer and more effective nucleic acid medicines.
References
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Grunwald, J., et al. (2003). Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′‐O‐methyl RNA, phosphorothioates and small interfering RNA. Nucleic Acids Research, 31(12), 3231–3241. [Link]
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Levin, A. A. (2019). A comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′‐O‐methyl RNA, phosphorothioates and small interfering RNA. Nucleic Acids Research, 47(12), 5951-5965. [Link]
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Frieden, M., et al. (2003). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research, 31(21), 6365–6372. [Link]
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Synoligo. Nuclease Resistance Modifications. [Link]
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AUM Biotech. (2023). AUMlnc™ ASO Protocol. [Link]
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Ncardia. (2024). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. [Link]
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Creative Biolabs. Antisense Oligonucleotide (ASO) In Vitro Screening Service. [Link]
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Charles River Laboratories. ASO Screening Services. [Link]
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Merki, M. T., et al. (2003). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 31(19), 5548–5555. [Link]
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Bio-Synthesis Inc. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]
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Monia, B. P., et al. (1996). Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras. Journal of Biological Chemistry, 271(24), 14533–14540. [Link]
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Creative Biolabs. DNA/2'-O-Methyl RNA Chimera Modification Service. [Link]
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Nishina, K., et al. (2000). Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines. Nucleic Acids Research, 28(20), 3956–3963. [Link]
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Veselkov, D. A., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. Biomedicines, 11(11), 3071. [Link]
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Veselkov, D. A., et al. (2020). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Journal of Visualized Experiments, (162). [Link]
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Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515–537. [Link]
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The Shield of Stability: A Comparative Guide to Nuclease Resistance of 2'-O-Methylisocytidine and Other 2'-Modifications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide-based therapeutics, the journey from sequence to clinical success is fraught with challenges, paramount among them being the rapid degradation of these molecules by endogenous nucleases. The inherent instability of phosphodiester bonds in unmodified oligonucleotides necessitates chemical modifications to enhance their in vivo half-life. This guide provides an in-depth comparison of the nuclease resistance conferred by various 2'-ribose modifications, with a special focus on the anticipated properties of 2'-O-Methylisocytidine (2'-OMe-isoC) in relation to well-established modifications such as 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA).
The Imperative of Nuclease Resistance
Oligonucleotides intended for therapeutic use, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, must navigate a hostile biological environment teeming with endo- and exonucleases.[1][2] These enzymes rapidly cleave the phosphodiester backbone of unprotected nucleic acids, severely limiting their bioavailability and therapeutic efficacy.[3] In serum, 3'-exonucleases are a primary threat, while within the cellular environment, both 3' and 5' exonucleases are active.[1] Therefore, enhancing nuclease resistance is a foundational step in the development of oligonucleotide drugs.
The Mechanism: How 2'-Modifications Confer Protection
The 2'-position of the ribose sugar is a critical site for chemical modifications aimed at improving the pharmacological properties of oligonucleotides. The native 2'-hydroxyl group in RNA is a key recognition element for many nucleases and also participates in RNA's own chemical instability. By replacing this hydroxyl group with other chemical moieties, we can sterically hinder the approach of nuclease enzymes and lock the sugar pucker in a conformation that is less favorable for enzymatic cleavage.
The primary mechanism by which 2'-modifications enhance nuclease resistance is through steric hindrance. The bulkier the substituent at the 2'-position, the more difficult it is for the active site of a nuclease to access the adjacent phosphodiester bond. Additionally, these modifications can influence the sugar pucker conformation. Many 2'-modifications favor a C3'-endo sugar pucker, characteristic of A-form helices (RNA:RNA or RNA:DNA duplexes), which can contribute to both increased binding affinity to target RNA and enhanced nuclease stability.[3][4]
Caption: Mechanism of nuclease resistance by 2'-modifications.
A Comparative Analysis of Prominent 2'-Modifications
While a plethora of chemical modifications have been explored, 2'-OMe, 2'-F, and LNA have emerged as some of the most effective and widely used for enhancing nuclease resistance.
2'-O-Methyl (2'-OMe)
The 2'-O-methyl modification is a naturally occurring post-transcriptional modification in RNA, which speaks to its biological compatibility.[1] It involves the addition of a methyl group to the 2'-hydroxyl of the ribose. This modification offers a significant increase in nuclease resistance compared to unmodified oligonucleotides.[][6] DNA oligonucleotides containing 2'-OMe modifications are reported to be 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[1] While 2'-OMe provides protection against single-stranded endonucleases, it is less effective against exonucleases, necessitating the use of additional modifications like phosphorothioate bonds at the ends of the oligonucleotide for complete protection.[1]
2'-Fluoro (2'-F)
The 2'-fluoro modification involves the replacement of the 2'-hydroxyl group with a fluorine atom. This small but highly electronegative atom imparts unique properties to the oligonucleotide. 2'-F modified oligonucleotides exhibit enhanced thermal stability and, critically, significant resistance to nuclease degradation, particularly when combined with a phosphorothioate backbone.[7][8] The fluorine substitution helps to stabilize the C3'-endo sugar pucker, which contributes to its protective effect.[3]
Locked Nucleic Acid (LNA)
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[9][10] This conformational rigidity results in unprecedented thermal stability and exceptional nuclease resistance.[11][12] Studies have shown that incorporating as few as three LNA bases at both the 3' and 5' ends of an oligonucleotide can increase its serum half-life by 10-fold compared to unmodified oligos.[9] LNA's potent nuclease resistance makes it a highly attractive modification for therapeutic applications.[10][11]
| Modification | Mechanism of Resistance | Relative Nuclease Resistance | Key Advantages |
| 2'-O-Methyl (2'-OMe) | Steric hindrance from the methyl group. | Moderate to High[1][] | Biologically common, improves thermal stability.[4] |
| 2'-Fluoro (2'-F) | Electronegativity and stabilization of C3'-endo pucker.[3] | High, especially with phosphorothioates.[7][8] | Enhances binding affinity and thermal stability.[13] |
| Locked Nucleic Acid (LNA) | Rigid, "locked" C3'-endo conformation.[9] | Very High[12][14] | Exceptional thermal stability and mismatch discrimination.[9] |
The Case for 2'-O-Methylisocytidine (2'-OMe-isoC)
Direct comparative studies on the nuclease resistance of 2'-O-Methylisocytidine are not extensively available in peer-reviewed literature. However, we can make a scientifically sound projection based on the well-documented effects of the 2'-O-methyl group and the properties of isocytidine.
The 2'-O-methyl modification is a robust and reliable method for conferring nuclease resistance to oligonucleotides, regardless of the specific nucleobase it is attached to.[][6] The protective effect is primarily a function of the modification on the sugar moiety, which sterically shields the phosphodiester backbone from enzymatic attack. Therefore, it is highly probable that an oligonucleotide containing 2'-O-Methylisocytidine would exhibit significantly enhanced nuclease resistance compared to an oligonucleotide with an unmodified isocytidine.
Furthermore, a study on 2'-O-methylated 5-methylisocytidine reported that oligonucleotides incorporating this modified base are stable against depyrimidination, a form of chemical degradation.[15][16] While distinct from enzymatic degradation, this finding points to the overall increased stability of the nucleoside, which is a favorable characteristic for therapeutic oligonucleotides.
Based on these points, it is reasonable to hypothesize that the nuclease resistance of a 2'-O-Methylisocytidine-containing oligonucleotide would be comparable to that of oligonucleotides containing other 2'-O-methylated nucleosides.
Experimental Protocols for Assessing Nuclease Resistance
To empirically determine and compare the nuclease resistance of modified oligonucleotides, standardized in vitro assays are essential. Below are detailed protocols for two common methods.
Protocol 1: Serum Stability Assay
This assay assesses the stability of oligonucleotides in the presence of the complex mixture of nucleases found in serum.[17][18]
Materials:
-
Modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
RNA loading dye
-
15% Polyacrylamide gel
-
Glycerol-tolerant gel buffer
-
Nucleic acid stain (e.g., GelRed)
Procedure:
-
Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 200 µM. Prepare working solutions at a desired concentration (e.g., 40 µM).
-
Reaction Setup: For each time point (e.g., 0, 10 min, 30 min, 1h, 4h, 8h, 24h), prepare a reaction tube. In each tube, combine 5 µL of the oligonucleotide solution (e.g., 40 µM) with 5 µL of 50% FBS in PBS.
-
Incubation: Incubate the tubes at 37°C.
-
Sample Collection: At each designated time point, stop the reaction by adding 10 µL of RNA loading dye and immediately placing the sample on ice or at -20°C.
-
Gel Electrophoresis: Load the samples onto a 15% polyacrylamide gel. Include a lane with the untreated oligonucleotide as a control. Run the gel at a constant voltage (e.g., 100V) until the dye front reaches the bottom.
-
Visualization and Analysis: Stain the gel with a nucleic acid stain. Image the gel and quantify the intensity of the band corresponding to the intact oligonucleotide for each time point using densitometry software. Calculate the percentage of intact oligonucleotide remaining relative to the 0-minute time point.
Caption: Workflow for the serum stability assay.
Protocol 2: 3'-Exonuclease Challenge Assay
This assay uses a specific 3'-exonuclease, such as Snake Venom Phosphodiesterase (SVPD), to assess the resistance of the 3'-end of an oligonucleotide to degradation.[19]
Materials:
-
Modified and unmodified control oligonucleotides
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Nuclease-free water
-
Stop Solution (e.g., 0.5 M EDTA)
-
Method for analysis (e.g., HPLC, CE, or gel electrophoresis)
Procedure:
-
Reaction Setup: Prepare a working solution of your oligonucleotide in the reaction buffer. In a microcentrifuge tube, combine the oligonucleotide solution and reaction buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a predetermined amount of SVPD. The optimal enzyme concentration should be determined empirically to achieve a suitable degradation rate for the unmodified control.
-
Time Course: At various time points, take aliquots of the reaction and transfer them to a tube containing the stop solution.
-
Analysis: Analyze the samples using a high-resolution method like HPLC or capillary electrophoresis to quantify the amount of full-length oligonucleotide remaining. Alternatively, gel electrophoresis can be used for a more qualitative assessment.
Conclusion
The strategic incorporation of 2'-modifications is a cornerstone of modern oligonucleotide drug development. 2'-O-Methyl, 2'-Fluoro, and Locked Nucleic Acid modifications each offer a robust means of enhancing nuclease resistance, thereby increasing the in vivo stability and therapeutic potential of oligonucleotides. While direct comparative data for 2'-O-Methylisocytidine is emerging, the well-established principles of 2'-O-methylation strongly suggest that it will confer a significant degree of nuclease resistance. The experimental protocols provided in this guide offer a framework for the empirical validation and comparison of these and other novel modifications, enabling researchers to make informed decisions in the design of next-generation oligonucleotide therapeutics.
References
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Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]
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Di Giusto, D. A., & King, G. C. (2004). Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays. Nucleic Acids Research, 32(3), e32. [Link]
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Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. [Link]
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Synoligo. (2025). Nuclease Resistance Modifications. [Link]
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Abdelaal, E., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. bio-protocol, 14(8), e4999. [Link]
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Pendergraff, H. M., et al. (2011). Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals. Organic & Biomolecular Chemistry, 9(20), 6936-6943. [Link]
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Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]
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Lim, C., et al. (2000). 2′-Fluoro modified nucleic acids: Polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research, 28(19), 3673-3680. [Link]
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biomers.net. (n.d.). Locked Nucleic Acid Oligonucleotide. [Link]
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Yoo, B. H., et al. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(6), 2008-2016. [Link]
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Exner, M. P., & Seela, F. (2011). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 9(20), 7035-7046. [Link]
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Microsynth AG. (n.d.). Locked Nucleic Acid (LNA). [Link]
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Anderson, B. R., et al. (2010). Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Nucleic Acids Research, 38(17), 5888-5897. [Link]
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Kim, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(12), 6834-6845. [Link]
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Pallan, P. S., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 6971-6981. [Link]
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Pallan, P. S., et al. (2012). Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs. Chemical Communications, 48(66), 8195-8197. [Link]
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Lavan, M., et al. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. Molecules, 23(11), 2948. [Link]
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Exner, M. P., & Seela, F. (2011). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Semantic Scholar. [Link]
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Iribarren, A. M., et al. (1990). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Proceedings of the National Academy of Sciences, 87(19), 7747-7751. [Link]
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Pallan, P. S., et al. (2012). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. Chemical Communications, 48(66), 8195-8197. [Link]
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A Comparative Guide to NMR Spectroscopy for Validating 2'-O-Methylisocytidine Incorporation in Therapeutic Oligonucleotides
This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other analytical techniques for the validation of 2'-O-Methylisocytidine incorporation into synthetic oligonucleotides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and reliable validation framework.
The Critical Need for Validating Modified Oligonucleotides
Therapeutic oligonucleotides are a rapidly emerging class of molecules designed to treat diseases at the genetic level.[1][2] To enhance their stability, binding affinity, and pharmacokinetic properties, these molecules are often chemically modified.[3][4] One such critical modification is the methylation of the 2'-hydroxyl group of the ribose sugar, such as in 2'-O-Methylisocytidine. This modification is known to increase nuclease resistance and modulate the duplex stability of RNA.[5]
However, the complexity of solid-phase oligonucleotide synthesis can lead to incomplete incorporation or side reactions. Therefore, rigorous analytical validation is not merely a quality control step but a foundational requirement for ensuring the safety and efficacy of these next-generation therapeutics, as mandated by regulatory agencies like the FDA and EMA.[1][6] While several techniques can confirm the presence of a modification, NMR spectroscopy offers an unparalleled level of structural detail, making it a "gold standard" for unambiguous characterization.[6]
The Principle: Why NMR for Structural Validation?
NMR spectroscopy analyzes the magnetic properties of atomic nuclei within a molecule.[7] When placed in a strong magnetic field, specific nuclei absorb and re-emit electromagnetic radiation at characteristic frequencies. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus.[8][9]
For validating 2'-O-Methylisocytidine incorporation, NMR provides two key advantages:
-
Unambiguous Signature: The protons of the 2'-O-methyl (-OCH₃) group have a distinct chemical shift that is well-resolved from other protons in the oligonucleotide, such as those on the ribose ring or the nucleobase.[10] This provides a clear, unambiguous "fingerprint" for the modification.
-
Structural Context: Beyond simple detection, 2D NMR experiments can confirm the precise location of the methyl group by correlating the methyl protons to the 2'-carbon of the ribose sugar. This confirms that the modification occurred at the intended position and provides insights into the local conformation of the oligonucleotide backbone.[2][10]
Below is a diagram illustrating the structure of 2'-O-Methylisocytidine, highlighting the key chemical group targeted by NMR analysis.
Caption: Structure of 2'-O-Methylisocytidine with the target 2'-O-methyl group highlighted.
Comparative Analysis: NMR vs. Alternative Methods
While NMR is powerful, it is often used in conjunction with other methods. Understanding the strengths and weaknesses of each is crucial for developing a comprehensive analytical strategy. The primary alternative for confirming incorporation is Mass Spectrometry (MS).
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Expert Rationale |
| Primary Output | Atomic-level structural data, 3D conformation in solution | Mass-to-charge (m/z) ratio, molecular weight, fragmentation patterns | NMR provides definitive structural proof, while MS confirms the correct mass has been added. They are complementary, not mutually exclusive.[7] |
| Sensitivity | Lower (micromolar to millimolar range) | Higher (picomolar to femtomolar range)[11] | MS is ideal for detecting low-level impurities or when sample quantity is limited.[12][13] |
| Sample Requirement | Higher (typically >0.1 mg) | Lower (typically <0.01 mg) | The need for more material is a key consideration for NMR, especially in early-stage discovery. |
| Resolution | Atomic resolution, distinguishes isomers | Can distinguish isomers with different fragmentation, but can be challenging | NMR excels at distinguishing between positional isomers (e.g., 2'-O-methyl vs. 3'-O-methyl), which MS may not easily resolve.[2] |
| Analysis Time | Longer (hours per experiment) | Shorter (minutes per sample) | MS provides much higher throughput for routine quality control checks. |
| Quantitation | Excellent (qNMR), direct integration without reference standards[1] | Requires isotopic standards for accurate quantitation | Quantitative NMR (qNMR) is highly accurate for determining the stoichiometry of the modification. |
| Destructive? | No, sample can be recovered | Yes, sample is consumed/destroyed | The non-destructive nature of NMR is a significant advantage, allowing the same sample to be used for multiple analyses.[7] |
Experimental Protocol: A Self-Validating NMR Workflow
This workflow is designed to provide a multi-layered validation of 2'-O-Methylisocytidine incorporation, where results from simpler, faster experiments inform the setup of more complex, high-resolution ones.
Caption: A step-by-step workflow for the NMR-based validation of modified oligonucleotides.
Step 1: Sample Preparation (The Foundation of Quality Data)
The quality of your NMR data is fundamentally dependent on the quality of your sample. Contaminants or improper sample preparation can broaden signals and obscure important correlations.
-
Purification: Start with highly purified oligonucleotide, typically via HPLC. Residual solvents or salts from synthesis and purification must be removed as they can introduce confounding signals and affect chemical shifts.
-
Solvent Choice: Lyophilize the purified oligonucleotide to a dry powder. Re-dissolve the sample in 99.96% Deuterium Oxide (D₂O). The use of D₂O is critical to suppress the overwhelmingly large signal from water (H₂O) protons, which would otherwise obscure the signals from the oligonucleotide.
-
Concentration: Aim for a final concentration of 0.5-1.0 mM. While modern NMR instruments with cryoprobes can work with less material, this concentration range provides a good balance between signal-to-noise and avoiding sample aggregation.[10]
-
Internal Standard: Add a known amount of an internal chemical shift reference and quantification standard, such as DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid). DSS is ideal because its primary signal is a sharp singlet at 0 ppm, which does not overlap with oligonucleotide signals.[10]
-
Transfer: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi tube for lower volume samples).[10]
Step 2: 1D ¹H NMR - The Initial Assessment
The 1D proton NMR spectrum is the fastest experiment and serves as a crucial first look at the sample's integrity and the success of the modification.[14]
-
Acquisition:
-
Instrument: 600 MHz or higher NMR spectrometer for optimal resolution.[1][2]
-
Temperature: Set to a constant temperature, typically 25°C (298 K), to ensure chemical shifts are reproducible.[15]
-
Experiment: A standard 1D proton experiment with water suppression (e.g., using presaturation or Watergate sequence).
-
-
Data Interpretation:
-
Purity: The spectrum should be clean, with sharp signals. Broad humps often indicate aggregation or the presence of macromolecules.
-
Signature Signal: Look for a distinct singlet in the ~3.5 - 4.0 ppm region. This is the characteristic chemical shift range for 2'-O-methyl protons.[9][10]
-
Quantification: Integrate the area of the -OCH₃ singlet and compare it to the integration of well-resolved, non-exchangeable aromatic protons (H6/H8, typically 7.4-8.3 ppm).[2] The ratio should match the expected stoichiometry (e.g., for one modification, the integral of 3 protons from -OCH₃ should correspond to the average integral of 1 aromatic proton).
-
Step 3: 2D ¹H-¹³C HSQC - Unambiguous Confirmation
If the 1D ¹H spectrum is promising, the Heteronuclear Single Quantum Coherence (HSQC) experiment provides definitive proof of incorporation. It creates a 2D map correlating protons directly to the carbon atoms they are attached to.[10]
-
Causality: We choose HSQC because a simple proton signal at ~3.7 ppm could potentially arise from a small molecule contaminant. However, it is exceedingly unlikely that a contaminant would also have a carbon atom with the specific chemical shift of a 2'-O-methyl carbon (~58-60 ppm). The presence of a correlated peak in the HSQC spectrum is therefore conclusive evidence.
-
Acquisition:
-
Experiment: A sensitivity-enhanced ¹H-¹³C HSQC experiment. This can take several hours, but is essential for high-confidence validation.
-
-
Data Interpretation:
-
Signature Correlation Peak: Look for a single cross-peak in the 2D spectrum. Its coordinates should correspond to the proton chemical shift on one axis (~3.7 ppm) and the carbon chemical shift on the other axis (~59 ppm).
-
Absence of Other Signals: The absence of unexpected correlation peaks confirms the chemical purity of the sample.
-
| Expected Chemical Shifts for 2'-O-Methyl Group | |
| Nucleus | Typical Chemical Shift (δ, ppm) |
| ¹H (in -OCH₃) | 3.5 - 4.0 |
| ¹³C (in -OCH₃) | 58 - 60 |
Note: Exact chemical shifts can vary slightly depending on the neighboring bases and the overall conformation of the oligonucleotide.
Conclusion and Best Practices
Validating the incorporation of 2'-O-Methylisocytidine is a non-negotiable step in the development of oligonucleotide therapeutics. While mass spectrometry is an essential tool for confirming molecular weight, NMR spectroscopy is the definitive method for unambiguous structural characterization .[3][6]
By employing a systematic workflow from a simple 1D ¹H spectrum to a high-resolution 2D ¹H-¹³C HSQC, researchers can create a self-validating data package. This approach not only confirms the presence of the 2'-O-methyl group but also verifies its precise atomic location, providing the highest level of confidence in the identity and quality of the synthesized molecule. This rigorous characterization is fundamental to ensuring the safety, efficacy, and reproducibility of novel nucleic acid-based medicines.
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ResearchGate. Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides. Available from: [Link]
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PubMed. Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides. J Pharm Sci. 2023 Sep;112(9):2524-2531. Available from: [Link]
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Bruker. NMR characterization of oligonucleotides and peptides. Available from: [Link]
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National Institutes of Health (NIH). Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy - PMC. Available from: [Link]
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News-Medical.Net. Your ultimate guide to oligonucleotide analysis using high-field NMR. Available from: [Link]
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IBBR. Structural Characterization of Short Oligonucleotide Therapeutics by Solution NMR. Available from: [Link]
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National Institutes of Health (NIH). Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches. Available from: [Link]
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News-Medical.Net. Why NMR is the gold standard for peptides & oligonucleotides in pharma. Available from: [Link]
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ChemRxiv. NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. Available from: [Link]
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Royal Society of Chemistry. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry. Available from: [Link]
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Patsnap Eureka. Differences in NMR vs Mass Spectrometry for Identification. Available from: [Link]
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National Institutes of Health (NIH). Applications of NMR to structure determination of RNAs large and small - PMC. Available from: [Link]
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PubMed. Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydr Res. 1990 Sep 5;204:221-6. Available from: [Link]
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Semantic Scholar. Synthesis and NMR Characterisation of Methyl Mono- and Di-O-α-L-Rhamnopyranosyl-α-D-Glucopyranosiduronic Acids. Available from: [Link]
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A Senior Application Scientist's Guide to Confirming 2'-O-Methylisocytidine Incorporation in Oligonucleotides Using Enzymatic Digestion Assays
This guide provides an in-depth comparison of enzymatic digestion methodologies for the robust validation of 2'-O-Methylisocytidine (2'-O-Me-isoC) in synthetic oligonucleotides. We will explore the biochemical principles behind enzyme selection, present a self-validating experimental protocol, and compare the technique against alternative analytical methods, offering researchers a comprehensive framework for ensuring the integrity of their modified oligonucleotides.
The Critical Role of Modification Verification
In the landscape of therapeutic and diagnostic oligonucleotides, chemical modifications are paramount. The 2'-O-methyl (2'-O-Me) modification is a cornerstone of this strategy, introduced to confer significant resistance against endonuclease degradation, thereby increasing the in vivo stability and therapeutic window of antisense oligonucleotides, siRNAs, and aptamers.[1][2][3] Isocytidine (isoC), paired with isoguanosine (isoG), is used to expand the genetic alphabet, enabling novel functionalities and specificities.
The successful incorporation of 2'-O-Methylisocytidine is not merely a synthetic checkpoint; it is a critical quality attribute that directly impacts the molecule's stability, binding affinity, and ultimate biological function. Incomplete or failed incorporation can lead to off-target effects or rapid degradation. Therefore, rigorous analytical methods to confirm the presence and quantify the incorporation of 2'-O-Me-isoC are indispensable for drug development professionals and researchers.
The Principle: Exploiting Enzyme Specificity
The foundational principle of this method lies in the differential activity of specific nucleases towards modified and unmodified phosphodiester linkages. While many nucleases can digest standard RNA or DNA, the bulky methyl group at the 2'-position of the ribose sterically hinders the catalytic activity of certain enzymes.[4]
Our strategy employs a two-enzyme system to digest the oligonucleotide into its constituent nucleosides, which are then separated and quantified by High-Performance Liquid Chromatography (HPLC). The key is the strategic selection of an endonuclease that is inhibited by the 2'-O-Me modification.
-
Nuclease P1: This endonuclease from Penicillium citrinum efficiently cleaves phosphodiester bonds in single-stranded nucleic acids to yield 5'-mononucleotides.[5] Crucially, its activity is known to be impeded by 2'-O-methylated nucleosides.[4] This inhibition is the lynchpin of our assay.
-
Alkaline Phosphatase: Following Nuclease P1 digestion, an alkaline phosphatase (e.g., Bacterial Alkaline Phosphatase, BAP) is used to remove the 5'-phosphate from the mononucleotides, yielding free nucleosides suitable for standard reversed-phase HPLC analysis.[5][6]
When an oligo containing 2'-O-Me-isoC is subjected to this dual-enzyme digestion, Nuclease P1 will cleave the backbone until it encounters the modified residue. At this junction, its activity will be significantly reduced or completely blocked. This results in an incomplete digestion, yielding a characteristic pattern of digestion products that confirms the modification's presence.
A Self-Validating Protocol for 2'-O-Me-isoC Confirmation
This protocol is designed to be self-validating by including essential controls that provide clear, interpretable results.
Materials:
-
Test Oligonucleotide (containing putative 2'-O-Me-isoC)
-
Positive Control Oligonucleotide (validated sequence with 2'-O-Me-isoC)
-
Negative Control Oligonucleotide (same sequence as test oligo, but with unmodified C)
-
Nuclease P1 (Wako Chemicals or equivalent)
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease-free water
-
Reaction Buffer (e.g., 10 mM Ammonium Acetate, pH 5.3)
-
BAP Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation: Prepare 1-5 µg of each oligonucleotide (Test, Positive Control, Negative Control) in separate sterile microcentrifuge tubes.
-
Denaturation: Add nuclease-free water to a volume of 20 µL. Heat the samples at 95°C for 3 minutes, then immediately place them on ice for 5 minutes to prevent re-annealing.[5]
-
Nuclease P1 Digestion:
-
Alkaline Phosphatase Digestion:
-
Add 5 µL of 10X BAP buffer to the reaction mixture to raise the pH.
-
Add 1-2 units of BAP.
-
Incubate at 37°C for an additional 2 hours.[5] This step removes the phosphate groups to yield free nucleosides.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet any denatured enzyme.
-
Transfer the supernatant to HPLC vials.
-
Analyze 20 µL of the digest by reversed-phase HPLC, monitoring at 260 nm. Use a gradient of a suitable buffer (e.g., 50 mM phosphate buffer, pH 5.8) and acetonitrile for separation.[7]
-
Data Interpretation: What to Expect on the Chromatogram
The power of this comparative approach becomes evident in the HPLC data. By comparing the chromatograms of the three samples, a clear picture emerges.
| Sample | Expected Nucleoside Peaks (dG, dC, dA, T) | Expected 2'-O-Me-isoC Peak | Key Differentiating Feature |
| Negative Control | Present and quantifiable | Absent | Complete digestion to baseline nucleosides. |
| Positive Control | Present | Absent or significantly diminished | Appearance of one or more new, later-eluting peaks corresponding to undigested di/trinucleotide fragments containing 2'-O-Me-isoC. |
| Test Oligo | Present | Absent or significantly diminished | Chromatogram should match the Positive Control, showing the characteristic late-eluting fragment peak(s). |
The hallmark of successful incorporation is the disappearance of the free 2'-O-Me-isoC nucleoside peak (which would be present upon complete digestion) and the simultaneous appearance of a new peak representing the nuclease-resistant fragment. The retention time of this fragment will be longer than that of the individual nucleosides.
Comparison with Alternative Analytical Methods
While robust, enzymatic digestion is not the only method for oligo analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.
| Feature | Enzymatic Digestion with HPLC | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Infers modification presence from incomplete digestion pattern. | Directly measures the mass-to-charge ratio of the intact oligonucleotide or its fragments.[8][9] |
| Pros | - Highly quantitative and reproducible.- Uses standard HPLC equipment.- Unambiguous confirmation via control comparison.- Cost-effective. | - Provides exact mass confirmation of the oligo.- High sensitivity.- Can identify a wide range of impurities and modifications simultaneously.[10] |
| Cons | - Indirect method (infers presence).- Does not provide mass of the full oligo.- Requires well-characterized controls. | - Ion-pairing reagents can suppress MS signal and contaminate the system.[11]- Data analysis can be complex.- Requires more specialized and expensive instrumentation. |
| Best For | Routine QC, confirmation of specific known modifications, quantification of incorporation efficiency. | Characterization of novel oligos, impurity profiling, comprehensive structural elucidation. |
Conclusion and Recommendations
The dual-enzyme digestion assay using Nuclease P1 and Alkaline Phosphatase is a reliable, cost-effective, and powerful method for confirming the incorporation of 2'-O-Methylisocytidine into synthetic oligonucleotides. Its strength lies in its self-validating design; the comparison between negative and positive controls provides an unequivocal fingerprint for the presence of the modification. While LC-MS offers direct mass evidence and is invaluable for discovery and deep characterization, the enzymatic digestion assay remains a gold-standard technique for routine quality control and validation in both academic and industrial settings. For any laboratory involved in the development of modified oligonucleotides, mastering this assay is a critical step toward ensuring product quality and experimental success.
References
- Agilent. (2024). Oligonucleotide Analysis with Ion-Pairing-Free Reversed Phase Method and TOF LC/MS. Agilent Technologies, Inc.
- Lennox, K. A., & Behlke, M. A. (2010). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acid Therapeutics.
- BenchChem. (2025). Optimizing tRNA hydrolysis for the complete release of modified nucleosides. BenchChem.
- Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC.
- Yamamoto, Y., et al. (2024). Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach. Analytical Chemistry.
- Shodex. (n.d.). LC/MS Analysis of Various Oligonucleic Acids with/without Modifications. Shodex.
- Rivera, S. (2025). Bridging Chromatography and LC-MS Workflows for Oligonucleotide Analysis: Practical Solutions for Biopharma Labs. Separation Science.
- Apffel, A., et al. (n.d.). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. Chromatography Online.
- Hasan, A., et al. (2010). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry.
- Anderson, B. R., et al. (2011). Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Nucleic Acids Research.
- McKay, R. A., et al. (1996). Enhanced activity of an antisense oligonucleotide targeting murine protein kinase C-alpha by the incorporation of 2'-O-propyl modifications. Nucleic Acids Research.
- Motorin, Y., & Helm, M. (2022). Mapping of the Chemical Modifications of rRNAs. Methods in Molecular Biology.
- Manoharan, M., et al. (1993). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic Acids Research.
- Danell, A. S., et al. (2023). Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics. Analytical Chemistry.
- Dai, W., et al. (n.d.). Activity-based RNA modifying enzyme probing reveals DUS3L-mediated dihydrouridylation. bioRxiv.
- Gaus, H., et al. (2019). Characterization of the nuclease resistance of 2′-modified oligonucleotides in mouse cerebrospinal fluid. Nucleic Acid Therapeutics.
- Maule, W. L., et al. (n.d.). UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor. Sigma-Aldrich.
- Kumar, P., et al. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal.
- Yamashige, R., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. Molecules.
- Gene Link. (2026). Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides. Gene Link.
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A Head-to-Head Comparison of 2'-O-Methyl and 2'-Fluoro Modifications in Therapeutic Oligonucleotides
In the rapidly advancing field of oligonucleotide therapeutics, the precise chemical modification of nucleic acids is paramount to achieving desired pharmacological properties. Among the myriad of available modifications, 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) substitutions on the ribose sugar are two of the most prevalent and impactful. This guide provides a detailed, head-to-head comparison of these critical modifications, moving beyond a simple catalog of features to an in-depth analysis of their functional consequences, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the design of next-generation nucleic acid-based drugs.
Foundational Chemistry and Structural Impact
The 2'-position of the ribose sugar is a critical hub for both structural integrity and biological interaction. Unmodified RNA, with its 2'-hydroxyl (2'-OH) group, is prone to rapid enzymatic degradation and assumes a flexible C3'-endo sugar pucker, characteristic of an A-form helix. Chemical modification at this position is a cornerstone of oligonucleotide drug design, aiming to enhance stability and modulate binding affinity.
-
2'-O-Methyl (2'-OMe): This modification involves the addition of a methyl group to the 2'-hydroxyl (-OCH3).[1] This seemingly simple addition has profound consequences. The 2'-OMe group locks the sugar pucker into a C3'-endo conformation, pre-organizing the oligonucleotide into an A-form helical geometry.[2] This conformation is ideal for binding to complementary RNA targets.
-
2'-Fluoro (2'-F): The 2'-fluoro modification replaces the hydroxyl group with a highly electronegative fluorine atom.[1][3] This substitution also strongly favors a C3'-endo sugar pucker, similar to 2'-OMe, thereby promoting an A-form helix.[1] The high electronegativity of fluorine can also lead to more subtle electronic effects that influence base pairing and stacking interactions.
Let's delve into a comparative analysis of their key performance attributes.
Comparative Analysis: 2'-OMe vs. 2'-F
The choice between 2'-OMe and 2'-F modifications is not arbitrary; it is a strategic decision based on the desired balance of thermal stability, nuclease resistance, and potential for off-target effects.
Thermal Stability (Melting Temperature, Tm)
The thermal stability of an oligonucleotide duplex, indicated by its melting temperature (Tm), is a critical measure of its binding affinity to a target sequence.[4] Both 2'-OMe and 2'-F modifications are known to increase the Tm of a duplex compared to unmodified DNA or RNA.[5]
| Modification | Typical ΔTm per modification (°C) vs. DNA/RNA | Key Mechanistic Driver |
| 2'-O-Methyl | +1.3°C per modification.[6] | Pre-organization into A-form helix, reducing the entropic penalty of binding. |
| 2'-Fluoro | +1.8°C per modification.[6] | Strong C3'-endo pucker preference due to fluorine's high electronegativity, leading to enhanced A-form geometry and favorable hydration changes.[1] |
Experimental Insight: The superior Tm enhancement of 2'-F modifications can be attributed to the powerful inductive effect of the fluorine atom, which rigidifies the sugar conformation more effectively than the 2'-OMe group.[1] This makes 2'-F an excellent choice for short oligonucleotides or for targeting structured RNA where high affinity is crucial.
Nuclease Resistance
A primary hurdle for oligonucleotide therapeutics is their susceptibility to degradation by cellular nucleases.[1] Modifications at the 2'-position provide a steric shield against nuclease attack.
| Modification | Relative Nuclease Resistance | Rationale |
| 2'-O-Methyl | High | The bulky methyl group provides significant steric hindrance, effectively blocking the approach of nuclease enzymes.[6] The 2'-OMe modification is stable against single-stranded ribonucleases.[7] |
| 2'-Fluoro | Moderate to High | While smaller than a methyl group, the electronegative fluorine atom alters the electronic properties of the C2'-H bond, making it less susceptible to enzymatic cleavage.[1] This modification confers some nuclease resistance compared to native RNA.[7] |
Expert Commentary: While both modifications offer a substantial improvement over unmodified RNA, 2'-OMe is often considered the "gold standard" for nuclease resistance due to its greater steric bulk. For applications requiring long-term stability in nuclease-rich environments, such as in vivo applications, a higher density of 2'-OMe modifications might be preferable.[8]
In Vivo Performance and Immunogenicity
The ultimate test of an oligonucleotide therapeutic is its performance in a biological system. This includes not only its efficacy but also its potential to elicit an immune response.
-
2'-O-Methyl: This modification is generally considered to be of low immunogenicity. The presence of 2'-OMe groups can help the oligonucleotide evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which are key players in the innate immune response.[9]
-
2'-Fluoro: The picture with 2'-F is more complex. While it can also reduce immune stimulation compared to unmodified RNA, certain sequence contexts containing 2'-F modifications have been reported to activate immune pathways.[10] In some cases, 2'-F modified oligonucleotides have been associated with hepatotoxicity in mice.[11] Therefore, careful sequence design and testing are crucial when employing 2'-F modifications.
Trustworthiness Check: The potential for immunogenicity necessitates a robust, self-validating experimental workflow. When designing oligonucleotides with 2'-F modifications, it is imperative to include in vitro assays to assess the activation of key immune cells (e.g., peripheral blood mononuclear cells) and the secretion of pro-inflammatory cytokines.
Experimental Protocols
To provide a practical framework for the comparison of these modifications, we present standardized protocols for the key evaluative experiments.
Protocol: Determination of Melting Temperature (Tm)
This protocol outlines the use of UV-Vis spectrophotometry to determine the Tm of oligonucleotide duplexes.[4]
Methodology:
-
Oligonucleotide Preparation: Synthesize or procure the desired oligonucleotides (unmodified, 2'-OMe modified, and 2'-F modified) and their complementary strands. Purify by HPLC to ensure high purity.
-
Annealing:
-
Dissolve the oligonucleotides in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[12]
-
Mix the oligonucleotide and its complement in equimolar amounts to a final concentration of 2-4 µM.[12]
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing.
-
-
UV-Vis Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from 20°C to 80°C at a rate of 1°C/minute.[13]
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.
-
The Tm is determined as the temperature at which 50% of the duplex has dissociated.[4] This corresponds to the peak of the first derivative of the melting curve.
-
Protocol: Nuclease Resistance Assay
This protocol details a method for assessing the stability of oligonucleotides in the presence of serum or specific nucleases.
Methodology:
-
Oligonucleotide Preparation: Prepare the modified and unmodified oligonucleotides as described above. It is common to use 5'-radiolabeled or fluorescently labeled oligonucleotides for easier detection.
-
Incubation:
-
Incubate the oligonucleotides (e.g., at 1 µM final concentration) in 50% fetal bovine serum (FBS) or with a specific nuclease (e.g., snake venom phosphodiesterase) at 37°C.[14]
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., formamide loading dye with EDTA) and immediately freezing the samples on dry ice.[15]
-
Analysis:
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).[15]
-
Visualize the bands using autoradiography (for radiolabeled oligos) or fluorescence imaging.
-
-
Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point.[15] Calculate the percentage of intact oligonucleotide remaining and plot this against time to determine the degradation kinetics.
Logical Relationships and Workflow Visualization
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Decision workflow for selecting 2'-modifications.
Caption: Experimental workflow for validating modified oligonucleotides.
Conclusion and Future Perspectives
The choice between 2'-O-Methyl and 2'-fluoro modifications is a nuanced one, with each offering a distinct profile of benefits. 2'-Fluoro modifications provide superior thermal stability, making them an excellent choice for applications requiring high target affinity.[2][7] In contrast, 2'-O-Methyl modifications offer robust nuclease resistance and are generally associated with a lower risk of immunogenicity.[9][16]
The future of oligonucleotide therapeutics will likely involve the strategic combination of these and other modifications in "gapmer" or "mixmer" designs to fine-tune the desired properties. As our understanding of the intricate interplay between chemical modifications and biological systems deepens, so too will our ability to rationally design safer and more effective nucleic acid-based drugs. This guide serves as a foundational resource to aid in that critical endeavor.
References
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Guryev, O., et al. (2022). An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. MDPI. Retrieved from [Link]
-
Synoligo. (2025). Nuclease Resistance Modifications. Retrieved from [Link]
-
Kim, S., et al. (2014). 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. PLoS ONE. Retrieved from [Link]
-
Prakash, T. P., et al. (2018). Evaluation of the effect of 2'-O-methyl, fluoro hexitol, bicyclo and Morpholino nucleic acid modifications on potency of GalNAc conjugated antisense oligonucleotides in mice. PubMed. Retrieved from [Link]
-
Nishina, K., et al. (2020). An artificial cationic oligosaccharide combined with phosphorothioate linkages strongly improves siRNA stability. PMC - NIH. Retrieved from [Link]
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Hudson, R. H. E., et al. (2016). Synthesis and biophysical characterization of oligonucleotides modified with O2′-alkylated RNA monomers featuring substituted pyrene moieties. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Bio-Synthesis. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]
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Egli, M., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. PubMed Central. Retrieved from [Link]
-
ETH Zurich. (n.d.). Protocol for DNA Duplex Tm Measurements. Retrieved from [Link]
-
Damha, M. J., et al. (2007). 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research. Retrieved from [Link]
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Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ivanova, G. D., et al. (2021). Biophysical and biological properties of splice-switching oligonucleotides and click conjugates containing LNA-phosphothiotriester linkages. Nucleic Acids Research. Retrieved from [Link]
-
Kodama, T., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. Journal of the American Chemical Society. Retrieved from [Link]
-
Yamamoto, T., et al. (2019). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Shen, W., et al. (2018). Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research. Retrieved from [Link]
- Crooke, S. T. (Ed.). (2008).
-
Szostak, J. W., et al. (2013). Interactions of 2'-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. PLoS ONE. Retrieved from [Link]
-
Yoo, B. H., et al. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research. Retrieved from [Link]
-
Lee, J., & Kim, Y. K. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Methods in Molecular Biology. Retrieved from [Link]
-
Heemskerk, H. A., et al. (2009). In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping. The Journal of Gene Medicine. Retrieved from [Link]
-
Bio-Synthesis. (2014). Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Retrieved from [Link]
-
Rodgers, M. T., et al. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Kumar, S., & Singh, N. K. (2014). Computation of Melting Temperatures (Tm) of oligonucleotides for high throughput PCR using MS-Excel. IOSR Journal of Biotechnology and Biochemistry. Retrieved from [Link]
-
Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology. Retrieved from [Link]
-
Prakash, T. P., et al. (2018). Evaluation of the effect of 2'-O-methyl, fluoro hexitol, bicyclo and Morpholino nucleic acid modifications on potency of GalNAc conjugated antisense oligonucleotides in mice. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Hagedorn, P. H., et al. (2019). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Retrieved from [Link]
-
Sooter, L. J., et al. (2013). 2'-Fluoro-Modified Pyrimidines Enhance Affinity of RNA Oligonucleotides to HIV-1 Reverse Transcriptase. PLoS ONE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantifying 2'-O-Methylisocytidine Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the advancement of oligonucleotide therapeutics, the precise quantification of modified nucleotides is paramount. 2'-O-Methylisocytidine (2'-OMe-iC) is a critical modification known to enhance nuclease resistance and binding affinity of therapeutic oligonucleotides. This guide provides an in-depth comparison of mass spectrometry-based methods for the accurate quantification of 2'-OMe-iC incorporation, grounded in scientific principles and field-proven insights.
The Analytical Imperative: Why Quantify 2'-O-Methylisocytidine?
Methodological Showdown: A Comparative Analysis of Mass Spectrometry Techniques
The gold standard for the quantification of modified nucleosides is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). However, other mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, also find application in the characterization of oligonucleotides. Here, we compare these methods for the specific task of quantifying 2'-OMe-iC.
The Workflow Bedrock: Enzymatic Digestion
Regardless of the mass spectrometry platform, the foundational step for accurate quantification of individual modified nucleosides within an oligonucleotide is complete enzymatic hydrolysis. This process breaks down the oligonucleotide into its constituent nucleosides, allowing for their separation and individual measurement.
Caption: General workflow for quantifying 2'-O-Methylisocytidine incorporation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse of quantitative bioanalysis for its exceptional sensitivity, selectivity, and wide dynamic range. The technique operates by separating the digested nucleosides using liquid chromatography, followed by selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle of Operation: In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated or deprotonated 2'-OMe-iC molecule). This ion is then fragmented in the second quadrupole (q2, the collision cell), and a specific, characteristic fragment ion is selected by the third quadrupole (Q3) for detection. This two-stage mass filtering provides a high degree of specificity, minimizing interference from other co-eluting compounds.
Performance Characteristics: Based on data from the analysis of the closely related 2'-O-methylcytidine, the performance of a validated LC-MS/MS method for 2'-OMe-iC can be expected to be in the following ranges[1][2]:
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Linear Dynamic Range | 3-4 orders of magnitude |
| Accuracy | 85-115% of nominal concentration |
| Precision (%CV) | <15% |
Causality Behind Experimental Choices:
-
Ion-Pairing Reversed-Phase Chromatography: Oligonucleotides and nucleosides are polar molecules. The use of ion-pairing reagents, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), in the mobile phase is crucial for achieving good retention and separation on reversed-phase columns[3].
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) analog of 2'-OMe-iC is the gold standard for achieving the highest accuracy and precision. The SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction during data analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, offers an alternative to tandem quadrupole instruments for quantitative analysis. Instead of relying on fragmentation for selectivity, HRMS leverages its high resolving power to differentiate the analyte of interest from interfering species based on their exact mass.
Principle of Operation: HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). This allows for the confident identification of 2'-OMe-iC based on its unique elemental composition. Quantification is performed by extracting the ion chromatogram for the exact m/z of the analyte.
Performance Comparison with LC-MS/MS:
| Feature | LC-MS/MS (Triple Quadrupole) | LC-HRMS (Orbitrap, Q-TOF) |
| Selectivity | Based on specific fragmentation (MRM) | Based on high mass accuracy |
| Sensitivity | Generally considered more sensitive, especially for targeted analysis | Can achieve comparable sensitivity to LC-MS/MS for many applications[4][5] |
| Versatility | Primarily for targeted quantification | Excellent for both targeted and untargeted (discovery) analysis |
| Method Development | Requires optimization of fragmentation parameters for each analyte | Less analyte-specific tuning required |
Expert Insight: While LC-MS/MS has traditionally been favored for its sensitivity in targeted quantification, modern HRMS instruments are increasingly demonstrating comparable performance[1][6]. The ability of HRMS to perform retrospective data analysis and identify unexpected metabolites or impurities in the same run is a significant advantage in a research and development setting.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful technique for the rapid analysis of large biomolecules, including intact oligonucleotides. However, its application in the precise quantification of individual nucleosides after digestion is limited.
Principle of Operation: In MALDI-TOF, the analyte is co-crystallized with a matrix on a target plate. A laser is fired at the crystals, causing the analyte to desorb and ionize. The ions are then accelerated in an electric field, and their time-of-flight to a detector is measured, which is proportional to their m/z.
Limitations for Quantification:
-
Poor Shot-to-Shot Reproducibility: The ionization process in MALDI can be heterogeneous across the sample spot, leading to significant variability in signal intensity and making it challenging to obtain the high precision required for regulatory submissions[7].
-
Matrix Interferences: The presence of the matrix can lead to background noise in the low mass range where nucleosides are detected.
-
Focus on Intact Mass: MALDI-TOF is exceptionally well-suited for determining the molecular weight of intact oligonucleotides, confirming the successful synthesis and incorporation of modifications[8][9]. However, it is not the preferred method for quantifying the individual building blocks after digestion.
Conclusion of Comparison: For the robust and reliable quantification of 2'-O-Methylisocytidine incorporation, LC-MS/MS is the recommended method due to its superior sensitivity, selectivity, and established validation workflows. LC-HRMS presents a strong alternative , offering comparable quantitative performance with the added benefit of untargeted analysis capabilities. MALDI-TOF MS is best utilized for the qualitative assessment of intact oligonucleotides.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method hinges on a well-defined and validated protocol. Below are detailed, step-by-step methodologies for the quantification of 2'-OMe-iC using LC-MS/MS.
Protocol 1: Complete Enzymatic Digestion of Oligonucleotides
This protocol is designed to achieve complete hydrolysis of the oligonucleotide to its constituent nucleosides, a critical step for accurate quantification.
Caption: Step-by-step workflow for enzymatic digestion of oligonucleotides.
Materials:
-
Purified oligonucleotide containing 2'-OMe-iC
-
Stable isotope-labeled 2'-O-Methylisocytidine (SIL-2'-OMe-iC) as internal standard
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
Reaction buffers for Nuclease P1 and BAP/CIP
-
LC-MS grade water and organic solvents
Procedure:
-
Sample Preparation: To 1-5 µg of the purified oligonucleotide, add a known amount of the SIL-2'-OMe-iC internal standard. The amount of internal standard should be chosen to be in the mid-range of the calibration curve.
-
Nuclease P1 Digestion: Add Nuclease P1 and its corresponding reaction buffer to the oligonucleotide sample. Incubate at 37°C for 2-4 hours. Rationale: Nuclease P1 is a non-specific endonuclease that cleaves the phosphodiester bonds in the oligonucleotide backbone, yielding 5'-mononucleotides.
-
Phosphatase Treatment: Add alkaline phosphatase (BAP or CIP) and its reaction buffer to the mixture. Incubate at 37°C for 1-2 hours. Rationale: The phosphatase removes the 5'-phosphate group from the mononucleotides, yielding the desired nucleosides for LC-MS analysis.
-
Sample Cleanup: Remove the enzymes from the reaction mixture to prevent interference with the LC-MS analysis. This can be achieved by protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE).
-
Final Preparation: Evaporate the cleaned sample to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in the initial LC mobile phase. The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of 2'-O-Methylisocytidine
This protocol outlines the key parameters for the chromatographic separation and mass spectrometric detection of 2'-OMe-iC.
Instrumentation:
-
UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, Waters ACQUITY UPLC Oligonucleotide BEH C18).
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM triethylamine) and a volatile acid (e.g., 0.1% formic acid or hexafluoroisopropanol).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage to elute the nucleosides.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 50 °C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
2'-OMe-iC: Precursor ion (Q1) -> Fragment ion (Q3)
-
SIL-2'-OMe-iC: Precursor ion (Q1) -> Fragment ion (Q3)
-
Note: The specific m/z values for the precursor and fragment ions need to be determined by infusing a standard solution of 2'-OMe-iC into the mass spectrometer.
-
-
Collision Energy and other source parameters: These need to be optimized for the specific instrument and analyte to achieve maximum signal intensity.
Data Analysis: The concentration of 2'-OMe-iC in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 2'-OMe-iC and a constant concentration of the internal standard.
Challenges and Expert Recommendations
The quantification of modified nucleosides is not without its challenges. An experienced scientist must be aware of potential pitfalls and how to mitigate them.
-
Incomplete Digestion: Incomplete enzymatic hydrolysis will lead to an underestimation of the 2'-OMe-iC content. It is crucial to optimize the digestion protocol and verify its completeness, for example, by analyzing the sample for any remaining di- or trinucleotides.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a SIL internal standard is the most effective way to compensate for matrix effects.
-
Stability of 2'-O-Methylisocytidine: While 2'-O-methyl modifications generally increase the stability of oligonucleotides against nucleases, the stability of the free 2'-OMe-iC nucleoside during sample preparation and storage should be evaluated to prevent degradation and ensure accurate quantification.
-
Adduct Formation: Nucleosides can form adducts with metal ions (e.g., sodium, potassium) in the ESI source, which can reduce the intensity of the desired precursor ion. Using high-purity solvents and mobile phase additives can help to minimize adduct formation.
By anticipating these challenges and implementing the robust protocols and validation strategies outlined in this guide, researchers can ensure the generation of high-quality, reliable data for the quantification of 2'-O-Methylisocytidine incorporation in therapeutic oligonucleotides.
References
-
Ogata, S., et al. (2018). Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1072, 238-246. [Link]
-
Basanta-Sanchez, M., et al. (2016). A UHPLC-MS/MS method for the simultaneous quantification of 13 modified nucleosides in human urine. Analytical and Bioanalytical Chemistry, 408(24), 6753-6764. [Link]
-
Beverly, M., et al. (2015). A comparison of accurate mass LC–MS and MRM LC–MS/MS for the quantification of a therapeutic small interfering RNA. Bioanalysis, 7(13), 1611-1624. [Link]
-
Pan, L., et al. (2018). Oligonucleotide Quantification and Metabolite Profiling by High-Resolution and Accurate Mass Spectrometry. American Society for Mass Spectrometry Conference. [Link]
-
Campbell, J. L., et al. (2014). Comparison of high-resolution mass spectrometry and tandem mass spectrometry for the analysis of intact proteins. Journal of The American Society for Mass Spectrometry, 25(11), 1852-1865. [Link]
-
Aliri Bioanalysis. (2023). LC/MS/MS VS. LC/HRMS: Identifying and quantifying oligonucleotides. [Link]
-
Skopec, M. M., et al. (2017). MALDI-TOF mass spectrometry for the analysis of oligonucleotides. Methods in Molecular Biology, 1543, 13-26. [Link]
-
Tholey, A., & Heinzle, E. (2007). MALDI-TOF mass spectrometry for the analysis of oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.7. [Link]
-
Nordhoff, E., et al. (1993). Ion stability of nucleic acids in matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research, 21(15), 3347-3357. [Link]
-
Pomerantz, S. C., & McCloskey, J. A. (1990). Analysis of oligonucleotides and their reaction products by tandem mass spectrometry. Methods in Enzymology, 193, 796-824. [Link]
-
Studzińska, S., et al. (2017). Challenges in the determination of modified nucleosides by mass spectrometry-based methods. Mass Spectrometry Reviews, 36(6), 724-753. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
van den Broek, I., et al. (2015). A comparison of LC–MS/MS and LC–HRMS for the quantitative analysis of protein biotherapeutics in a regulated bioanalytical environment. Bioanalysis, 7(10), 1235-1249. [Link]
-
Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. [Link]
Sources
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- 2. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. aliribio.com [aliribio.com]
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- 9. rockefeller.edu [rockefeller.edu]
A Comparative Guide to 2'-O-Methylisocytidine: Impact on RNA Structure and Stability
In the landscape of RNA therapeutics and synthetic biology, the precise control over oligonucleotide structure and function is paramount. Chemical modifications are the primary tools wielded by researchers to enhance stability, modulate recognition, and impart novel functionalities to RNA molecules. Among these, 2'-O-methylation is a well-established modification known for its stabilizing effects.[1][2] This guide provides an in-depth comparison of a unique synthetic nucleoside, 2'-O-Methylisocytidine (2'-OMe-isoC), against its natural counterparts, exploring its profound impact on RNA structure, thermodynamics, and its potential in forming non-canonical base pairs.
This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage advanced RNA modifications. We will dissect the molecular underpinnings of 2'-OMe-isoC's effects, provide supporting experimental frameworks, and detail the methodologies required for its characterization.
Molecular Architecture: A Tale of Two Modifications
To comprehend the impact of 2'-O-Methylisocytidine, we must first deconstruct its components and compare them to the canonical nucleoside, Cytidine. The distinction lies in two key areas: the orientation of functional groups on the nucleobase (an isomer) and the addition of a methyl group to the ribose sugar.
-
Cytidine (C): The natural pyrimidine nucleoside. Its base, cytosine, presents a specific hydrogen bonding pattern (acceptor-donor-acceptor) that enables it to form the canonical Watson-Crick base pair with guanosine (G).[3][4]
-
Isocytidine (isoC): An isomer of cytidine where the amino and carbonyl groups on the base are transposed.[5] This seemingly subtle change fundamentally alters its hydrogen bonding pattern, preventing it from pairing with guanine. Instead, isocytidine is designed to form a stable, non-canonical base pair with isoguanosine (isoG).[6][7]
-
2'-O-Methylisocytidine (2'-OMe-isoC): This molecule combines the isomeric base of isocytidine with a methyl group attached to the 2'-hydroxyl of the ribose sugar. This second modification does not directly alter base pairing but has significant consequences for the sugar's conformation and, by extension, the entire RNA helix.[1][8]
The critical distinction for base pairing lies with the nucleobase. The Watson-Crick face of cytidine allows it to form three stable hydrogen bonds with guanine. Isocytidine, with its altered functional group placement, forms a similarly stable, three-hydrogen-bond pair with isoguanosine, creating an alternative genetic pairing system.[5][9]
The Biophysical Impact: Enhancing RNA Helical Stability
The introduction of 2'-O-methylation confers significant and predictable changes to the biophysical properties of an RNA duplex. These effects are rooted in the conformation of the ribose sugar.
Causality of Stabilization: In an RNA helix, each ribose sugar can adopt various conformations, or "puckers." The two most common are C2'-endo and C3'-endo. For a standard A-form RNA duplex, the energetically favorable conformation is C3'-endo. The addition of a bulky methyl group at the 2' position creates steric repulsion that strongly biases the sugar pucker towards the C3'-endo state.[8][10] This "pre-organization" of the sugar into its ideal helical conformation reduces the entropic penalty of duplex formation, leading to a more stable structure.
This enhanced stability is quantifiable through thermal denaturation experiments, which measure the melting temperature (Tm), the temperature at which 50% of the duplex dissociates.[11][12] Each 2'-O-methylation can increase the duplex Tm, contributing to a more favorable Gibbs free energy (ΔG°) of formation.[1][2]
Comparative Thermodynamic Data
The table below presents hypothetical yet representative thermodynamic data for 12-mer RNA duplexes. The values are extrapolated from published findings, where isoC:isoG pairs are shown to be at least as stable as G:C pairs[5], and each 2'-O-methylation adds approximately 0.2-0.5 kcal/mol in stability.[1][8]
| Duplex Sequence (5' to 3') | Modification | Melting Temp (Tm), °C | ΔG°₃₇ (kcal/mol) | Expected Stability vs. Natural |
| AGCUACG GUCGA | Natural C:G Pair | 62.5 | -15.8 | Baseline |
| AGCUACisoC GUCGA | Isocytidine | 63.1 | -16.1 | Slightly Increased |
| AGCUAC2'OMe-isoC GUCGA | 2'-O-Methylisocytidine | 65.0 | -16.7 | Significantly Increased |
Data are illustrative, based on typical nearest-neighbor parameters and the known stabilizing effect of 2'-O-methylation. Actual values will vary with sequence context and buffer conditions.
Probing Structural Changes: Spectroscopic Evidence
Beyond thermodynamics, we can directly observe the structural consequences of these modifications using spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the helical geometry of nucleic acids.[13][14] A-form RNA helices, which are characteristic of RNA duplexes, typically exhibit a strong positive peak around 260-270 nm and a negative peak around 210 nm.[15] The incorporation of 2'-O-methylated nucleosides, by reinforcing the C3'-endo sugar pucker, tends to produce a CD spectrum that is more "A-like," often with an intensified positive band, indicating a more rigid and canonical A-form helix.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-level structural information in solution.[17][18] For 2'-O-methylated RNA, key NMR observables confirm the structural impact:
-
3J(H1'-H2') Coupling Constants: Small coupling constants (< 2 Hz) for the ribose H1' and H2' protons are indicative of a C3'-endo sugar pucker, confirming the conformational bias.
-
NOE Connectivities: Nuclear Overhauser Effect (NOE) patterns, particularly the short intranucleotide distance between the base H6/H8 proton and the H1' proton, are characteristic of the anti glycosidic bond angle found in A-form helices.[19]
Together, these techniques provide a validated picture of 2'-O-Methylisocytidine enforcing a stable, A-form helical geometry, even more so than its unmodified counterparts.
Experimental Workflows & Protocols
To ensure scientific integrity, the claims made about 2'-O-Methylisocytidine must be supported by robust, reproducible experimental data. The following section outlines the workflow and standard protocols for characterizing modified RNA oligonucleotides.
Protocol 1: RNA Oligonucleotide Synthesis and Purification
The synthesis of RNA containing modified nucleosides like 2'-OMe-isoC is achieved via solid-phase phosphoramidite chemistry.[20][21]
-
Synthesis:
-
Utilize a commercial automated DNA/RNA synthesizer.
-
Employ the 2'-O-Methylisocytidine phosphoramidite building block at the desired position in the sequence. Standard A, G, C, U, and isoG phosphoramidites are used for the remaining positions.
-
Use 2'-O-TOM (tri-iso-propylsilyloxymethyl) or a similar protecting group strategy for the natural ribonucleosides.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized oligonucleotide from the solid support using a solution of aqueous ammonia and ethanol.
-
Deprotect the exocyclic amines and phosphate groups by heating the solution (e.g., 55°C for 8-12 hours).
-
Remove the 2'-hydroxyl silyl protecting groups using a fluoride-based reagent (e.g., triethylamine trihydrofluoride or anhydrous tetrabutylammonium fluoride in DMSO).
-
-
Purification:
-
Purify the full-length oligonucleotide from failure sequences using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Verify the purity and identity of the final product via mass spectrometry (e.g., ESI-MS).
-
Protocol 2: UV Thermal Denaturation (Melting)
This protocol determines the melting temperature (Tm) and thermodynamic parameters of the RNA duplex.[11][22]
-
Sample Preparation:
-
Anneal the purified RNA strands in a 1:1 molar ratio by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare the final sample in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration should yield an initial absorbance at 260 nm (A₂₆₀) between 0.2 and 1.0.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Equilibrate the sample at a low starting temperature (e.g., 15°C).
-
Increase the temperature at a controlled rate (e.g., 0.5°C per minute) to a final temperature of 95°C.
-
Record the A₂₆₀ at each temperature increment.
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate the melting curve.
-
The Tm is determined as the temperature at the maximum of the first derivative of the melting curve.[11]
-
Fit the curve using appropriate software (e.g., MeltWin) to a two-state model to extract thermodynamic parameters (ΔH°, ΔS°, and ΔG°).
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
This protocol assesses the overall helical conformation of the RNA duplex.[23][24]
-
Sample Preparation:
-
Prepare the annealed duplex in a low-salt CD buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 7.0) to a final concentration of 3-5 µM. High salt concentrations can interfere with the measurement.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter calibrated with a standard like camphor-10-sulfonic acid.
-
Place the sample in a quartz cuvette with a 1 cm path length.
-
Scan the sample from 320 nm to 200 nm at a controlled temperature (e.g., 20°C).
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (millidegrees) to Molar Ellipticity ([θ]).
-
Compare the spectral features (peak positions and intensities) to reference spectra for canonical A-form, B-form, and Z-form nucleic acids. A strong positive peak near 265 nm is characteristic of A-form RNA.[15]
-
Summary and Future Outlook
2'-O-Methylisocytidine is a powerful synthetic building block that offers a dual advantage for RNA engineering:
-
Orthogonal Base Pairing: The isocytidine base allows for the creation of a non-canonical isoC:isoG pair, expanding the genetic alphabet and enabling the construction of orthogonal genetic systems that do not interfere with natural base pairs.[6][9]
-
Enhanced Structural Stability: The 2'-O-methyl group significantly enhances the thermodynamic stability of the RNA duplex by pre-organizing the ribose sugar into the favorable C3'-endo conformation, reinforcing the canonical A-form helix.[1][8]
This combination of properties makes 2'-OMe-isoC an invaluable tool for applications requiring high thermal stability, nuclease resistance (a known property of 2'-O-methylation[25]), and specific, non-natural base recognition. Its use in RNA aptamers, therapeutic siRNAs, and synthetic ribozymes can lead to constructs with superior performance and novel functionalities. The experimental protocols provided herein offer a robust framework for validating the structural and thermodynamic impact of this and other advanced nucleoside modifications.
References
-
Application of Synchrotron Radiation Circular Dichroism for RNA Structural Analysis. (2020). Methods in Molecular Biology. [Link]
-
NMR-based RNA structure determination. Jena Bioscience. [Link]
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Application of NMR Spectroscopy to Determine Small RNA Structure. (2020). Methods in Molecular Biology. [Link]
-
RNA structure determination by NMR. (2008). Methods in Molecular Biology. [Link]
-
Application of NMR Spectroscopy to Determine Small RNA Structure. (2020). PubMed. [Link]
-
2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. (2020). Nucleic Acids Research. [Link]
-
Nuclear magnetic resonance spectroscopy of nucleic acids. Wikipedia. [Link]
-
2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. (2020). National Institutes of Health (NIH). [Link]
-
CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. CD-Spectroscopy.com. [Link]
-
Application of Synchrotron Radiation Circular Dichroism for Structural Analysis of RNAs. (2022). Springer. [Link]
-
2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. (2023). Genes & Development. [Link]
-
What Is 2'-O-Methylation and How to Detect It. CD Genomics. [Link]
-
Normalized UV-melting curves of RNA duplexes. ResearchGate. [Link]
-
Nucleoside-modified messenger RNA. Wikipedia. [Link]
-
Unlocking the Potential of RNA through Chemical Modifications. Amerigo Scientific. [Link]
-
Synthesis of modified nucleosides for the incorporation into tRNAs. ResearchGate. [Link]
-
2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. [Link]
-
Chemical Synthesis of Modified RNA. Semantic Scholar. [Link]
-
Cytidine and pseudoisocytidine. ResearchGate. [Link]
-
Similarities and Differences between RNA and DNA Double-Helical Structures in Circular Dichroism Spectroscopy: A SAC–CI Study. (2016). The Journal of Physical Chemistry A. [Link]
-
Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. (2018). Molecules. [Link]
-
Summary: the modified nucleosides of RNA. (1995). Nucleic Acids Research. [Link]
-
Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. (2010). Nucleic Acids Research. [Link]
-
The influence of locked nucleic acid residues on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. (2005). Nucleic Acids Research. [Link]
-
Artificially Expanded Genetic Information System. Wikipedia. [Link]
-
Non-canonical base pairing. Wikipedia. [Link]
-
Non-canonical base pairing. Grokipedia. [Link]
-
Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. (2011). Nucleic Acids Research. [Link]
-
RNA Structure Determination by NMR. Springer Nature Experiments. [Link]
-
Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. (2022). Agilent. [Link]
-
UV melting curves of model heterochiral RNA duplexes. ResearchGate. [Link]
-
Stability and Structure of RNA Duplexes Containing Isoguanosine and Isocytidine. (2001). Journal of the American Chemical Society. [Link]
-
NMR methods for structural analysis of RNA: a Review. (2014). Journal of the Korean Magnetic Resonance Society. [Link]
-
Thermodynamic stability of some DNA, RNA, 2 0 -O-methyl-RNA and LNA-modified duplexes. ResearchGate. [Link]
-
Enzymic recognition of the base pair between isocytidine and isoguanosine. (1990). Biochemistry. [Link]
-
RNA structure determination: From 2D to 3D. (2021). Computational and Structural Biotechnology Journal. [Link]
-
2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. (2022). ACS Omega. [Link]
-
Applications of NMR to structure determination of RNAs large and small. (2012). Journal of Biomolecular Structure and Dynamics. [Link]
-
2'-O-methylation. Wikipedia. [Link]
-
Cytosine vs. Cytidine | Definition, Structure & Function. Study.com. [Link]
-
First High-Resolution Crystal Structures of DNA:2′-O-Methyl-RNA Heteroduplexes. (2022). International Journal of Molecular Sciences. [Link]
-
Cytosine vs. Cytidine | Definition, Structure & Function - Lesson. Study.com. [Link]
-
Cytidine. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 2'-O-Methylisocytidine Content by Different Analytical Techniques
Introduction: The Critical Role of Quantification in Modified Oligonucleotide Therapeutics
In the rapidly advancing field of oligonucleotide therapeutics, chemical modifications are paramount. They are introduced to enhance stability, improve binding affinity, and modulate the pharmacokinetic properties of these novel drugs. Among these, 2'-O-Methylisocytidine (2'-OMe-iC) is a key modification. Its presence and precise quantity within a therapeutic oligonucleotide are critical quality attributes (CQAs) that directly impact the drug's safety and efficacy.
For researchers, scientists, and drug development professionals, the challenge lies not just in measuring the 2'-OMe-iC content but in proving that the measurement is accurate and reliable. Regulatory bodies like the FDA and EMA mandate rigorous analytical validation to ensure product consistency and patient safety.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques for the robust quantification and cross-validation of 2'-O-Methylisocytidine, grounded in the principles of scientific integrity and field-proven experience. The core philosophy is that no single analytical method is infallible; confidence is built through concordance across techniques that rely on fundamentally different scientific principles.[3][4]
Pillar 1: Ion-Pair Reversed-Phase HPLC – The Workhorse of QC
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone of quality control for oligonucleotide analysis due to its robustness and reproducibility.[5][6] For charged molecules like oligonucleotides and their constituent nucleosides, Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common and effective approach.[1][3]
The Causality Behind the Technique
The "magic" of IP-RP HPLC lies in its ability to retain highly polar, negatively charged molecules on a non-polar (reversed-phase) column. This is achieved by adding an ion-pairing agent (e.g., a trialkylamine like triethylammonium acetate, TEAA) to the mobile phase. The positively charged amine neutralizes the negative charge of the phosphate backbone (in an intact oligonucleotide) or the nucleoside itself, forming a neutral, hydrophobic complex. This complex can then be retained and separated by the hydrophobic stationary phase based on subtle differences in hydrophobicity.
The process for quantifying 2'-OMe-iC first requires the complete enzymatic digestion of the parent oligonucleotide into its individual nucleoside constituents. This step is critical; incomplete digestion will lead to an underestimation of the modified nucleoside content.
Experimental Protocol: HPLC-UV Quantification
-
Enzymatic Digestion:
-
Dissolve the oligonucleotide sample in a nuclease-friendly buffer (e.g., 20 mM ammonium acetate, pH 5.3).[7]
-
Add a cocktail of enzymes, typically Nuclease P1 (to cleave phosphodiester bonds to 5'-mononucleotides) followed by alkaline phosphatase (to remove the phosphate group, yielding nucleosides). This two-step digestion is crucial for robust sample preparation.[8]
-
Incubate at 37°C for 2-4 hours to ensure complete digestion.
-
Terminate the reaction by heat inactivation or filtration.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm and 280 nm.[1]
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of 2'-O-Methylisocytidine across a range of concentrations (e.g., 1-100 µg/mL).[9]
-
Inject the digested sample and integrate the peak corresponding to 2'-OMe-iC.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for 2'-OMe-iC quantification by HPLC-UV.
Pillar 2: LC-MS/MS – The Gold Standard for Specificity and Sensitivity
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (MS/MS), provides an unparalleled level of specificity and sensitivity, making it the definitive orthogonal method for confirming both the identity and quantity of modified nucleosides.[10][11] It couples the separation power of LC with the precise mass-filtering capabilities of a mass spectrometer.[12]
The Causality Behind the Technique
While HPLC-UV relies on retention time and UV absorbance, LC-MS adds a third, highly specific dimension: the mass-to-charge ratio (m/z) of the analyte and its fragments. This is crucial for unambiguously identifying 2'-O-Methylisocytidine, even if another compound co-elutes from the chromatography column. For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used.[7][13] In MRM, the first quadrupole selects the parent ion (the m/z of 2'-O-Methylisocytidine), the second quadrupole fragments it, and the third selects a specific, characteristic fragment ion. This two-stage mass filtering dramatically reduces background noise and enhances sensitivity.
A key consideration is the choice of LC method. While IP-RP can be used, the ion-pairing agents are non-volatile and can suppress the ionization of the analyte in the MS source, reducing sensitivity.[3] Therefore, methods like Hydrophilic Interaction Liquid Chromatography (HILIC), which do not require ion-pairing agents, are increasingly preferred for LC-MS applications as they are more MS-compatible.[2][14]
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
Enzymatic digestion is performed as described for the HPLC-UV method.
-
A stable isotope-labeled (e.g., ¹³C, ¹⁵N) 2'-O-Methylisocytidine internal standard is spiked into the sample prior to analysis. This is a self-validating step, as the internal standard co-elutes and experiences the same matrix effects or ionization suppression as the analyte, ensuring highly accurate quantification.[12]
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system for high resolution and speed.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium acetate in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from 95% to 40% B over 10 minutes.
-
Mass Spectrometer: Triple quadrupole with a heated electrospray ionization (HESI) source in positive ion mode.
-
MRM Transitions:
-
Analyte (2'-OMe-iC): Monitor the transition from the parent ion to a key fragment ion (e.g., the transition corresponding to the neutral loss of the 2'-O-methylated ribose sugar).[10]
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled version.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of 2'-OMe-iC in the sample from the measured peak area ratio.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for 2'-OMe-iC quantification by LC-MS/MS.
Pillar 3: NMR Spectroscopy – The Arbiter of Structure and Absolute Quantity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides unambiguous structural information and can be used for absolute quantification without the need for an identical reference standard.[15][16] It is fundamentally orthogonal to chromatography-based methods as it measures an intrinsic nuclear property of the molecule.
The Causality Behind the Technique
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local chemical environment. The signal intensity (the integral of the peak) is directly proportional to the number of nuclei giving rise to that signal.
For quantification, a known amount of an internal standard with a simple, well-resolved spectrum (e.g., maleic acid) is added to the sample. By comparing the integral of a unique, resolved proton signal from 2'-O-Methylisocytidine within the intact oligonucleotide to the integral of a known proton signal from the internal standard, the absolute molar quantity can be determined directly. This approach avoids the potential pitfalls of incomplete enzymatic digestion and does not rely on the availability of a certified 2'-OMe-iC standard.
Experimental Protocol: NMR Quantification
-
Sample Preparation:
-
Lyophilize the intact oligonucleotide sample to remove water.
-
Accurately weigh the oligonucleotide sample and a certified internal standard (e.g., maleic acid).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
-
NMR Analysis:
-
Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution.[17]
-
Experiment: A standard 1D ¹H NMR experiment with appropriate water suppression.
-
Key Parameters: Sufficient relaxation delay (D1) to ensure full signal recovery for accurate integration (typically 5 times the longest T1 relaxation time).
-
-
Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify a well-resolved proton peak unique to the 2'-O-methyl group of the 2'-OMe-iC residue.
-
Integrate this peak and the known proton peak from the internal standard.
-
Calculate the molar amount of 2'-O-Methylisocytidine using the ratio of the integrals, the number of protons for each peak, and the known molar amount of the internal standard.
-
Workflow for NMR Analysis
Caption: Workflow for 2'-OMe-iC quantification by NMR.
Cross-Validation: Synthesizing the Data for Unimpeachable Results
The true power of this multi-faceted approach comes from the cross-validation of results. By employing these three orthogonal techniques, we create a self-validating system. An analyst can have high confidence in the 2'-O-Methylisocytidine content when the robust, routine HPLC-UV result is confirmed by the highly specific LC-MS/MS value and aligns with the absolute quantification provided by NMR.
Comparative Summary of Analytical Techniques
| Parameter | IP-RP HPLC-UV | LC-MS/MS (HILIC) | 1D NMR Spectroscopy |
| Principle | Chromatographic separation based on hydrophobicity | Chromatographic separation plus mass-to-charge ratio | Nuclear magnetic resonance of atomic nuclei |
| Sample Prep | Required: Enzymatic Digestion | Required: Enzymatic Digestion | Not Required: Uses intact oligonucleotide |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range)[11] | Low (mg/mL range)[15] |
| Specificity | Moderate; relies on retention time | Very High; confirms mass and fragmentation | High; based on unique chemical shifts |
| Throughput | High | Moderate | Low |
| Quantification | Relative (requires specific standard) | Relative (requires specific standard, improved by SIL-IS) | Absolute (with a generic internal standard) |
| Primary Use | Routine QC, purity analysis | Identity confirmation, impurity profiling, high-sensitivity quantification | Structural elucidation, absolute quantification, reference standard characterization |
Interpreting Discrepancies: A Field-Proven Insight
Imagine a scenario where HPLC-UV indicates a 2'-OMe-iC content of 10.2% (by weight of total nucleosides), but LC-MS/MS reports 9.5%. This discrepancy triggers an investigation. The higher specificity of LC-MS may have revealed a co-eluting impurity that absorbs UV light at 260 nm but has a different mass, which was erroneously included in the HPLC peak integration. NMR analysis is then performed, yielding a value of 9.6%. The concordance between LC-MS and NMR provides strong evidence that the 9.5-9.6% value is correct and that the initial HPLC method needs refinement, perhaps by adjusting the gradient to better resolve the impurity. This is the essence of cross-validation: using orthogonal data to build a complete and accurate analytical picture.
Conclusion
The accurate quantification of 2'-O-Methylisocytidine is not merely an analytical exercise; it is a prerequisite for developing safe and effective oligonucleotide therapeutics. A robust analytical package for this critical modification should not rely on a single technique. By cross-validating the results from the workhorse HPLC-UV method with the high-specificity LC-MS/MS and the absolute quantification power of NMR, drug developers can build an unimpeachable data package. This orthogonal approach ensures the highest level of scientific integrity, satisfies stringent regulatory expectations, and ultimately, contributes to the development of transformative medicines.
References
- Optimization of orthogonal separations for the analysis of oligonucleotides using 2D-LC. (2023). Journal of Chromatography B, 1227, 123812.
- Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. (n.d.). Quality Assistance.
- Optimization of orthogonal separations for the analysis of oligonucleotides using 2D-LC. (2023). ResearchGate.
- Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. (2025). Thermo Fisher Scientific.
- Validation of HILIC-HRMS Method for Oligonucleotide Analysis. (2023). FDA.
- Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. (n.d.). Quality Assistance.
- Validation of HILIC-HRMS Method for Oligonucleotide Analysis. (2023). FDA.
- Oligonucleotide Analytical Methods Development & Stability Study. (n.d.). IntegrateRNA.
- Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. (2024). NIH.
- 4 Analytical Methods Commonly Used in Oligonucleotide Preclinical Testing. (2025). WuXi AppTec.
- Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry. (2017). Tohoku University Repository.
- Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. (n.d.). PMC - NIH.
- Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. (n.d.). MDPI.
- A Novel HPLC-Based Method to Investigate on RNA after Fixation. (2020). MDPI.
- Identification of modified nucleoside and nucleosides over high performance liquid chromatography. (2023). The Pharma Innovation Journal.
- NMR spectroscopy as a characterization tool enabling biologics formulation development. (2023). Journal of Pharmaceutical and Biomedical Analysis, 223, 115110.
- Validating the Position of N(4),N4,O(2')- trimethylcytidine: A Comparative Guide to Enzymatic Digestion. (2025). Benchchem.
- NMR spectroscopy in characterization of organic solids - overview. (n.d.). Lecture Notes.
- Complex least-squares curve-fitting of the 2 H-NMR spectrum of linalool. (n.d.). ResearchGate.
Sources
- 1. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
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- 3. researchgate.net [researchgate.net]
- 4. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 5. Oligonucleotide Analytical Methods Development & Stability Study - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
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- 9. mdpi.com [mdpi.com]
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- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 2'-O-Methylisocytidine: Operational and Disposal Plan
Pre-Disposal Characterization and Hazard Assessment
Given the absence of a specific SDS, 2'-O-Methylisocytidine must be handled as a substance with potential hazards. Modified nucleosides, particularly those used in antiviral or anticancer research, can exhibit cytotoxic or mutagenic properties.[1][2] Furthermore, isocytidine derivatives are known to have limited chemical stability and can degrade, potentially forming new compounds with unknown toxicities.[3][4] Therefore, a conservative approach is mandated.
Assumed Hazard Classification:
-
Chemical Hazard: Treat as a potentially toxic chemical.
-
Biological Hazard: If used in experiments involving recombinant or synthetic nucleic acids, the waste may also be classified as biohazardous waste.[5]
Essential Safety Precautions: Always handle 2'-O-Methylisocytidine and its waste products within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact with a potentially toxic substance.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols.[6] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation at the point of generation is the most critical step in chemical waste management.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise disposal routes, and significantly increase disposal costs.
Segregation Protocol for 2'-O-Methylisocytidine Waste:
-
Solid Waste:
-
Description: Contaminated consumables such as pipette tips, tubes, gloves, and bench paper.
-
Procedure: Collect in a dedicated, clearly labeled, puncture-proof container lined with a heavy-duty plastic bag.[8]
-
Labeling: "Hazardous Chemical Waste: 2'-O-Methylisocytidine Solid Waste"
-
-
Aqueous/Liquid Waste:
-
Description: Solutions containing dissolved 2'-O-Methylisocytidine, including buffer solutions and HPLC waste.
-
Procedure: Collect in a dedicated, sealed, and compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle). Do not overfill; leave at least 10% headspace.[8]
-
Labeling: "Hazardous Chemical Waste: 2'-O-Methylisocytidine in [Solvent Name, e.g., Water, PBS]"
-
-
Organic Solvent Waste:
-
Description: Solutions where 2'-O-Methylisocytidine is dissolved in organic solvents (e.g., DMSO, Methanol).
-
Procedure: Collect in a separate, sealed, and compatible solvent waste container. Crucially, segregate halogenated and non-halogenated solvents into different containers. [3]
-
Labeling: "Hazardous Chemical Waste: Non-Halogenated (or Halogenated) Organic Solvents with 2'-O-Methylisocytidine"
-
-
Unused/Expired Pure Compound:
-
Procedure: The original manufacturer's container should be securely sealed and clearly labeled as "Waste."[8] Do not mix with other waste streams.
-
The following diagram illustrates the decision-making process for proper waste stream segregation.
Caption: Decision workflow for segregating 2'-O-Methylisocytidine waste.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for accumulating and preparing 2'-O-Methylisocytidine waste for final disposal by a certified hazardous waste management service.
Materials:
-
Appropriate, labeled waste containers (as defined in Section 2).
-
Waste accumulation log.
-
Chemical waste tags provided by your institution's Environmental Health & Safety (EHS) department.
Procedure:
-
Container Preparation: Before adding any waste, ensure the container is clean, in good condition, and correctly labeled with the full chemical names of all components.[7] Do not use chemical formulas or abbreviations.
-
Waste Accumulation:
-
Place waste into the appropriate segregated container.
-
Keep containers securely closed except when adding waste.[7] Do not leave funnels in open containers.
-
Update the waste accumulation log each time waste is added, noting the date, amount, and your initials.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA must be under the control of laboratory personnel and located at or near the point of waste generation.
-
Ensure secondary containment (e.g., a spill tray) is used to prevent the spread of potential leaks.
-
Store incompatible waste streams separately (e.g., do not store acids and bases, or oxidizers and flammables together).[9]
-
-
Preparing for Pickup:
-
When a container is no more than 90% full, seal it securely.
-
Complete a chemical waste tag as required by your institution. This typically includes listing all constituents by percentage, the total volume, and hazard information.
-
Schedule a waste pickup with your institution's EHS office or designated hazardous waste vendor. Do not move hazardous waste outside of your laboratory.[9]
-
Special Case: Disposal of Recombinant/Synthetic Nucleic Acid Waste
If 2'-O-Methylisocytidine is incorporated into recombinant or synthetic nucleic acids (rDNA), this waste must be decontaminated before being placed into the hazardous chemical waste stream.[5] This is a requirement under NIH guidelines to mitigate potential risks to the public and the environment.[5]
Decontamination Protocol:
-
Liquid rDNA Waste: Add fresh bleach to the liquid waste to a final concentration of 10%. Allow a contact time of at least 30 minutes before managing it as chemical waste.[5] Note that bleach-treated waste should not be autoclaved.
-
Solid rDNA Waste: Place contaminated solids (e.g., culture plates, flasks) into a biohazard bag and decontaminate via autoclaving. Once decontaminated, the material can be disposed of in the appropriate solid chemical waste container.
The flowchart below details the disposal path for waste containing rDNA.
Caption: Disposal workflow for waste containing recombinant/synthetic nucleic acids.
Emergency Procedures: Spills and Exposure
Chemical Spill:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Place the absorbent material and any contaminated items into your solid hazardous waste container.
-
If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's EHS emergency line.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move to fresh air immediately.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[10]
In all cases of personal exposure, seek immediate medical attention and provide the medical team with as much information as possible about the chemical. [6]
By adhering to these rigorous, safety-first procedures, you contribute to a secure research environment and ensure that your groundbreaking work is conducted responsibly from inception to disposal.
References
-
Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]
- Sigma-Aldrich. Safety Data Sheet. (Note: This is a general reference to the type of information found in an SDS, as a specific one for the topic compound was not available).
- Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426.
-
National Institutes of Health (NIH). Waste Disposal Guide. Retrieved from [Link]
- Picard-Jean, F., Brand, C., Tremblay-Létourneau, M., Allaire, A., Beaudoin, M. C., Boudreault, S., ... & Bisaillon, M. (2018).
- Ben-Haim, N., et al. (2016). A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells. Scientific Reports, 6, 37584.
-
Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
NSWAI. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
- Kim, S., et al. (2012). 2′-Deoxy-1-Methylpseudocytidine, a Stable Analog of 2′-Deoxy-5-Methylisocytidine. ACS Chemical Biology, 7(5), 853-858.
-
Oncohema Key. (2016). Cytidine Analogues. Retrieved from [Link]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
- TCI Chemicals. Safety Data Sheet.
-
Wikipedia. Chemotherapy. Retrieved from [Link]
-
Flinders University. SOP disposal of gmos risk group 2 microorganisms biohazardous waste. Retrieved from [Link]
- Santa Cruz Biotechnology. 2-Methylimidazole. (Note: SDS for a related, though structurally different, compound).
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- 4. 2′-Deoxy-1-Methylpseudocytidine, a Stable Analog of 2′-Deoxy-5-Methylisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 7. sterlitech.com [sterlitech.com]
- 8. walchem.com [walchem.com]
- 9. 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Navigating the Unknown: A Senior Scientist's Guide to Personal Protective Equipment for Handling 2'-O-Methyl isocytidine
For the pioneering researchers and drug development professionals working with novel nucleoside analogs, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2'-O-Methyl isocytidine. As a compound used in biomedical research for exploring RNA modifications and nucleic acid chemistry, its full toxicological profile is not yet comprehensively documented.[1]
In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is built upon a foundation of scientific integrity and field-proven experience. By analyzing data from structurally similar compounds and adhering to established safety protocols for chemicals with unknown hazards, we can construct a robust framework for safe handling. This guide is designed to be a self-validating system, empowering you to work with confidence and precision.
Hazard Assessment: An Expert-Informed Perspective
Since a dedicated SDS for this compound is not available, we must extrapolate potential hazards from its closest structural analogs: 2'-O-Methylcytidine and 5-Iodo-2'-O-methylcytidine.[2][3] Nucleoside analogs as a class are biologically active molecules designed to interact with cellular machinery, and some can have side effects such as bone marrow suppression.[4] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Based on the SDS for 5-Iodo-2'-O-methylcytidine, we can anticipate the following potential hazards:
-
Skin Irritation: May cause skin irritation.[5]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]
The Occupational Safety and Health Administration (OSHA) mandates that for any mixture containing an ingredient with unknown acute toxicity at a concentration greater than 1%, a statement indicating this must be present on the label and SDS.[6][7] This underscores the importance of treating this compound with a high degree of caution.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to establish a reliable barrier between the researcher and this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Unpacking and Storage | - Laboratory Coat- Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields |
| Preparation and Handling (Weighing, Dissolving) | - Chemical-Resistant Laboratory Coat or Gown- Two pairs of Nitrile Gloves- Tightly fitting Safety Goggles or a Full Face Shield- Approved Respirator (if aerosols may be generated) |
| Experimental Use | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields |
| Spill Cleanup | - Approved Respirator- Chemical Splash Goggles and Full Face Shield- Moisture-Resistant, Long-Sleeved Gown- Two pairs of Industrial-Thickness Gloves (e.g., nitrile) |
| Waste Disposal | - Laboratory Coat- Two pairs of Nitrile Gloves- Safety Glasses with Side Shields |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict, procedural workflow is essential for minimizing exposure risk. The following diagram and steps outline the standard operating procedure for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Review the SDS for a structural analog like 5-Iodo-2'-O-methylcytidine and this handling guide.[2]
-
-
Handling:
-
Don all required PPE, ensuring gloves are inspected for any defects.
-
Carefully weigh the solid compound within the fume hood to minimize inhalation of any dust particles.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Following the experiment, decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye protection).
-
Wash hands thoroughly with soap and water.
-
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is a non-negotiable component of laboratory safety.
Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
First Aid Measures (Based on Analog Compounds):
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]
-
Following Eye Contact: Rinse with pure water for at least 15 minutes.[2]
-
If Ingested: Rinse mouth with water. Do not induce vomiting.[2]
-
In all cases of exposure, seek immediate medical attention and provide the attending physician with information on the handled compound and its analogs.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solids (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8]
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[9] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[9]
By implementing these rigorous safety and handling protocols, you can confidently advance your research while upholding the highest standards of laboratory safety. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and safety officers for additional guidance.
References
-
Environmental Marketing Services. (2023, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
-
MP Biomedicals. (n.d.). 2'-O-METHYLCYTIDINE--N/H. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 1). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Requirement for Unknown Acute Toxicity Statement. Retrieved from [Link]
-
ScholarWorks. (n.d.). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleoside analogue. Retrieved from [Link]
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. 2'-O-Methylcytidine - Safety Data Sheet [chemicalbook.com]
- 4. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 5. aksci.com [aksci.com]
- 6. Requirement for Unknown Acute Toxicity Statement | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1200 App A - Health Hazard Criteria (Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
